molecular formula C18H27NS B15536715 M090

M090

Cat. No.: B15536715
M. Wt: 289.5 g/mol
InChI Key: MTOZOUMZDHSFBE-WXYCVUISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M090 is a useful research compound. Its molecular formula is C18H27NS and its molecular weight is 289.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H27NS

Molecular Weight

289.5 g/mol

IUPAC Name

(1R,2R,3R,5S)-N-[(3-cyclopropylthiophen-2-yl)methyl]-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine

InChI

InChI=1S/C18H27NS/c1-11-15-8-13(18(15,2)3)9-16(11)19-10-17-14(6-7-20-17)12-4-5-12/h6-7,11-13,15-16,19H,4-5,8-10H2,1-3H3/t11-,13+,15-,16-/m1/s1

InChI Key

MTOZOUMZDHSFBE-WXYCVUISSA-N

Isomeric SMILES

C[C@@H]1[C@H]2C[C@H](C2(C)C)C[C@H]1NCC3=C(C=CS3)C4CC4

Canonical SMILES

CC1C2CC(C2(C)C)CC1NCC3=C(C=CS3)C4CC4

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Mechanism of Action of MNK1/2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information specific to an inhibitor designated "M090" is not available in the public domain based on current literature. This guide provides a comprehensive overview of the mechanism of action for selective Mitogen-activated protein kinase (MAPK)-interacting kinase 1 and 2 (MNK1/2) inhibitors, using data from publicly documented compounds as representative examples.

Introduction: The MNK1/2-eIF4E Signaling Axis

Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) are serine/threonine kinases that serve as a critical convergence point for major intracellular signaling pathways, primarily the p38 MAPK and ERK pathways.[1][2][3] These upstream pathways are frequently hyperactivated in various cancers due to genetic mutations in receptor tyrosine kinases (RTKs), RAS, or RAF.[4]

MNK1/2 are the sole known kinases responsible for the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at serine 209 (Ser209).[2][5][6] eIF4E is the rate-limiting component of the eIF4F complex, which binds to the 5' cap of messenger RNA (mRNA) to initiate cap-dependent translation.[5][7] Phosphorylation of eIF4E by MNK1/2 is reported to be essential for its oncogenic activity, promoting the selective translation of a subset of mRNAs that encode for proteins crucial for cell proliferation, survival, and metastasis, such as cyclin D1, MYC, and SNAI1.[6][8][9]

Given the pivotal role of the MNK/eIF4E axis in promoting tumor growth and therapeutic resistance, the development of potent and selective MNK1/2 inhibitors has become a promising strategy in oncology.[3][10]

Core Mechanism of Action: Competitive Inhibition

Selective MNK1/2 inhibitors are typically small molecules designed to act as competitive inhibitors at the ATP-binding site of the MNK1 and MNK2 kinases. By occupying this pocket, they prevent the binding of ATP, thereby blocking the phosphotransferase activity of the kinases.

The direct and primary consequence of MNK1/2 inhibition is the abrogation of eIF4E phosphorylation at Ser209.[3][11] This reduction in phosphorylated eIF4E (p-eIF4E) leads to a decrease in the cap-dependent translation of specific oncogenic mRNAs, ultimately resulting in cytostatic effects, inhibition of tumor growth, and suppression of metastasis.[8][9][11] It is noteworthy that targeting MNK kinase activity is considered a specific approach for neoplastic cells, as genetic knockout of MNK1 and MNK2 in mice does not produce a visible phenotype under normal conditions, suggesting that this pathway is not essential for normal development.[10]

Signaling Pathway and Point of Inhibition

The following diagram illustrates the position of MNK1/2 within the MAPK signaling cascade and the mechanism by which inhibitors block its function.

MNK_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_core Core MNK Axis cluster_downstream Downstream Effects Growth Factors Growth Factors Stress Stimuli Stress Stimuli p38 MAPK Pathway p38 MAPK Pathway Stress Stimuli->p38 MAPK Pathway RAS/RAF/MEK RAS/RAF/MEK p38 p38 p38 MAPK Pathway->p38 ERK ERK MNK MNK1/2 ERK->MNK Activation p38->MNK Activation eIF4E eIF4E MNK->eIF4E Phosphorylation eIF4G eIF4G (Scaffold) eIF4G->MNK Binds to eIF4G->eIF4E Binds to p_eIF4E p-eIF4E (S209) eIF4E->p_eIF4E Translation Translation Initiation of Oncogenic mRNAs (e.g., MYC, Cyclin D1) p_eIF4E->Translation Phenotype Tumor Growth, Survival, Metastasis Translation->Phenotype Inhibitor MNK1/2 Inhibitor (e.g., this compound) Inhibitor->MNK Inhibition

References

eFT508 (Tomivosertib): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

eFT508, also known as tomivosertib (B560178), is a potent and highly selective, orally bioavailable small molecule inhibitor of the mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1] Developed by eFFECTOR Therapeutics, eFT508 was investigated as a potential anti-cancer agent due to its role in modulating the translation of key oncogenic proteins. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development timeline of eFT508, including detailed experimental protocols and a summary of key quantitative data.

Discovery and Preclinical Development

eFFECTOR Therapeutics was founded in 2012, and the discovery program for eFT508 was initiated in the subsequent years. The development of eFT508 was rooted in a structure-based drug design approach, which led to the identification of a novel pyridone-aminal chemical scaffold with high potency and selectivity for MNK1 and MNK2. This research, detailing the atom-by-atom design and biological profile of eFT508, was published in the Journal of Medicinal Chemistry in 2018.[2][3]

Preclinical Activity

Preclinical studies demonstrated that eFT508 exhibits potent inhibition of MNK1 and MNK2 with IC50 values in the low nanomolar range. A key mechanism of action is the reduction of phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at serine 209, a direct substrate of MNK1/2.[4] This inhibition of eIF4E phosphorylation leads to a decrease in the translation of mRNAs encoding proteins involved in tumor growth, proliferation, and survival.[5][6]

In various preclinical cancer models, including those for diffuse large B-cell lymphoma (DLBCL) and solid tumors, eFT508 demonstrated significant anti-tumor activity.[7] It was also shown to downregulate the expression of the immune checkpoint protein PD-L1.[1]

Investigational New Drug (IND) Application

While the exact submission date is not publicly available, the Investigational New Drug (IND) application for eFT508, assigned the number 127168, was filed with the U.S. Food and Drug Administration (FDA) prior to the initiation of the first clinical trial in early 2016.[2]

Clinical Development

The clinical development of eFT508 encompassed multiple Phase 1 and Phase 2 trials across various cancer types.

Phase 1 Trials

The first-in-human Phase 1 clinical trial (NCT02605083) was initiated in January 2016 to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of eFT508 in patients with advanced solid tumors.[8][9] The study employed a 3+3 dose-escalation design, with oral doses ranging from 50 mg to 600 mg once daily.[10]

Results from this study, presented at the 2017 American Society of Clinical Oncology (ASCO) Annual Meeting, showed that eFT508 was generally well-tolerated.[11] The pharmacokinetic profile was characterized by rapid absorption with a median Tmax of 2 hours and a mean half-life of approximately 12 hours.[10]

Another Phase 1/2 trial (NCT02937675) was initiated to evaluate eFT508 in patients with relapsed or refractory B-cell hematological malignancies.[12]

Phase 2 Trials

Following the promising results from the Phase 1 studies, a broad Phase 2 program was initiated to further evaluate the efficacy of eFT508 in various cancer indications.

One of the key Phase 2 trials was the KICKSTART study (NCT04622007), a randomized, double-blind, placebo-controlled trial evaluating eFT508 in combination with the anti-PD-1 therapy pembrolizumab (B1139204) in patients with non-small cell lung cancer (NSCLC).[13]

eFFECTOR Therapeutics also entered into a clinical collaboration with Merck in October 2018 to conduct a Phase 2 trial of eFT508 in combination with pembrolizumab for metastatic triple-negative breast cancer.[14]

Discontinuation of Development for NSCLC

In April 2024, eFFECTOR Therapeutics announced that the Phase 2b KICKSTART trial in frontline NSCLC did not meet its primary endpoint.[5] While there was a modest trend in favor of the eFT508 arm, the results were not statistically significant. This led to the decision to discontinue the development of tomivosertib for this indication and a subsequent winding down of the company.[5]

Quantitative Data Summary

ParameterValueCell Lines/TrialReference
MNK1/2 IC50 1-2 nMEnzyme assays
p-eIF4E IC50 2-16 nMTumor cell lines
Phase 1 (NCT02605083) Tmax 2 hours (median)Patients with advanced solid tumors[10]
Phase 1 (NCT02605083) T1/2 12 hours (mean)Patients with advanced solid tumors[10]
Phase 2 KICKSTART (NCT04622007) Median PFS (eFT508 + pembrolizumab) 13.0 weeksFrontline NSCLC patients[13]
Phase 2 KICKSTART (NCT04622007) Median PFS (placebo + pembrolizumab) 11.7 weeksFrontline NSCLC patients[13]

Experimental Protocols

Western Blot for eIF4E Phosphorylation

A detailed protocol for assessing the phosphorylation of eIF4E in response to eFT508 treatment would typically involve the following steps:

  • Cell Lysis: Tumor cells are treated with varying concentrations of eFT508 or a vehicle control for a specified time. Cells are then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for electrophoresis.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated eIF4E (Ser209) and total eIF4E. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated eIF4E are normalized to total eIF4E and the loading control.

In Vivo Tumor Xenograft Studies

A general protocol for evaluating the in vivo efficacy of eFT508 in a tumor xenograft model is as follows:

  • Cell Implantation: A specified number of human tumor cells (e.g., DLBCL cell lines) are subcutaneously injected into the flank of immunocompromised mice (e.g., NOD/SCID mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups with comparable mean tumor volumes.

  • Drug Administration: eFT508 is administered orally to the treatment group at a predetermined dose and schedule. The control group receives a vehicle control.

  • Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width^2)/2.

  • Monitoring: The body weight and general health of the mice are monitored throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., western blotting for target engagement).

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade cluster_mnk MNK Pathway cluster_translation Translation Regulation Growth Factors Growth Factors RAS/RAF/MEK RAS/RAF/MEK Growth Factors->RAS/RAF/MEK Cytokines Cytokines Cytokines->RAS/RAF/MEK Stress Stress Stress->RAS/RAF/MEK ERK ERK RAS/RAF/MEK->ERK MNK1/2 MNK1/2 ERK->MNK1/2 eIF4E eIF4E MNK1/2->eIF4E Phosphorylates eFT508 eFT508 (Tomivosertib) eFT508->MNK1/2 p-eIF4E (S209) p-eIF4E (S209) eIF4E->p-eIF4E (S209) mRNA Translation mRNA Translation p-eIF4E (S209)->mRNA Translation Promotes Oncogenic Proteins Oncogenic Proteins mRNA Translation->Oncogenic Proteins Increased Synthesis

Caption: Signaling pathway targeted by eFT508 (Tomivosertib).

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Tumor Cell Lines Tumor Cell Lines eFT508 Treatment eFT508 Treatment Tumor Cell Lines->eFT508 Treatment Western Blot Western Blot (p-eIF4E Analysis) eFT508 Treatment->Western Blot Cell Proliferation Assay Cell Proliferation Assay eFT508 Treatment->Cell Proliferation Assay Xenograft Model Xenograft Model eFT508 Administration eFT508 Administration Xenograft Model->eFT508 Administration Tumor Volume Measurement Tumor Volume Measurement eFT508 Administration->Tumor Volume Measurement Pharmacokinetic Analysis Pharmacokinetic Analysis eFT508 Administration->Pharmacokinetic Analysis

Caption: General experimental workflow for eFT508 evaluation.

References

Tomivosertib's Role in Translational Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tomivosertib (B560178) (eFT508) is a potent and highly selective, orally bioavailable small-molecule inhibitor of Mitogen-activated Protein Kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2] These kinases are critical downstream effectors of the MAPK signaling pathway, which is frequently deregulated in various cancers.[3] Tomivosertib exerts its anti-neoplastic effects by modulating the translational machinery, a key convergence point for oncogenic signaling. This technical guide provides an in-depth overview of tomivosertib's mechanism of action, its specific role in the regulation of mRNA translation, and detailed protocols for key experiments to assess its activity.

Introduction: Targeting Translational Control in Cancer

The regulation of protein synthesis is a fundamental cellular process, and its dysregulation is a hallmark of cancer.[4] Eukaryotic translation initiation factor 4E (eIF4E), the protein that binds to the 5' cap structure of mRNA, is a key regulatory node in this process.[5][6] The activity of eIF4E is controlled by two major signaling pathways: the PI3K/Akt/mTOR pathway and the Ras/MAPK/MNK pathway. Hyperactivation of these pathways in cancer leads to increased eIF4E activity, promoting the translation of a specific subset of mRNAs that encode for proteins involved in cell proliferation, survival, angiogenesis, and immune evasion.[2][7]

MNK1 and MNK2 are the sole kinases known to phosphorylate eIF4E on Serine 209 (S209), a modification crucial for its oncogenic activity.[4] This phosphorylation event enhances cap-dependent translation of mRNAs with complex 5' untranslated regions (UTRs), which often encode potent oncoproteins such as MYC, Cyclin D1, and the immune checkpoint ligand PD-L1.[7][8] Tomivosertib was developed to specifically inhibit MNK1 and MNK2, thereby blocking eIF4E phosphorylation and selectively reducing the synthesis of these key cancer-driving proteins.

Mechanism of Action of Tomivosertib

Tomivosertib is an ATP-competitive inhibitor of both MNK1 and MNK2.[9] By binding to the kinase domain of MNK1/2, it prevents the phosphorylation of their primary substrate, eIF4E, at S209.[1][3] This leads to a dose-dependent reduction in phosphorylated eIF4E (p-eIF4E), which in turn suppresses the translation of eIF4E-sensitive mRNAs.[10] This selective inhibition of oncoprotein synthesis results in reduced tumor cell proliferation and survival.[7] Furthermore, by downregulating the expression of immunosuppressive proteins like PD-L1, tomivosertib can enhance anti-tumor immune responses.[8][10]

Signaling Pathway

The following diagram illustrates the central role of tomivosertib in the MAPK signaling pathway and its impact on translational regulation.

Tomivosertib_Pathway Tomivosertib's Mechanism of Action in Translational Regulation cluster_upstream Upstream Signaling cluster_mnk MNK Kinase Axis cluster_translation Translational Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK MNK MNK1/2 ERK->MNK p38 p38 MAPK p38->MNK eIF4E eIF4E MNK->eIF4E Phosphorylation Tomivosertib Tomivosertib Tomivosertib->MNK p_eIF4E p-eIF4E (S209) eIF4E->p_eIF4E eIF4F eIF4F Complex Assembly p_eIF4E->eIF4F mRNA_Translation Translation of Oncogenic mRNAs (e.g., MYC, Cyclin D1, PD-L1) eIF4F->mRNA_Translation Proliferation Decreased Cell Proliferation & Survival mRNA_Translation->Proliferation Immunity Enhanced Anti-tumor Immunity mRNA_Translation->Immunity

Caption: Tomivosertib inhibits MNK1/2, blocking eIF4E phosphorylation and oncogenic translation.

Quantitative Data

The potency and activity of tomivosertib have been characterized in various preclinical models. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Tomivosertib
Target/ProcessIC50 Range (nM)Reference(s)
MNK1 Kinase Activity1 - 2.4[1][7][9]
MNK2 Kinase Activity1 - 2.4[1][7][9]
Cellular eIF4E Phosphorylation (S209)    2 - 16[7][9][10]
Table 2: Anti-proliferative Activity of Tomivosertib in Cancer Cell Lines
Cell LineCancer TypeObserved EffectKey FindingReference(s)
TMD8, OCI-Ly3, HBL1Diffuse Large B-cell Lymphoma (DLBCL)Anti-proliferative activityDose-dependent decrease in pro-inflammatory cytokines[10]
U937, MV411, MM6, KG-1, THP-1Acute Myeloid Leukemia (AML)Suppression of viability and proliferationPotent inhibition of eIF4E phosphorylation at 0.1 µM[1][11]
Metastatic Breast Cancer ModelsBreast CancerReduced tumor growthPerturbations in proteome and translatome[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of tomivosertib.

Western Blot for Phosphorylated eIF4E (S209)

This protocol is for assessing the inhibition of eIF4E phosphorylation in cancer cell lines following tomivosertib treatment.

Experimental Workflow:

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (p-eIF4E, total eIF4E) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of p-eIF4E.

Materials:

  • AML cell lines (e.g., U937, MV411, MM6)

  • Tomivosertib (eFT508)

  • DMSO (vehicle control)

  • RPMI-1640 medium with 10% FBS

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-eIF4E (Ser209), rabbit anti-total eIF4E

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed AML cells and grow to 70-80% confluency. Treat cells with increasing concentrations of tomivosertib (e.g., 0.1, 1, 10 µM) or DMSO for the desired time (e.g., 1 or 4 hours).[11]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein per lane and resolve by SDS-PAGE.

  • Protein Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-eIF4E (S209) and total eIF4E overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize p-eIF4E levels to total eIF4E.

Cell Viability Assay (WST-1)

This protocol measures the effect of tomivosertib on the viability and proliferation of cancer cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., 5 x 10^4 cells/well) in a 96-well plate in 100 µL of culture medium.

  • Treatment: Add increasing concentrations of tomivosertib to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 4 days) at 37°C and 5% CO2.[12]

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 4 hours at 37°C.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Express the viability as a percentage of the control (DMSO-treated) cells and calculate IC50 values.

Clonogenic Assay in Methylcellulose

This assay assesses the effect of tomivosertib on the colony-forming ability of leukemic progenitor cells.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of AML cells.

  • Plating: Plate the cells in methylcellulose-based medium containing growth factors, with or without various concentrations of tomivosertib.

  • Incubation: Incubate the plates for 10-14 days at 37°C and 5% CO2.

  • Colony Counting: Count the number of colonies (CFU-L) under a microscope.

  • Data Analysis: Express the results as a percentage of colony formation in control (DMSO-treated) cultures.[2]

m7-GTP Sepharose Pull-Down Assay

This assay is used to analyze the assembly of the eIF4F translation initiation complex.

Procedure:

  • Cell Lysis: Lyse cells treated with tomivosertib or vehicle control in a suitable buffer.

  • Incubation with Beads: Incubate the cell lysates with m7-GTP Sepharose beads overnight at 4°C to pull down the cap-binding complex.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against eIF4E, eIF4G, and 4E-BP1 to assess the composition of the eIF4F complex.

Conclusion

Tomivosertib represents a targeted therapeutic strategy that leverages a deep understanding of the molecular mechanisms driving cancer. By selectively inhibiting MNK1 and MNK2, tomivosertib effectively blocks the phosphorylation of eIF4E, a critical node in translational control. This leads to the suppression of a cohort of oncoproteins essential for tumor growth, survival, and immune evasion. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further elucidate the role of translational regulation in cancer and to advance the development of novel targeted therapies like tomivosertib. The continued investigation into the effects of tomivosertib, both as a monotherapy and in combination with other agents, holds significant promise for the treatment of a variety of malignancies.

References

An In-depth Technical Guide to the Effect of a Selective MNK1/2 Inhibitor on eIF4E Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the mechanism and effects of a representative selective MAP kinase-interacting kinase 1 and 2 (MNK1/2) inhibitor on the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E). Due to the absence of public scientific literature on a compound designated "M090," this document synthesizes data from studies on well-characterized, selective MNK1/2 inhibitors to provide a comprehensive technical overview.

Introduction

Eukaryotic translation initiation factor 4E (eIF4E) is a critical component of the mRNA cap-binding complex, playing a pivotal role in the initiation of cap-dependent translation.[1] The phosphorylation of eIF4E at Serine 209 is a key regulatory event that is implicated in the translation of a subset of mRNAs encoding proteins involved in cell proliferation, survival, and metastasis.[2] This phosphorylation is exclusively catalyzed by the MNK1 and MNK2 kinases.[3] Dysregulation of the MNK-eIF4E axis is a common feature in many cancers, making it an attractive target for therapeutic intervention.[4] This guide provides a technical overview of how selective MNK1/2 inhibitors modulate eIF4E phosphorylation, presenting quantitative data and detailed experimental protocols.

Mechanism of Action: Inhibition of the MNK-eIF4E Signaling Axis

MNK1 and MNK2 are downstream effectors of the mitogen-activated protein kinase (MAPK) signaling pathways, specifically the ERK and p38 pathways.[1] Upon activation by various extracellular stimuli, these pathways activate MNK1/2, which then phosphorylate eIF4E at Serine 209.[5] Selective MNK1/2 inhibitors are compounds designed to specifically obstruct the kinase activity of MNK1 and MNK2, thereby preventing the phosphorylation of eIF4E and downregulating the translation of oncogenic proteins.[1]

MNK_eIF4E_Pathway cluster_upstream Upstream Signaling cluster_mnk MNK Kinase Activation cluster_downstream Downstream Effect Growth Factors Growth Factors RAS/RAF/MEK RAS/RAF/MEK Growth Factors->RAS/RAF/MEK Stress Stress p38 MAPK p38 MAPK Stress->p38 MAPK ERK1/2 ERK1/2 RAS/RAF/MEK->ERK1/2 MNK1/2 MNK1/2 p38 MAPK->MNK1/2 ERK1/2->MNK1/2 eIF4E eIF4E MNK1/2->eIF4E Phosphorylation MNK1/2_Inhibitor Selective MNK1/2 Inhibitor MNK1/2_Inhibitor->MNK1/2 p-eIF4E (Ser209) p-eIF4E (Ser209) eIF4E->p-eIF4E (Ser209) Oncogenic Protein\nTranslation Oncogenic Protein Translation p-eIF4E (Ser209)->Oncogenic Protein\nTranslation

Figure 1: MNK-eIF4E Signaling Pathway and Point of Inhibition.

Quantitative Data on the Effects of MNK1/2 Inhibition

The following tables summarize the quantitative effects of representative selective MNK1/2 inhibitors on kinase activity, cellular eIF4E phosphorylation, and cell viability, based on data from published studies.

Table 1: In Vitro Kinase Inhibition
CompoundTargetIC50 (µM)Reference
EB1MNK10.69[6]
EB1MNK29.4[6]
CercosporamideMNK1/2Not specified, but effective in vivo[7]
CGP57380MNK1Low micromolar range[5]
Table 2: Cellular Activity
Cell LineCompoundEffectGI50 / EC50Reference
MDA-MB-231EB1Inhibition of eIF4E phosphorylationDose-dependent[6]
MV4-11MNKI-7Dose-dependent reduction in p-eIF4ENot specified[8]
MV4-11MNKI-19Dose-dependent reduction in p-eIF4ENot specified[8]
MV4-11Various MNK InhibitorsCytotoxicity (Cell Viability)Correlates with MNK2 IC50 (r=0.7276)[8]
HCT116 xenograftCercosporamideInhibition of eIF4E phosphorylation in vivoEffective at 20 mg/kg p.o.[7]

Experimental Protocols

Detailed methodologies for assessing the impact of MNK1/2 inhibitors on eIF4E phosphorylation and cell viability are provided below.

Western Blot for eIF4E Phosphorylation

This protocol describes the detection and quantification of phosphorylated eIF4E (p-eIF4E) in cell lysates following treatment with a MNK1/2 inhibitor.

WB_Workflow cluster_prep Sample Preparation cluster_blot Immunoblotting cluster_analysis Data Analysis A 1. Cell Culture & Treatment (e.g., 70-80% confluency, treat with inhibitor) B 2. Cell Lysis (Ice-cold lysis buffer with phosphatase inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. Sample Denaturation (Laemmli buffer, 95-100°C for 5-10 min) C->D E 5. SDS-PAGE (Load equal protein amounts) D->E F 6. Protein Transfer (Transfer to nitrocellulose or PVDF membrane) E->F G 7. Blocking (5% BSA in TBST for 1 hour) F->G H 8. Primary Antibody Incubation (Anti-p-eIF4E, Anti-total-eIF4E, Anti-loading control; 4°C overnight) G->H I 9. Secondary Antibody Incubation (HRP-conjugated, 1 hour at RT) H->I J 10. Detection (Chemiluminescent substrate and imaging) I->J K 11. Densitometry (Quantify band intensities) J->K L 12. Normalization (Normalize p-eIF4E to total eIF4E and loading control) K->L

Figure 2: Western Blot Experimental Workflow.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate cells at a desired density in culture plates and allow them to adhere and grow to 70-80% confluency.[9]

    • Treat cells with varying concentrations of the MNK1/2 inhibitor (e.g., 0.1, 1, 5, 10 µM) for a specified duration (e.g., 2-24 hours). Include a vehicle-only control (e.g., DMSO).[9]

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.[9]

    • Add ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each plate and incubate on ice for 15-30 minutes.[9]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[9]

    • Collect the supernatant (protein lysate).[9]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's protocol.[9]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[9]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and perform electrophoresis.[9]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% w/v BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10]

    • Incubate the membrane overnight at 4°C with gentle agitation in a solution of primary antibody diluted in 5% BSA/TBST. Use antibodies specific for phospho-eIF4E (Ser209), total eIF4E, and a loading control (e.g., β-actin or GAPDH).[9][11]

    • Wash the membrane three times for 10 minutes each with TBST.[9]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[9]

    • Wash the membrane again three times for 10 minutes each with TBST.[9]

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[9]

    • Quantify band intensities using densitometry software. Normalize the phospho-eIF4E signal to the total eIF4E signal, and then to the loading control, to determine the relative change in eIF4E phosphorylation.[9]

Cell Viability (MTT) Assay

This assay assesses the effect of MNK1/2 inhibitors on the metabolic activity and proliferation of cancer cells.

Detailed Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL/well.[12][13]

  • Compound Treatment:

    • After 24 hours, treat the cells with a range of concentrations of the MNK1/2 inhibitor. Include a vehicle-only control.[12]

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[12]

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[12][13]

  • Solubilization:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][14]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percent viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12]

Conclusion

Selective inhibition of MNK1/2 kinases presents a promising therapeutic strategy for cancers characterized by dysregulated eIF4E activity. As demonstrated, these inhibitors effectively reduce the phosphorylation of eIF4E at Serine 209, leading to decreased cell viability in sensitive cancer cell lines. The experimental protocols provided herein offer robust methods for evaluating the efficacy and mechanism of action of novel MNK1/2 inhibitors in a preclinical setting. The quantification of p-eIF4E serves as a critical biomarker for assessing target engagement and the pharmacological activity of these compounds.[15] Further research and clinical development of potent and selective MNK inhibitors hold the potential to provide new therapeutic options for patients with various malignancies.[4]

References

Preclinical Oncology Research on M090: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for preclinical studies of a compound designated "M090" in the field of oncology have not yielded information on a specific therapeutic agent. Instead, the identifier "this compound" appears in scientific literature as a designation for patient-derived materials or cases within larger cancer research studies.

These findings indicate that "this compound" is not a publicly documented name for an oncology drug candidate undergoing preclinical evaluation. The references point towards its use as an internal identifier for biological samples or individual cases within specific research cohorts.

Consequently, a comprehensive technical guide or whitepaper on the preclinical studies of an oncology compound named this compound cannot be compiled from the available scientific literature. There is no evidence of a drug with this designation having a described mechanism of action, nor are there published in vitro or in vivo studies, quantitative data, or established experimental protocols associated with it.

Therefore, the creation of data tables summarizing quantitative findings, detailed experimental methodologies, and signaling pathway diagrams as requested is not feasible. The available information is limited to the use of "this compound" as a sample or patient identifier in broader cancer research, without any indication of it being a therapeutic agent under investigation.

References

Tomivosertib (eFT508): A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tomivosertib (B560178), also known as eFT508, is a potent, selective, and orally bioavailable small molecule inhibitor of the Mitogen-activated Protein Kinase (MAPK)-Interacting Kinases 1 and 2 (MNK1 and MNK2). By targeting a critical node in intracellular signaling pathways frequently dysregulated in cancer, tomivosertib modulates the translation of key oncogenic proteins, demonstrating significant therapeutic potential in various preclinical and clinical settings. This technical guide provides a comprehensive overview of tomivosertib's chemical structure, physicochemical properties, mechanism of action, and detailed protocols for its experimental evaluation.

Chemical Structure and Properties

Tomivosertib is a complex heterocyclic molecule. Its core structure and key identifiers are summarized below.

Chemical Identity
IdentifierValue
IUPAC Name 6'-[(6-aminopyrimidin-4-yl)amino]-8'-methyl-2',5'-dihydro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione
Synonyms eFT508, eFT-508
CAS Number 1849590-01-7 (free base)
Molecular Formula C₁₇H₂₀N₆O₂
Molecular Weight 340.38 g/mol
SMILES CC1=C2C(=O)NC3(N2C(=O)C(=C1)NC4=NC=NC(=C4)N)CCCCC3
InChI Key HKTBYUWLRDZAJK-UHFFFAOYSA-N
Physicochemical Properties

A summary of the known physical and chemical properties of tomivosertib is presented below. Note that some values are computationally predicted.

PropertyValueSource
Appearance Off-white to yellow solid powderMedChemExpress
LogP 1.12 - 1.3InvivoChem, PubChem
Boiling Point 735.6 ± 60.0 °C (Predicted)InvivoChem
Flash Point 398.7 ± 32.9 °C (Predicted)InvivoChem
Vapor Pressure 0.0 ± 2.4 mmHg at 25°C (Predicted)InvivoChem
Solubility DMSO: ≥ 13 mg/mL (38.19 mM)Selleck Chemicals
Water: InsolubleSelleck Chemicals
Ethanol: InsolubleSelleck Chemicals
Storage Powder: -20°C for 3 years. In solvent: -80°C for 2 years.MedChemExpress

Mechanism of Action and Signaling Pathway

Tomivosertib functions as a reversible and ATP-competitive inhibitor of both MNK1 and MNK2 kinase activity.[1] These kinases are key downstream effectors of the Ras/MAPK signaling pathway and are the sole kinases responsible for the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209.[2][3]

Phosphorylation of eIF4E enhances its oncogenic activity by promoting the translation of a specific subset of mRNAs that encode proteins crucial for tumor growth, proliferation, survival, and immune evasion.[2][4] These proteins include c-Myc, Cyclin D1, and the immune checkpoint ligand PD-L1.[4] By inhibiting MNK1/2, tomivosertib prevents eIF4E phosphorylation, thereby selectively reducing the synthesis of these pro-cancerous proteins.[2][5]

Tomivosertib_Signaling_Pathway cluster_upstream Upstream Signaling (e.g., Ras/MAPK) cluster_mnk Target Kinase cluster_downstream Downstream Effects GrowthFactors Growth Factors / Mitogens RAS RAS GrowthFactors->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p44/42 MAPK) MEK->ERK MNK MNK1 / MNK2 ERK->MNK Activates eIF4E_unphos eIF4E MNK->eIF4E_unphos Phosphorylates Tomivosertib Tomivosertib (eFT508) Tomivosertib->MNK Inhibits eIF4E_phos p-eIF4E (Ser209) mRNA_translation Translation of specific mRNAs (e.g., c-Myc, Cyclin D1, PD-L1) eIF4E_phos->mRNA_translation Promotes Cellular_Response Tumor Proliferation, Survival & Immune Evasion mRNA_translation->Cellular_Response

Caption: The MAPK/MNK signaling pathway and the inhibitory action of tomivosertib.

Biological Activity

Tomivosertib demonstrates high potency in both biochemical and cellular assays.

Target/ProcessAssay TypeIC₅₀ Value
MNK1 Enzyme Assay1 - 2.4 nM[6][7]
MNK2 Enzyme Assay1 - 2 nM[6][7]
eIF4E Phosphorylation Cellular Assay2 - 16 nM[2][5][7]
Cell Proliferation Cell Viability AssayVaries (e.g., ~2.5 µM in MV4-11 cells)[7]

Beyond its direct anti-proliferative effects, tomivosertib has been shown to decrease the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-10 in lymphoma cell lines and downregulate the expression of PD-L1, suggesting an immunomodulatory role.[4][5][7]

Experimental Protocols

Detailed methodologies for the characterization of tomivosertib are provided below.

In Vitro MNK1/2 Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of MNK1/2 by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human MNK1 or MNK2 enzyme

  • Kinase substrate (e.g., recombinant eIF4E)

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)

  • ATP (at a concentration near the Kₘ for the enzyme)

  • Tomivosertib (serial dilutions in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white assay plates

Procedure:

  • Compound Plating: Add 1 µL of serially diluted tomivosertib or DMSO (vehicle control) to the wells of a 96-well plate.

  • Enzyme Addition: Prepare a solution of MNK1/2 enzyme in Kinase Assay Buffer. Add 10 µL of the diluted enzyme to each well. Include "no enzyme" control wells.

  • Reaction Initiation: Prepare a master mix of the substrate and ATP in Kinase Assay Buffer. Initiate the reaction by adding 10 µL of this mix to each well.

  • Incubation: Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.

  • Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each tomivosertib concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

Cellular eIF4E Phosphorylation Assay (Western Blot)

This method assesses the ability of tomivosertib to inhibit its direct target in a cellular context.

Materials:

  • Cancer cell line of interest (e.g., AML cell line MV4-11)[1]

  • Cell culture medium and supplements

  • Tomivosertib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies: Rabbit anti-phospho-eIF4E (Ser209), Rabbit anti-total eIF4E

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in culture plates. Once attached (for adherent cells) or at the desired density, treat with increasing concentrations of tomivosertib (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 1-4 hours).[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, resolve by SDS-PAGE, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody against phospho-eIF4E (p-eIF4E) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using ECL substrate and an imaging system.

  • Re-probing: Strip the membrane and re-probe with the primary antibody against total eIF4E as a loading control.

  • Analysis: Quantify the band intensities. Normalize the p-eIF4E signal to the total eIF4E signal for each sample.

Cell Viability Assay (MTT/WST-1 Format)

This assay measures the effect of tomivosertib on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Tomivosertib

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or SDS-HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells at a predetermined density in a 96-well plate and allow them to incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of tomivosertib concentrations for a specified period (e.g., 4 days).[1]

  • Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

  • Signal Development: If using MTT, add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.

Experimental and Logical Workflows

The evaluation of a targeted inhibitor like tomivosertib follows a logical progression from initial biochemical characterization to cellular and in vivo testing.

Tomivosertib_Evaluation_Workflow cluster_invitro In Vitro Characterization cluster_invivo Preclinical In Vivo Models cluster_clinical Clinical Development KinaseAssay Biochemical Kinase Assay (Determine MNK1/2 IC₅₀) CellularAssay Cellular Target Engagement (Western Blot for p-eIF4E) KinaseAssay->CellularAssay Confirms cellular potency ViabilityAssay Cell Viability / Proliferation (MTT/WST-1 Assay) CellularAssay->ViabilityAssay Links target inhibition to phenotype Xenograft Tumor Xenograft Model (e.g., DLBCL, AML) ViabilityAssay->Xenograft Justifies in vivo testing PD_Analysis Pharmacodynamic Analysis (p-eIF4E in tumors) Xenograft->PD_Analysis Efficacy Efficacy Assessment (Tumor Growth Inhibition) Xenograft->Efficacy Phase1 Phase I Trials (Safety, PK/PD) Efficacy->Phase1 Supports clinical translation Phase2 Phase II Trials (Efficacy in Patients) Phase1->Phase2

Caption: A generalized workflow for the preclinical and clinical evaluation of tomivosertib.

Conclusion

Tomivosertib is a highly specific and potent inhibitor of MNK1 and MNK2, representing a promising therapeutic agent in the field of oncology. Its well-defined mechanism of action, centered on the inhibition of eIF4E phosphorylation, provides a clear rationale for its use in cancers dependent on this signaling axis. The data and protocols presented in this guide offer a robust framework for researchers to further investigate and characterize the biological effects and therapeutic potential of tomivosertib.

References

An In-depth Technical Guide to the Downstream Signaling Implications of M090, an Influenza A Virus Fusion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M090 is a novel small molecule inhibitor targeting the hemagglutinin (HA) protein of the Influenza A virus (IAV), a critical component for viral entry into host cells. By binding to a highly conserved region in the HA2 subunit, this compound effectively blocks the pH-induced conformational changes necessary for the fusion of viral and endosomal membranes. This action prevents the release of the viral ribonucleoproteins into the cytoplasm, thereby halting the infection at a very early stage. While direct studies on the specific downstream cellular signaling pathways modulated by this compound are not yet extensively published, its mechanism of action allows for a comprehensive theoretical framework of its impact on host cell biology. This guide will delineate the known mechanism of this compound, detail the host cell signaling pathways typically activated by IAV entry, and consequently, infer the downstream signaling pathways that are inhibited by this compound's fusion-blocking activity. This document aims to provide a foundational understanding for researchers and professionals involved in the development of novel antiviral therapeutics.

Introduction to this compound: A Potent Influenza A Virus Fusion Inhibitor

This compound is a pinanamine-based compound that has demonstrated potent inhibitory activity against a broad spectrum of IAV strains, including those resistant to existing antiviral drugs like amantadine (B194251) and oseltamivir.[1] Its primary target is the viral hemagglutinin (HA) protein, which is responsible for both binding to sialic acid receptors on the host cell surface and mediating the fusion of the viral envelope with the endosomal membrane upon acidification of the endosome.

Mechanism of Action

After the influenza virion is internalized into the host cell via endocytosis, the endosome's internal pH drops. This acidic environment triggers a significant and irreversible conformational change in the HA protein. This change exposes the "fusion peptide," a hydrophobic region of the HA2 subunit, which then inserts into the endosomal membrane, initiating the fusion process.

This compound exerts its antiviral effect by binding to a highly conserved pocket within the HA2 subunit. This binding "locks" the HA protein in its pre-fusion conformation, preventing the acid-induced structural rearrangement.[1] Consequently, the fusion peptide is not exposed, membrane fusion is inhibited, and the viral genetic material remains trapped within the endosome, unable to initiate replication.

M090_Mechanism_of_Action cluster_virus_entry Influenza A Virus Entry cluster_fusion_process HA-Mediated Fusion (No Inhibitor) cluster_m090_inhibition This compound Inhibition IAV IAV Virion Receptor Sialic Acid Receptor IAV->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Acidification Endosome Acidification (Low pH) Endosome->Acidification HA_Prefusion HA (Pre-fusion) This compound This compound HA_Postfusion HA (Post-fusion) Conformational Change HA_Prefusion->HA_Postfusion Triggered by Low pH Fusion_Peptide Fusion Peptide Exposed HA_Postfusion->Fusion_Peptide Membrane_Fusion Membrane Fusion Fusion_Peptide->Membrane_Fusion vRNP_Release vRNP Release to Cytoplasm Membrane_Fusion->vRNP_Release Viral Replication Viral Replication vRNP_Release->Viral Replication HA_Locked HA Locked in Pre-fusion State This compound->HA_Locked Binds to HA2 Fusion_Blocked Fusion Blocked HA_Locked->Fusion_Blocked Prevents Conformational Change No Viral Replication No Viral Replication Fusion_Blocked->No Viral Replication

Figure 1: Mechanism of action of this compound in inhibiting IAV entry.

Quantitative Data for this compound Efficacy

The antiviral activity of this compound has been quantified using cell-based assays, with the half-maximal effective concentration (EC50) being a key parameter. Lower EC50 values indicate higher potency.

Influenza A StrainAssay TypeCell LineEC50 (µM)Reference
H1N1 A/Guangzhou/GIRD/07/2009Cytopathic Effect AssayMDCK0.3[2]
H1N1 A/California/07/2009Plaque Reduction AssayMDCK0.34[2]
H1N1 A/Texas/04/2009Plaque Reduction AssayMDCK0.1[2]
Various (H1N1, H3N2, H7N3, H9N2)Cytopathic Effect AssaysMDCK1.5 - 6.9[2]

Downstream Signaling Pathways Impacted by this compound

By preventing the entry of the viral genome into the host cell cytoplasm, this compound is predicted to inhibit the activation of several key downstream signaling pathways that are normally triggered by IAV infection. These pathways are primarily involved in the innate immune response, inflammation, and programmed cell death.

Inhibition of RIG-I-like Receptor (RLR) Signaling

The primary host sensors for IAV RNA in the cytoplasm are the RIG-I-like receptors (RLRs), particularly RIG-I. Upon binding to viral RNA, RIG-I undergoes a conformational change and activates the mitochondrial antiviral-signaling protein (MAVS). This leads to the activation of transcription factors IRF3 and NF-κB, which in turn induce the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines.

As this compound prevents the release of viral RNA into the cytoplasm, the activation of the RIG-I/MAVS signaling cascade is expected to be completely abrogated.

RLR_Signaling_Inhibition cluster_virus_and_this compound Viral Entry and this compound Action cluster_rlr_pathway RIG-I Signaling Pathway IAV IAV This compound This compound Fusion_Blocked Fusion Blocked This compound->Fusion_Blocked vRNA Viral RNA in Cytoplasm Fusion_Blocked->vRNA Prevents RIGI RIG-I vRNA->RIGI Sensing MAVS MAVS RIGI->MAVS Activation TRAFs TRAFs MAVS->TRAFs TBK1_IKKi TBK1/IKKε TRAFs->TBK1_IKKi IKK IKKα/β/γ TRAFs->IKK IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylation NFkB NF-κB IKK->NFkB Phosphorylation IRF3_p p-IRF3 IRF3->IRF3_p NFkB_p p-NF-κB NFkB->NFkB_p Nucleus Nucleus IRF3_p->Nucleus NFkB_p->Nucleus IFN Type I IFN Genes Nucleus->IFN Cytokines Pro-inflammatory Cytokine Genes Nucleus->Cytokines

Figure 2: this compound's inhibition of the RIG-I signaling pathway.

Prevention of Toll-Like Receptor (TLR) Signaling

Toll-like receptors are another class of pattern recognition receptors that detect viral components. TLR3, TLR7, and TLR8 are located in the endosomal compartment and recognize viral double-stranded and single-stranded RNA. Their activation leads to the recruitment of adaptor proteins like TRIF and MyD88, culminating in the activation of IRF3/7 and NF-κB and the subsequent production of interferons and inflammatory cytokines.

By blocking the fusion of the viral and endosomal membranes, this compound likely prevents the exposure of viral RNA to these endosomal TLRs, thus inhibiting this arm of the innate immune response.

Attenuation of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that, upon activation by viral components or virus-induced cellular stress, leads to the cleavage and activation of caspase-1. Active caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. IAV is a known activator of the NLRP3 inflammasome.

The activation of the NLRP3 inflammasome by IAV is a complex process that can be triggered by various viral factors and host responses. By blocking the initial entry and replication of the virus, this compound would prevent the accumulation of viral triggers and the downstream cellular stress signals, thereby inhibiting NLRP3 inflammasome activation.

NLRP3_Inhibition cluster_virus_and_this compound Viral Activity and this compound cluster_nlrp3_pathway NLRP3 Inflammasome Pathway IAV_Replication IAV Replication & Protein Expression NLRP3 NLRP3 IAV_Replication->NLRP3 Activates This compound This compound No_Replication No Replication This compound->No_Replication No_Replication->NLRP3 Prevents Activation ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18

Figure 3: Inhibition of NLRP3 inflammasome activation by this compound.

Experimental Protocols

The study of this compound and its effects on downstream signaling pathways involves a variety of virological and immunological techniques. Below are outlines of key experimental protocols.

Plaque Reduction Assay

This assay is used to quantify the infectivity of a virus and the efficacy of an antiviral compound.

Methodology:

  • Grow a confluent monolayer of Madin-Darby Canine Kidney (MDCK) cells in 6-well plates.

  • Prepare serial dilutions of the IAV stock and the this compound compound.

  • Infect the MDCK cell monolayers with a standard amount of IAV in the presence of varying concentrations of this compound.

  • After a 1-hour incubation to allow for viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing the respective concentrations of this compound.

  • Incubate the plates for 2-3 days to allow for the formation of plaques (zones of cell death).

  • Fix and stain the cells (e.g., with crystal violet).

  • Count the number of plaques in each well. The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.

Hemolysis Inhibition Assay

This assay assesses the ability of a compound to inhibit the low-pH-induced fusion of the viral envelope with a red blood cell membrane, which serves as a model for the endosomal membrane.

Methodology:

  • Incubate a standardized amount of IAV with serial dilutions of this compound.

  • Add a suspension of chicken red blood cells (RBCs) to the virus-compound mixture and incubate on ice to allow for viral attachment to the RBCs.

  • Lower the pH of the solution to trigger the conformational change in HA and induce hemolysis.

  • Centrifuge the samples to pellet the intact RBCs.

  • Measure the amount of hemoglobin released into the supernatant spectrophotometrically.

  • The concentration of this compound that inhibits hemolysis by 50% is determined.

Western Blotting for Signaling Protein Activation

This technique is used to detect the phosphorylation (activation) of key signaling proteins.

Methodology:

  • Seed cells (e.g., A549, a human lung epithelial cell line) in plates.

  • Pre-treat the cells with this compound for a specified time.

  • Infect the cells with IAV.

  • At various time points post-infection, lyse the cells to extract total protein.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the proteins to a membrane (e.g., PVDF).

  • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the signaling proteins of interest (e.g., p-IRF3, IRF3, p-NF-κB, NF-κB).

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the signal using a chemiluminescent substrate.

Western_Blot_Workflow Cell_Culture Cell Culture (e.g., A549) Treatment Treatment with this compound and/or IAV Infection Cell_Culture->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis SDS_PAGE SDS-PAGE (Protein Separation) Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-IRF3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Figure 4: General workflow for Western blotting.

Conclusion and Future Directions

This compound represents a promising class of influenza A virus inhibitors that act by targeting the crucial step of membrane fusion. While its direct downstream signaling effects are yet to be empirically detailed, its mechanism of action strongly implies a comprehensive blockade of the innate immune and inflammatory pathways that are typically triggered by viral entry and replication. This makes this compound not only a potential therapeutic but also a valuable research tool for dissecting the host's initial responses to IAV infection.

Future research should focus on experimentally validating the predicted inhibitory effects of this compound on RIG-I, TLR, and NLRP3 inflammasome signaling pathways using in vitro and in vivo models. Such studies will provide a more complete understanding of the compound's overall mechanism of action and its potential to mitigate the immunopathology associated with severe influenza infections.

References

eFT508 (Tomivosertib): A Deep Dive into its Immunomodulatory Impact on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

eFT508 (tomivosertib) is a potent and highly selective, orally bioavailable small-molecule inhibitor of mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2] By targeting these key downstream effectors of the MAPK signaling pathway, eFT508 modulates the translation of a specific subset of mRNAs, leading to profound changes within the tumor microenvironment (TME). This technical guide provides a comprehensive overview of eFT508's mechanism of action, its multifaceted impact on the TME, and detailed experimental protocols for its evaluation. Preclinical and clinical data demonstrate that eFT508 can reprogram the TME from an immunosuppressive to an immune-active state, primarily by downregulating key immune checkpoint proteins and immunosuppressive cytokines. This activity enhances anti-tumor immunity and shows synergistic potential with immune checkpoint inhibitors, positioning eFT508 as a promising agent in immuno-oncology.

Core Mechanism of Action: Targeting the MNK1/2-eIF4E Axis

eFT508 exerts its effects by inhibiting MNK1 and MNK2, which are serine/threonine kinases that phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209.[1][3] Phosphorylation of eIF4E is a critical step in the initiation of cap-dependent translation of a select group of mRNAs that often encode for proteins involved in tumor growth, survival, and immune evasion. By inhibiting MNK1/2, eFT508 prevents eIF4E phosphorylation, thereby selectively reducing the translation of these oncogenic and immunosuppressive proteins.[2]

MAPK MAPK Pathway (e.g., RAS-RAF-MEK-ERK) MNK1_2 MNK1/2 MAPK->MNK1_2 eIF4E eIF4E MNK1_2->eIF4E eFT508 eFT508 (Tomivosertib) eFT508->MNK1_2 p_eIF4E p-eIF4E (Ser209) eIF4E->p_eIF4E mRNA Subset of mRNAs (e.g., PD-L1, IL-10, TNFα) p_eIF4E->mRNA Translation Initiation Proteins Oncogenic & Immunosuppressive Proteins mRNA->Proteins TME Immunosuppressive Tumor Microenvironment Proteins->TME

Figure 1: eFT508 Mechanism of Action.

Quantitative Impact of eFT508 on Key Biological Parameters

The following tables summarize the quantitative data on the efficacy and biological effects of eFT508 from various preclinical and clinical studies.

ParameterValueCell Line/ModelReference
MNK1 IC50 1-2.4 nMEnzyme Assay[2][4]
MNK2 IC50 1-2 nMEnzyme Assay[2][4]
eIF4E Phosphorylation IC50 2-16 nMTumor Cell Lines[1][2]
Breast Cancer Cell Line IC50 0.23 ± 0.04 nMMDA-MB-231[5]

Table 1: In Vitro Potency of eFT508.

CytokineEffectFold Change/DetailsCell Line/ModelReference
IL-10 DecreaseDestabilization of IL-10 mRNAActivated T cells[1][6]
TNFα Decrease2-fold decrease in mRNA half-lifeDLBCL cell lines[4]
IL-6 DecreaseDose-dependent decreaseDLBCL cell lines[4]
CXCL10 DecreaseDose-dependent decreaseDLBCL cell lines[4]

Table 2: Effect of eFT508 on Cytokine Production.

Immune CheckpointEffectDetailsCell Line/ModelReference
PD-L1 DownregulationInhibition of mRNA translationHepatocellular Carcinoma Model[5]
PD-1 DownregulationSelective reductionActivated T cells[1][6]
LAG3 DownregulationSensitivity due to 5'-UTR elementsActivated T cells[1][6]

Table 3: Modulation of Immune Checkpoints by eFT508.

Immune Cell PopulationEffectDetailsModelReference
Tumor-Infiltrating Lymphocytes (TILs) ModulationAltered populationsCT26 Syngeneic Model[1]
CD8+ T cells Restored Effector FunctionIncreased cytokine productionTNBC Xenograft Model[5]
T cell Proliferation & Viability No negative impact-Human Immune Cells[1][6]
MHC Class II Expression UpregulationIL-10/MARCH1 dependent mechanismTumor and Antigen Presenting Cells[1][6]

Table 4: Impact of eFT508 on Immune Cell Populations and Function.

Remodeling the Tumor Microenvironment

eFT508 orchestrates a shift in the TME from an immunosuppressive to an immune-active state through a multi-pronged approach.

eFT508 eFT508 MNK1_2 MNK1/2 Inhibition eFT508->MNK1_2 Immune_Checkpoints Immune Checkpoint Downregulation (PD-1, PD-L1, LAG3) MNK1_2->Immune_Checkpoints Cytokines Immunosuppressive Cytokine Reduction (IL-10, TNFα) MNK1_2->Cytokines T_Cell Enhanced T Cell Function & Memory Immune_Checkpoints->T_Cell MHC_II MHC Class II Upregulation Cytokines->MHC_II via IL-10/MARCH1 MHC_II->T_Cell TME Immune-Active Tumor Microenvironment T_Cell->TME

Figure 2: eFT508's Impact on the TME.

By decreasing the expression of PD-1 on T cells and PD-L1 on tumor cells, eFT508 disrupts a major axis of immune suppression.[5][6] Furthermore, the reduction of other checkpoint molecules like LAG3 further releases the brakes on T cell activity.[1][6] The downregulation of the immunosuppressive cytokine IL-10 creates a more favorable environment for anti-tumor immune responses.[1][6] Interestingly, the reduction in IL-10 leads to the upregulation of MHC class II on tumor cells and antigen-presenting cells through a MARCH1-dependent mechanism, enhancing antigen presentation to CD4+ T helper cells.[1][6] This concerted effort leads to restored effector function of CD8+ cytotoxic T lymphocytes and the establishment of immune memory.[1][5]

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of eFT508 against MNK1 and MNK2.

Methodology:

  • Reagents: Recombinant human MNK1 and MNK2 enzymes, ATP, appropriate kinase buffer, and a fluorescently labeled substrate peptide.

  • Procedure:

    • Prepare a serial dilution of eFT508.

    • In a microplate, combine the kinase, substrate peptide, and eFT508 at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the eFT508 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular eIF4E Phosphorylation Assay (Western Blot)

Objective: To assess the ability of eFT508 to inhibit the phosphorylation of eIF4E in cancer cell lines.

Methodology:

  • Cell Culture: Culture tumor cell lines (e.g., DLBCL lines like TMD8) in appropriate media.[4]

  • Treatment: Treat cells with increasing concentrations of eFT508 for a specified duration (e.g., 2-24 hours).

  • Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-eIF4E (Ser209) and total eIF4E overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the phospho-eIF4E signal to the total eIF4E signal.

In Vivo Syngeneic Tumor Model (CT26)

Objective: To evaluate the in vivo anti-tumor efficacy and immunomodulatory effects of eFT508.

Methodology:

  • Animal Model: Use BALB/c mice.

  • Tumor Inoculation: Subcutaneously inject CT26 colon carcinoma cells into the flank of the mice.[1]

  • Treatment: Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle control, eFT508, anti-PD-1, eFT508 + anti-PD-1). Administer eFT508 orally daily.[7]

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Immunophenotyping: At the end of the study, harvest tumors and spleens. Prepare single-cell suspensions and stain with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, FoxP3, PD-1, LAG3) for analysis by flow cytometry.

  • Cytokine Analysis: Analyze cytokine levels in tumor homogenates or serum using multiplex immunoassays (e.g., Luminex).

  • Data Analysis: Compare tumor growth curves between treatment groups. Analyze the percentages and absolute numbers of different immune cell populations within the TME.

Start Start Inoculation Subcutaneous injection of CT26 cells in BALB/c mice Start->Inoculation Tumor_Growth Tumor growth to palpable size Inoculation->Tumor_Growth Randomization Randomization into treatment groups Tumor_Growth->Randomization Treatment Daily oral administration of eFT508 and/or anti-PD-1 Randomization->Treatment Monitoring Tumor volume measurement Treatment->Monitoring Regularly Endpoint Endpoint analysis Monitoring->Endpoint At study conclusion Analysis Flow cytometry of TILs Cytokine analysis Endpoint->Analysis End End Analysis->End

References

Tomivosertib: A Technical Guide to its Potential in Non-Cancer Indications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tomivosertib (B560178) (eFT508) is a potent, selective, and orally bioavailable inhibitor of the MAP kinase-interacting kinases 1 and 2 (MNK1/2). While extensively investigated in oncology, emerging preclinical evidence highlights its therapeutic potential in non-cancer indications, most notably neuropathic pain. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies related to tomivosertib's application outside of cancer, with a primary focus on its effects on neuronal hyperexcitability. The rationale for its potential use in other inflammatory and autoimmune conditions is also explored based on its mechanism of action.

Introduction: The MNK Pathway as a Therapeutic Target

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of cellular processes, including inflammation and protein synthesis. MNK1 and MNK2 are key downstream effectors of the p38 MAPK and ERK pathways.[1][2] A primary substrate of MNK1/2 is the eukaryotic translation initiation factor 4E (eIF4E).[1][2] Phosphorylation of eIF4E at Serine 209 by MNK1/2 is a critical step in the translation of a specific subset of mRNAs, many of which encode proteins involved in cell growth, survival, and inflammatory responses.[1][2] Dysregulation of the MNK-eIF4E axis has been implicated in various disease states, including cancer and neurological disorders.[3][4]

Tomivosertib's ability to selectively inhibit MNK1/2, and consequently block eIF4E phosphorylation, provides a targeted mechanism to modulate the synthesis of proteins that drive disease pathology. This mechanism forms the basis of its investigation in non-cancer indications characterized by inflammation and cellular hyperexcitability.

Mechanism of Action in Non-Cancer Indications

In the context of non-cancerous conditions, tomivosertib's primary mechanism of action is the inhibition of MNK1 and MNK2, which in turn prevents the phosphorylation of eIF4E.[1] This targeted action on protein translation offers therapeutic potential in diseases where the upregulation of specific proteins contributes to the pathology.

Neuropathic Pain

A significant body of preclinical evidence points to the role of the MNK-eIF4E pathway in the development and maintenance of neuropathic pain.[1] Spontaneous activity in dorsal root ganglion (DRG) neurons is a key driver of this condition.[1] The MNK1/2 signaling cascade is a candidate intracellular mechanism underlying this spontaneous activity.[1] By inhibiting MNK1/2, tomivosertib reduces the translation of proteins that contribute to neuronal hyperexcitability, thereby suppressing the ectopic firing of sensory neurons.[1]

Potential in Other Inflammatory and Autoimmune Disorders

The MNK pathway is integral to the production of pro-inflammatory cytokines.[2][3] Therefore, inhibition of MNK1/2 by tomivosertib has the potential to be a therapeutic strategy for a range of inflammatory and autoimmune diseases.[3] By reducing the translation of mRNAs for cytokines and other inflammatory mediators, tomivosertib could potentially dampen the inflammatory responses that characterize conditions such as rheumatoid arthritis and multiple sclerosis.[3] However, it is important to note that direct preclinical or clinical studies of tomivosertib in these specific autoimmune diseases are currently limited.

Signaling Pathways and Experimental Workflows

MNK Signaling Pathway in Neuropathic Pain

The following diagram illustrates the central role of the MNK-eIF4E axis in mediating neuronal hyperexcitability in neuropathic pain.

MNK_Signaling_Pathway MNK Signaling Pathway in Neuropathic Pain cluster_extracellular Extracellular Signals cluster_upstream Upstream Kinases cluster_MNK MNK Kinases cluster_downstream Downstream Effectors NerveInjury Nerve Injury / Inflammatory Mediators p38 p38 MAPK NerveInjury->p38 ERK ERK NerveInjury->ERK MNK1_2 MNK1/2 p38->MNK1_2 ERK->MNK1_2 eIF4E eIF4E MNK1_2->eIF4E Phosphorylates p_eIF4E p-eIF4E (Ser209) mRNA mRNA Translation (e.g., for channels, cytokines) p_eIF4E->mRNA NeuronalHyperexcitability Neuronal Hyperexcitability mRNA->NeuronalHyperexcitability NeuropathicPain Neuropathic Pain NeuronalHyperexcitability->NeuropathicPain Tomivosertib Tomivosertib (eFT508) Tomivosertib->MNK1_2 Inhibits

MNK Signaling Pathway in Neuropathic Pain
Experimental Workflow for Assessing Tomivosertib in Human DRG Neurons

The following diagram outlines the key steps in the experimental protocol used to evaluate the effect of tomivosertib on human dorsal root ganglion (DRG) neurons.

Experimental_Workflow Experimental Workflow: Tomivosertib on Human DRG Neurons TissueProcurement Human DRG Tissue Procurement NeuronCulture DRG Neuron Culture TissueProcurement->NeuronCulture Electrophysiology Whole-Cell Patch Clamp Electrophysiology NeuronCulture->Electrophysiology Biochemistry Biochemical Analysis NeuronCulture->Biochemistry SA_Measurement Measurement of Spontaneous Activity (SA) Electrophysiology->SA_Measurement TomivosertibApplication Application of Tomivosertib (25 nM) SA_Measurement->TomivosertibApplication PostTreatmentSA Post-Treatment SA Measurement TomivosertibApplication->PostTreatmentSA eIF4E_Phosphorylation Assessment of p-eIF4E (Ser209) Biochemistry->eIF4E_Phosphorylation

Workflow for Tomivosertib on Human DRG Neurons

Preclinical Data in Neuropathic Pain

The primary evidence for tomivosertib's efficacy in a non-cancer indication comes from a preclinical study on human dorsal root ganglion (DRG) neurons from patients with radicular neuropathic pain.[1]

In Vitro Efficacy
ParameterValueCell/Tissue TypeReference
Concentration for Reversal of Spontaneous Activity25 nMHuman DRG Neurons[1]
Reduction in eIF4E Phosphorylation (Ser209)75-80%Human DRG Neurons[1]
Time to Peak Inhibition of eIF4E Phosphorylation5 minutesHuman DRG Neurons[1]
Effect on Action Potential Properties

Treatment with 25 nM tomivosertib for 30 minutes in spontaneously active human DRG neurons resulted in statistically significant changes in several action potential parameters.

Action Potential ParameterEffect of TomivosertibReference
AmplitudeDecreased[1]
OvershootDecreased[1]
AfterhyperpolarizationDecreased[1]
Width at 0 mVIncreased[1]

Experimental Protocols

Human Dorsal Root Ganglion (DRG) Neuron Preparation and Culture
  • Tissue Source: Human DRG tissue was obtained from patients undergoing thoracic vertebrectomy surgeries or from organ donors, with appropriate institutional review board approval and informed consent.[1]

  • Dissociation: DRGs were dissected and enzymatically dissociated using a mixture of collagenase and dispase, followed by mechanical trituration.[1]

  • Culture Conditions: Neurons were plated on laminin-coated coverslips and maintained in a neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor. Cultures were maintained for up to 5 days before use.[1]

Whole-Cell Patch-Clamp Electrophysiology
  • Recording: Whole-cell patch-clamp recordings were performed on cultured human DRG neurons. Spontaneous activity was recorded in current-clamp mode.[1]

  • Drug Application: Tomivosertib (25 nM) was bath-applied to the neurons, and recordings were taken before and after drug application.[1]

  • Data Analysis: Changes in spontaneous firing frequency and action potential parameters were quantified and statistically analyzed.[1]

Immunocytochemistry for eIF4E Phosphorylation
  • Cell Treatment: Cultured human DRG neurons were treated with tomivosertib (25 nM) for varying durations (e.g., 2, 5, 10, 30 minutes).[1]

  • Staining: Cells were fixed and stained with primary antibodies against phosphorylated eIF4E (Ser209) and a neuronal marker (e.g., peripherin).[1]

  • Imaging and Quantification: Fluorescence microscopy was used to visualize the staining, and the intensity of the phospho-eIF4E signal was quantified to determine the extent of inhibition.[1]

Potential for Other Non-Cancer Indications

While robust preclinical data for tomivosertib is currently centered on neuropathic pain, its mechanism of action suggests potential utility in other diseases where the MNK-eIF4E pathway is implicated.

  • Autoimmune Diseases: In conditions like rheumatoid arthritis and multiple sclerosis, the overproduction of inflammatory cytokines is a key pathological feature.[3] MNK inhibitors have been proposed as a therapeutic strategy to curb this inflammatory cascade.[3]

  • Neuroinflammatory Disorders: Neuroinflammation is a common component of many neurodegenerative diseases.[3] By modulating the inflammatory response within the central nervous system, MNK inhibitors like tomivosertib could potentially have a disease-modifying effect.[3]

Further preclinical studies are warranted to explore the efficacy of tomivosertib in these and other non-cancer indications.

Conclusion

Tomivosertib demonstrates significant promise as a therapeutic agent for neuropathic pain, a challenging non-cancer indication. Its targeted mechanism of inhibiting the MNK-eIF4E signaling pathway effectively suppresses neuronal hyperexcitability in human sensory neurons. The detailed preclinical data and experimental protocols outlined in this guide provide a solid foundation for further research and development in this area. While its application in other inflammatory and autoimmune disorders is currently speculative, the central role of the MNK pathway in inflammation suggests that tomivosertib could have broader therapeutic potential beyond its current focus in oncology. Continued investigation into these non-cancer indications is crucial to fully realize the therapeutic value of this selective MNK1/2 inhibitor.

References

An In-depth Technical Guide to MNK Inhibition in Neuropathic Pain Models with a Focus on eFT508 (Tomivosertib)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on M090: This technical guide focuses on the inhibition of MAP kinase-interacting kinases (MNKs) in preclinical models of neuropathic pain. The specific compound "this compound" requested could not be identified in publicly available scientific literature or databases. Therefore, this document will center on the well-characterized, clinically relevant MNK inhibitor, eFT508 (tomivosertib) , as a representative molecule for this therapeutic class. Data for other significant MNK inhibitors, such as cercosporamide, are included for comparative purposes.

Introduction to MNK Inhibition in Neuropathic Pain

Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Current treatments often provide only modest relief and are associated with considerable side effects. The molecular mechanisms underlying the transition from acute to chronic pain involve neuroplastic changes in both the peripheral and central nervous systems, driven by altered gene expression and protein synthesis.

A key regulatory node in protein synthesis is the eukaryotic translation initiation factor 4E (eIF4E). The phosphorylation of eIF4E is a critical step that promotes the translation of a specific subset of mRNAs encoding proteins involved in nociceptive sensitization.[1][2] The kinases responsible for this phosphorylation are the MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). The MNK-eIF4E signaling axis is activated in nociceptors by peripheral nerve injury and exposure to pain-promoting cytokines and growth factors.[3] Inhibition of this pathway has been shown to block and reverse the hyperexcitability of nociceptors and alleviate behavioral signs of neuropathic pain in preclinical models.[3] Consequently, MNK inhibitors have emerged as a promising class of non-opioid analgesics for the treatment of neuropathic pain.

Core Signaling Pathway: The MNK-eIF4E Axis

The MNK-eIF4E signaling pathway is a downstream effector of the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways. In the context of neuropathic pain, nerve injury or inflammatory mediators lead to the activation of ERK and p38 in sensory neurons. These activated MAPKs then phosphorylate and activate MNK1 and MNK2. The activated MNKs, in turn, phosphorylate eIF4E at Serine 209. This phosphorylation event enhances the initiation of translation of specific mRNAs that contribute to neuronal hyperexcitability and the maintenance of the chronic pain state.

MNK_Signaling_Pathway cluster_intracellular Intracellular Signaling Cascade Nerve Injury Nerve Injury ERK ERK Nerve Injury->ERK Inflammatory Mediators Inflammatory Mediators p38 p38 Inflammatory Mediators->p38 MNK1/2 MNK1/2 ERK->MNK1/2 p38->MNK1/2 eIF4E eIF4E MNK1/2->eIF4E Phosphorylation p-eIF4E (Ser209) p-eIF4E (Ser209) mRNA Translation mRNA Translation p-eIF4E (Ser209)->mRNA Translation Pain-Related Proteins Pain-Related Proteins mRNA Translation->Pain-Related Proteins Neuronal Hyperexcitability Neuronal Hyperexcitability Pain-Related Proteins->Neuronal Hyperexcitability Neuropathic Pain Neuropathic Pain Neuronal Hyperexcitability->Neuropathic Pain

Caption: MNK-eIF4E Signaling Pathway in Neuropathic Pain.

Quantitative Data on Key MNK Inhibitors

The following tables summarize the in vitro potency and preclinical efficacy of eFT508 (tomivosertib) and cercosporamide.

Table 1: In Vitro Potency of MNK Inhibitors
Compound MNK1 IC50 MNK2 IC50
eFT508 (Tomivosertib)1-2.4 nM[2][4][5]1-2 nM[2][4][5]
Cercosporamide116 nM[6]11 nM[6]
Table 2: Preclinical Efficacy of MNK Inhibitors in Neuropathic Pain Models
Compound Pain Model Dose/Concentration Observed Effect
eFT508 (Tomivosertib)Chemotherapy-Induced Peripheral Neuropathy (mouse)10 mg/kgReversal of mechanical and thermal hypersensitivity[7]
eFT508 (Tomivosertib)Spared Nerve Injury (mouse)Not specifiedReverses spontaneous pain-related behaviors[8]
eFT508 (Tomivosertib)Human DRG neurons from patients with radicular pain25 nMReverses spontaneous activity in sensory neurons[9][10][11]
CercosporamidePeripheral nerve injury (mouse)Not specifiedReduces cold hypersensitivity[12]
CercosporamideNGF-induced sensitization of DRG neurons (mouse)Not specifiedReverses neuronal hyperexcitability[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are protocols for key experiments in the evaluation of MNK inhibitors for neuropathic pain.

Spared Nerve Injury (SNI) Model in Rodents

The SNI model is a widely used surgical procedure to induce robust and long-lasting neuropathic pain behaviors.[13][14][15]

  • Objective: To create a partial nerve injury that results in mechanical allodynia and other pain-like behaviors in the affected limb.

  • Procedure:

    • Anesthetize the animal (e.g., with isoflurane (B1672236) or a ketamine/xylazine mixture).

    • Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

    • Carefully isolate the common peroneal and tibial nerves. Ligate these two nerves with a fine suture and transect them distal to the ligation, removing a small section of the distal nerve stump.

    • Take extreme care to avoid touching or stretching the spared sural nerve.

    • Close the muscle and skin layers with sutures.

    • For sham-operated controls, expose the sciatic nerve and its branches without performing the ligation and transection.

  • Post-operative Care: Provide appropriate post-operative analgesia for the first 24-48 hours and monitor the animals for signs of distress or infection. Behavioral testing typically commences several days after surgery.

Assessment of Mechanical Allodynia: Von Frey Test

The von Frey test is the gold-standard method for assessing mechanical sensitivity in rodents.[1][16]

  • Objective: To determine the paw withdrawal threshold in response to a mechanical stimulus.

  • Procedure:

    • Place the animals in individual transparent chambers on an elevated wire mesh floor and allow them to acclimate for at least 30 minutes.

    • Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw corresponding to the territory of the intact nerve (e.g., the sural nerve in the SNI model).

    • Apply each filament perpendicularly to the paw surface until it just buckles, and hold for 3-5 seconds.

    • A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.

    • The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. This involves sequentially applying filaments of increasing or decreasing force based on the animal's response to the previous filament.

    • The pattern of responses is used to calculate the 50% withdrawal threshold using a statistical formula.

Western Blot for Phosphorylated eIF4E (p-eIF4E)

This biochemical assay is used to confirm the mechanism of action of MNK inhibitors by measuring the phosphorylation of their direct downstream target.[17][18]

  • Objective: To quantify the levels of p-eIF4E (Ser209) in tissue or cell lysates.

  • Procedure:

    • Sample Preparation: Homogenize tissue samples (e.g., dorsal root ganglia) or lyse cultured cells in a buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford).

    • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific for p-eIF4E (Ser209).

      • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Apply a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

    • Analysis: Quantify the band intensities. To normalize the data, the membrane can be stripped and re-probed with an antibody for total eIF4E and a loading control protein (e.g., β-actin or GAPDH).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of an MNK inhibitor in a neuropathic pain model.

Experimental_Workflow cluster_setup Phase 1: Model Induction and Baseline cluster_testing Phase 2: Drug Treatment and Assessment cluster_analysis Phase 3: Endpoint Analysis A Animal Acclimation B Baseline Behavioral Testing (e.g., Von Frey) A->B C Spared Nerve Injury (SNI) Surgery B->C D Post-operative Recovery C->D E Confirmation of Neuropathic Pain State D->E F Randomization to Treatment Groups (Vehicle vs. MNK Inhibitor) E->F G Drug Administration (e.g., oral gavage, i.p.) F->G H Post-treatment Behavioral Testing (Time-course) G->H I Tissue Collection (DRG, Spinal Cord) H->I Endpoint K Data Analysis and Statistical Comparison H->K J Biochemical Analysis (e.g., Western Blot for p-eIF4E) I->J J->K

Caption: Preclinical Workflow for MNK Inhibitor Evaluation.

Conclusion

The inhibition of the MNK-eIF4E signaling pathway represents a compelling and mechanistically-driven approach for the development of novel therapeutics for neuropathic pain. Preclinical studies with selective MNK inhibitors like eFT508 (tomivosertib) have demonstrated their potential to reverse key aspects of nociceptor hyperexcitability and alleviate pain-related behaviors. The detailed protocols and quantitative data presented in this guide provide a framework for researchers, scientists, and drug development professionals to further investigate and advance this promising therapeutic strategy. Future research should continue to explore the efficacy of MNK inhibitors in a broader range of neuropathic pain models and further elucidate the specific downstream targets of the MNK-eIF4E axis that mediate its role in chronic pain.

References

Foundational Research on eFT508 (Tomivosertib) in Lymphoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational preclinical and early clinical research on eFT508 (tomivosertib), a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2), for the treatment of lymphoma. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and workflows.

Core Mechanism of Action

eFT508 is an orally bioavailable small molecule that functions as a reversible, ATP-competitive inhibitor of both MNK1 and MNK2.[1][2] These kinases are crucial downstream effectors of major oncogenic signaling pathways, including the RAS-RAF-MEK-ERK pathway.[3] MNK1 and MNK2 integrate signals from these pathways to regulate protein synthesis and inflammatory responses, primarily through the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at serine 209.[1][4] Overexpression and phosphorylation of eIF4E are common in many cancers, including lymphoma, and contribute to malignant transformation and proliferation.[3] By inhibiting MNK1/2, eFT508 prevents the phosphorylation of eIF4E, thereby modulating the translation of a specific subset of mRNAs that encode proteins involved in tumor growth, survival, and immune evasion.[1][3]

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo preclinical data for eFT508 in lymphoma models.

Table 1: In Vitro Activity of eFT508

ParameterValueCell Lines/Assay ConditionsReference
MNK1 IC501-2 nMEnzyme Assay[1]
MNK2 IC501-2 nMEnzyme Assay[1]
p-eIF4E (S209) Inhibition IC502-16 nMVarious tumor cell lines[1]
Anti-proliferative ActivityDemonstratedMultiple Diffuse Large B-cell Lymphoma (DLBCL) cell lines[1]

Table 2: In Vivo Activity of eFT508 in DLBCL Xenograft Models

Xenograft ModelKey FindingsReference
TMD8 and HBL-1 (ABC-DLBCL)Significant anti-tumor activity observed.[1]
Human Lymphoma ModelsEffective in combination with components of R-CHOP, ibrutinib, and venetoclax.[1][2]

Signaling Pathway and Mechanism of Action

The primary mechanism of action of eFT508 involves the inhibition of the MNK1/2-eIF4E signaling axis. This pathway is a critical regulator of cap-dependent translation of oncogenic proteins.

eFT508 Mechanism of Action in Lymphoma cluster_upstream Upstream Signaling cluster_target Target Inhibition cluster_downstream Downstream Effects RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK MNK1_2 MNK1/2 RAS/RAF/MEK/ERK->MNK1_2 Activates p38_MAPK p38 MAPK p38_MAPK->MNK1_2 Activates eIF4E eIF4E MNK1_2->eIF4E Phosphorylates eFT508 eFT508 (Tomivosertib) eFT508->MNK1_2 Inhibits p_eIF4E p-eIF4E (S209) Translation Cap-Dependent Translation p_eIF4E->Translation Promotes Oncogenic_Proteins Oncogenic Proteins (e.g., c-Myc, Cyclin D1) Translation->Oncogenic_Proteins Increases Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) Translation->Cytokines Increases Tumor_Growth Tumor Growth & Survival Oncogenic_Proteins->Tumor_Growth Drives Cytokines->Tumor_Growth Supports

Caption: Signaling pathway illustrating eFT508's inhibition of MNK1/2 and downstream effects.

Experimental Protocols

Detailed experimental protocols are often proprietary or found within the full text of peer-reviewed publications. Based on available information, here are generalized methodologies for key experiments.

Western Blotting for p-eIF4E

This protocol outlines the general steps for assessing the phosphorylation status of eIF4E in lymphoma cell lines following treatment with eFT508.

Generalized Western Blot Workflow A 1. Cell Culture & Treatment - Culture DLBCL cell lines - Treat with varying concentrations of eFT508 B 2. Protein Extraction - Lyse cells to extract total protein - Quantify protein concentration (e.g., BCA assay) A->B C 3. SDS-PAGE - Separate proteins by size B->C D 4. Protein Transfer - Transfer proteins to a PVDF membrane C->D E 5. Immunoblotting - Block membrane - Incubate with primary antibodies (anti-p-eIF4E, anti-total-eIF4E, loading control) - Incubate with HRP-conjugated secondary antibodies D->E F 6. Detection & Analysis - Add chemiluminescent substrate - Image blot - Quantify band intensity E->F

Caption: A generalized workflow for Western blot analysis of p-eIF4E.

Key Reagents:

  • Primary Antibodies: Rabbit anti-phospho-eIF4E (Ser209), mouse anti-total eIF4E, and an antibody for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

In Vivo DLBCL Xenograft Model

This protocol describes a generalized workflow for evaluating the anti-tumor efficacy of eFT508 in a subcutaneous DLBCL xenograft model.

DLBCL Xenograft Model Workflow A 1. Cell Implantation - Subcutaneously inject DLBCL cells (e.g., TMD8, HBL-1) into immunocompromised mice (e.g., NSG) B 2. Tumor Growth & Randomization - Monitor tumor growth - Randomize mice into treatment groups when tumors reach a specified volume A->B C 3. Treatment Administration - Administer eFT508 (orally, BID) or vehicle control B->C D 4. Efficacy Assessment - Measure tumor volume regularly - Monitor body weight and animal health C->D E 5. Endpoint Analysis - Collect tumors at study endpoint for pharmacodynamic analysis (e.g., Western blot for p-eIF4E) D->E

Caption: A typical workflow for an in vivo DLBCL xenograft study.

Clinical Development in Hematological Malignancies

eFT508 has been evaluated in a Phase 1/2 clinical trial for patients with hematological malignancies, including lymphoma (NCT02937675).[5]

Table 3: Overview of Clinical Trial NCT02937675

ParameterDescription
Title A Phase 1-2 Dose-Escalation and Cohort-Expansion Study of Oral Tomivosertib (eFT-508) in Subjects With Hematological Malignancies.
Phase Phase 1/2
Study Design Open-label, sequential-group, dose-escalation and cohort-expansion study.
Primary Objectives To evaluate the safety, pharmacokinetics, pharmacodynamics, and anti-tumor activity of eFT508.
Key Inclusion Criteria - Active, previously treated, relapsed/refractory hematological malignancy.- Measurable disease.- ECOG performance status of 0 or 1.
Treatment Oral daily administration of eFT508 in 21-day cycles.

The recommended Phase 2 dose of 200 mg twice daily (BID) has been shown to achieve over 85% steady-state target inhibition in peripheral blood cells and effectively inhibit the phosphorylation of eIF4E in on-treatment tumor biopsies.[6]

Conclusion

The foundational research on eFT508 provides a strong rationale for its development in lymphoma. Its potent and selective inhibition of MNK1/2 leads to a reduction in eIF4E phosphorylation, which in turn suppresses the translation of key oncogenic proteins. Preclinical studies have demonstrated both in vitro and in vivo anti-tumor activity in DLBCL models. Early clinical data suggest a manageable safety profile and evidence of target engagement at the recommended Phase 2 dose. Further investigation into the efficacy of eFT508, both as a monotherapy and in combination with other agents, is warranted in the treatment of lymphoma.

References

The Pharmacokinetics of Tomivosertib: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomivosertib (B560178) (also known as eFT508) is a potent and highly selective, orally bioavailable small-molecule inhibitor of the mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1] By inhibiting these kinases, tomivosertib prevents the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E), a critical step in the translation of a subset of mRNAs that encode for proteins involved in tumor growth, proliferation, and immune evasion.[1] This guide provides a comprehensive overview of the current understanding of the pharmacokinetics of tomivosertib, summarizing available data from preclinical and clinical studies to inform ongoing research and development efforts.

Mechanism of Action and Signaling Pathway

Tomivosertib competitively inhibits the binding of ATP to both MNK1 and MNK2 with high potency, exhibiting IC50 values in the low nanomolar range.[1] This inhibition leads to a reduction in the phosphorylation of eIF4E at serine 209, thereby suppressing the translation of oncogenic proteins.[1] The MNK1/2-eIF4E signaling axis is a key downstream component of the RAS-ERK and p38 MAPK pathways, which are frequently dysregulated in cancer.[1][2]

MNK_Signaling_Pathway cluster_upstream Upstream Signaling cluster_target Target Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors RAS RAS Growth_Factors->RAS Stress_Cytokines Stress/Cytokines p38_MAPK p38 MAPK Stress_Cytokines->p38_MAPK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MNK1_2 MNK1/2 ERK->MNK1_2 p38_MAPK->MNK1_2 eIF4E eIF4E MNK1_2->eIF4E Phosphorylation p_eIF4E p-eIF4E (S209) eIF4E->p_eIF4E mRNA_Translation mRNA Translation (Oncogenic Proteins) p_eIF4E->mRNA_Translation Cell_Proliferation Cell Proliferation, Survival, Immune Evasion mRNA_Translation->Cell_Proliferation Tomivosertib Tomivosertib (eFT508) Tomivosertib->MNK1_2 Inhibition PK_Workflow Dosing Drug Administration (Oral) Sampling Plasma Sample Collection (Time course) Dosing->Sampling Preparation Sample Preparation (Protein Precipitation) Sampling->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Quantification (MRM) Analysis->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, T½) Quantification->PK_Analysis

References

Investigation of M090 Off-Target Effects: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a compound designated "M090" have not yielded specific public data regarding its off-target effects, mechanism of action, clinical trial results, or safety profile. The designation "this compound" may be an internal development code, a novel preclinical entity not yet disclosed in public literature, or a misidentification.

Without specific information on this compound, this guide will provide a comprehensive technical overview of the standard methodologies and conceptual frameworks used to investigate the off-target effects of therapeutic candidates. This information is intended for researchers, scientists, and drug development professionals to establish a robust strategy for characterizing the selectivity and potential liabilities of novel compounds.

Conceptual Framework for Off-Target Investigation

Off-target effects occur when a drug interacts with unintended molecular targets, which can lead to adverse drug reactions or, in some cases, unexpected therapeutic benefits. A thorough investigation of these effects is a critical component of preclinical and clinical drug development to ensure patient safety and therapeutic efficacy. The investigation typically follows a tiered approach, from broad, early-stage screening to more focused, mechanistic studies.

Off_Target_Investigation_Workflow cluster_0 In Silico & Early Screening cluster_1 In Vitro Validation cluster_2 Cellular & In Vivo Confirmation In_Silico_Prediction In Silico Prediction (Similarity, Docking) Broad_Panel_Screening Broad Panel Screening (e.g., Kinase Panel) In_Silico_Prediction->Broad_Panel_Screening Guide Panel Selection Binding_Assays Biochemical/Biophysical Binding Assays Broad_Panel_Screening->Binding_Assays Identify Potential Hits Functional_Assays Cell-Based Functional Assays Binding_Assays->Functional_Assays Confirm Functional Effect Proteomics Cellular Thermal Shift, Affinity Purification-MS Functional_Assays->Proteomics Validate in Cellular Context Phenotypic_Screening Phenotypic Screening & Target Deconvolution Proteomics->Phenotypic_Screening In_Vivo_Models In Vivo Models (Toxicity, Efficacy) Phenotypic_Screening->In_Vivo_Models

Caption: A generalized workflow for the investigation of off-target effects.

Data Presentation: Structuring Off-Target Data

When specific data for a compound like this compound becomes available, it is crucial to present it in a structured format for clear interpretation and comparison. The following tables exemplify how quantitative data on off-target effects should be organized.

Table 1: In Vitro Kinase Off-Target Profiling

This table is designed to summarize the results of a broad kinase panel screen, highlighting the most significant off-target interactions.

Target KinaseIC50 / Ki (nM)Fold Selectivity vs. Primary TargetAssay Type
Primary Target [Value]1[e.g., TR-FRET]
Off-Target 1[Value][Value][e.g., TR-FRET]
Off-Target 2[Value][Value][e.g., TR-FRET]
Off-Target 3[Value][Value][e.g., TR-FRET]

Table 2: Cellular Off-Target Engagement and Functional Consequences

This table connects target binding to a functional cellular outcome.

Off-TargetCellular Target Engagement (EC50, nM)Downstream Functional EffectCell Line
Off-Target 1[Value][e.g., Inhibition of phosphorylation of Protein X][e.g., HEK293]
Off-Target 2[Value][e.g., Induction of apoptosis][e.g., HeLa]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of off-target studies. Below are generalized protocols for key experiments.

In Silico Off-Target Prediction
  • Objective: To computationally predict potential off-target interactions of a compound based on its chemical structure.

  • Methodology:

    • Ligand-Based Approaches: Utilize algorithms that compare the 2D or 3D structure of the query compound against a database of known ligands with annotated biological activities. A common method is the Similarity Ensemble Approach (SEA).

    • Structure-Based Approaches: Employ molecular docking simulations to predict the binding of the compound to a panel of protein structures. This requires high-quality 3D structures of potential off-targets.

    • Data Analysis: Predicted targets are ranked based on a scoring function (e.g., similarity score, docking score). A threshold is applied to select high-confidence predictions for experimental validation.

In Vitro Kinase Profiling
  • Objective: To quantitatively assess the inhibitory activity of a compound against a broad panel of purified kinases.

  • Methodology:

    • Compound Preparation: A stock solution of the test compound is prepared in DMSO and serially diluted to generate a range of concentrations.

    • Assay Setup: A commercial kinase profiling service or an in-house panel of recombinant kinases is used. In a multi-well plate, each kinase is combined with its specific substrate and ATP.

    • Compound Incubation: The test compound at various concentrations is added to the kinase reaction mixtures. Controls include a vehicle (DMSO) and a known inhibitor for each kinase.

    • Detection: Kinase activity is measured using various methods, such as radiometric assays (e.g., ³³P-ATP incorporation) or fluorescence/luminescence-based assays (e.g., TR-FRET, ADP-Glo).

    • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. IC50 values are determined by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)
  • Objective: To detect the direct binding of a compound to its targets in a cellular environment.

  • Methodology:

    • Cell Treatment: Intact cells or cell lysates are incubated with the test compound or a vehicle control.

    • Thermal Challenge: The treated samples are heated to a range of temperatures. Target proteins that are bound to the compound are stabilized and will denature at a higher temperature.

    • Protein Extraction and Analysis: After heating, soluble proteins are separated from aggregated proteins by centrifugation. The amount of soluble target protein at each temperature is quantified by Western blotting or mass spectrometry.

    • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

CETSA_Workflow Cell_Treatment Treat cells with compound or vehicle Heat_Challenge Apply heat gradient Cell_Treatment->Heat_Challenge Lysis_Centrifugation Lyse cells and centrifuge to separate soluble proteins Heat_Challenge->Lysis_Centrifugation Protein_Quantification Quantify soluble protein (Western Blot / MS) Lysis_Centrifugation->Protein_Quantification Data_Analysis Generate and compare 'melting curves' Protein_Quantification->Data_Analysis

Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Signaling Pathway Analysis

Understanding the signaling pathways affected by off-target interactions is crucial for predicting the physiological consequences.

Off_Target_Signaling cluster_0 Compound this compound cluster_1 Primary Pathway cluster_2 Off-Target Pathway This compound This compound Primary_Target Primary Target This compound->Primary_Target Inhibition Off_Target_1 Off-Target 1 This compound->Off_Target_1 Unintended Inhibition Downstream_Effector_1 Downstream Effector 1 Primary_Target->Downstream_Effector_1 Regulates Therapeutic_Effect Therapeutic Effect Downstream_Effector_1->Therapeutic_Effect Downstream_Effector_2 Downstream Effector 2 Off_Target_1->Downstream_Effector_2 Regulates Adverse_Effect Adverse Effect Downstream_Effector_2->Adverse_Effect

Caption: Hypothetical signaling pathways for this compound's on- and off-target effects.

Conclusion

A thorough investigation of off-target effects is a cornerstone of modern drug development. While specific data for "this compound" is not publicly available, the methodologies and frameworks outlined in this guide provide a robust template for such an investigation. A combination of in silico, in vitro, and cellular approaches is necessary to build a comprehensive off-target profile, ensuring the development of safer and more effective therapeutics. Should further details about this compound (such as its chemical class or intended target) become available, a more tailored and specific investigational plan can be formulated.

Methodological & Application

M090 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

It appears that "M090" may refer to a few different biological materials in cell culture, and the term can be ambiguous. The most common interpretations are either a misspelling of the well-established human fibroblast cell line, IMR-90 , or a reference to CM-M090 , a complete medium for culturing mouse preadipocyte cells. Less commonly, it could refer to the M90 human fibroblast cell line. To provide a comprehensive resource, this document contains detailed application notes and protocols for both IMR-90 cell culture and for the use of Mouse Preadipocyte Complete Medium (CM-M090).

Part 1: IMR-90 Human Fibroblast Cell Line

Application Notes

The IMR-90 cell line consists of human fetal lung fibroblasts derived from a 16-week-old female fetus.[1] These cells are diploid, exhibit contact inhibition, and have a finite lifespan, typically undergoing about 58 population doublings before senescence.[2] IMR-90 cells are widely used in research areas such as cellular aging, virology, toxicology, and as a model for normal human cells in cancer research.[3] They are a suitable host for transfection and are susceptible to various viruses, including poliovirus and herpes simplex virus.

IMR-90 Cell Line Characteristics
CharacteristicDescription
Organism Homo sapiens (Human)
Tissue Lung (fetal)
Cell Type Fibroblast
Morphology Fibroblastic
Growth Properties Adherent
Karyotype Normal human female, diploid
Lifespan Finite (approx. 58 population doublings)[2]
Applications Cellular aging, virology, transfection host

Experimental Protocols for IMR-90

Preparation of Complete Growth Medium

The recommended medium for IMR-90 cells is Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum (FBS) and other components.

Materials:

  • Eagle's Minimum Essential Medium (EMEM) with Earle's Balanced Salt Solution (EBSS)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • L-Glutamine

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution (optional)

  • Sodium Pyruvate

Protocol:

  • To a 500 mL bottle of EMEM basal medium, aseptically add the following components:

    • 50 mL of FBS to a final concentration of 10%.

    • 5 mL of 200 mM L-Glutamine to a final concentration of 2 mM.

    • 5 mL of 100X NEAA solution to a final concentration of 1X.[4]

    • 5 mL of 100 mM Sodium Pyruvate to a final concentration of 1 mM.[4][5]

    • (Optional) 5 mL of 100X Penicillin-Streptomycin to a final concentration of 1X.

  • Mix the medium gently by inversion.

  • Label the bottle with the date of preparation and the list of supplements. Store at 2-8°C, protected from light.

Workflow for Preparing IMR-90 Growth Medium

start Start: Prepare Complete Medium emem Begin with 500 mL EMEM Basal Medium start->emem add_fbs Add 50 mL FBS (10% final concentration) emem->add_fbs add_glut Add 5 mL L-Glutamine (2 mM final concentration) add_fbs->add_glut add_neaa Add 5 mL NEAA (1X final concentration) add_glut->add_neaa add_pyr Add 5 mL Sodium Pyruvate (1 mM final concentration) add_neaa->add_pyr mix Mix gently by inversion add_pyr->mix store Store at 2-8°C mix->store end_medium End: Medium Ready store->end_medium

Caption: Workflow for the preparation of IMR-90 complete growth medium.

Thawing and Recovery of Cryopreserved IMR-90 Cells

Proper thawing is critical for cell viability. It is recommended to process the cells immediately upon receipt.

Protocol:

  • Prepare a T-75 culture flask with 20 mL of pre-warmed complete growth medium and place it in a 37°C, 5% CO₂ incubator for at least 15 minutes.

  • Quickly thaw the cryovial in a 37°C water bath by gentle agitation. Thawing should be rapid (approx. 2 minutes).

  • Once thawed, immediately decontaminate the outside of the vial with 70% ethanol (B145695) and transfer it to a biosafety cabinet.

  • Aseptically transfer the contents of the vial into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at approximately 125 x g for 5-10 minutes to pellet the cells and remove the cryoprotective agent.

  • Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to the prepared T-75 flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Change the medium after 24 hours to remove any residual cryoprotectant.[5]

Subculturing (Passaging) IMR-90 Cells

IMR-90 cells should be subcultured when they reach 70-80% confluence to maintain exponential growth.[5][6]

Protocol:

  • Aspirate the culture medium from the flask.

  • Briefly rinse the cell monolayer with a sterile, calcium- and magnesium-free phosphate-buffered saline (PBS) to remove residual serum.

  • Add 2.0 to 3.0 mL of 0.25% (w/v) Trypsin-0.53 mM EDTA solution to the T-75 flask.

  • Observe the cells under an inverted microscope until the cell layer is dispersed (usually within 5-15 minutes). Avoid over-trypsinization.

  • Once cells are detached, add 6-8 mL of complete growth medium to inactivate the trypsin.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 125 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh growth medium.

  • Seed new flasks at a recommended split ratio of 1:2 to 1:8.[5] A seeding density of 1-3 x 10,000 cells/cm² is recommended.[6]

  • Add the appropriate amount of cell suspension to new flasks containing pre-warmed growth medium.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.[5]

Cryopreservation of IMR-90 Cells

Materials:

  • Complete growth medium

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cryopreservation medium (e.g., 90% FBS, 10% DMSO or 50% FBS, 40% growth medium, 10% DMSO[7])

Protocol:

  • Follow the subculturing protocol until the cell pellet is obtained (Step 7).

  • Resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-2 million cells per mL.[5]

  • Aliquot 1 mL of the cell suspension into each cryovial.

  • Place the vials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C overnight. This achieves a cooling rate of approximately -1°C per minute.[7]

  • Transfer the vials to the vapor phase of a liquid nitrogen freezer for long-term storage.[5]

Part 2: Mouse Preadipocyte Culture using CM-M090 Medium

Application Notes

Mouse Preadipocyte Complete Medium (CM-M090) is a specialized, ready-to-use formulation designed for the optimal growth and proliferation of mouse preadipocytes.[8] Preadipocytes are progenitor cells that can differentiate into mature adipocytes (fat cells) and are crucial models for studying adipogenesis, obesity, and metabolic diseases.[9][10] This medium is typically verified to support robust cell proliferation while maintaining the differentiation potential of the cells.[8]

CM-M090 Medium Specifications
ParameterSpecification
Product Name Mouse Preadipocyte Complete Medium (CM-M090)
Application Culture of mouse preadipocytes[8]
Form Liquid, ready-to-use
Sterility Sterilized by 0.1 µm filtration[8]
Storage 2-8°C, protected from light[8]
Shelf Life Typically 6 months[8]
Supplements Pre-supplemented; no need to add serum or antibiotics for general use[8]

Experimental Protocols for Mouse Preadipocytes using CM-M090

Handling and Storage of CM-M090 Medium
  • Upon receipt, store the medium at 2-8°C and protect it from light.

  • This is a ready-to-use medium. Do not add additional serum or antibiotics unless required for a specific application.[8]

  • Always use aseptic techniques to prevent contamination when handling the medium.[8]

Subculturing Mouse Preadipocytes

The protocol for subculturing mouse preadipocytes is similar to that for other adherent cell lines.

Protocol:

  • When cells reach 70-80% confluence, aspirate the spent CM-M090 medium.

  • Wash the cell layer with sterile PBS.

  • Add 1.0 to 2.0 mL of 0.25% Trypsin-EDTA solution and observe under a microscope until cells detach (usually 2-3 minutes).[11]

  • Neutralize the trypsin by adding 4.0 to 6.0 mL of CM-M090 medium.[11]

  • Create a single-cell suspension by gently pipetting.

  • Centrifuge the cells at a low speed (e.g., 440 x g for 5 minutes) to pellet them.[12]

  • Resuspend the cell pellet in fresh CM-M090 medium.

  • Plate the cells into new culture vessels at a subcultivation ratio of 1:2 to 1:3.[11]

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Renew the medium every 2-3 days.[11]

Workflow for Subculturing Mouse Preadipocytes

start Start: Cells 70-80% Confluent aspirate Aspirate Medium start->aspirate wash Wash with PBS aspirate->wash trypsinize Add Trypsin-EDTA (2-3 min @ 37°C) wash->trypsinize neutralize Neutralize with CM-M090 Medium trypsinize->neutralize pellet Centrifuge (440 x g, 5 min) neutralize->pellet resuspend Resuspend in Fresh Medium pellet->resuspend split Split 1:2 to 1:3 resuspend->split incubate Incubate at 37°C, 5% CO₂ split->incubate end_passage End: Passage Complete incubate->end_passage

Caption: General workflow for passaging mouse preadipocyte cells.

Preadipocyte Differentiation (General Protocol)

While CM-M090 is a growth medium, preadipocytes cultured in it can be induced to differentiate into mature adipocytes. This typically involves switching to a specific differentiation medium.

Materials:

  • Differentiation Medium (e.g., DMEM/F12 supplemented with insulin, dexamethasone, IBMX, and sometimes a PPARγ agonist like rosiglitazone).

  • Mature Adipocyte Maintenance Medium (e.g., DMEM/F12 with insulin).

Protocol:

  • Grow mouse preadipocytes in CM-M090 until they are 100% confluent.

  • Continue to culture for an additional 2 days post-confluence.

  • Replace the growth medium with differentiation medium.

  • Incubate for 2-3 days.

  • Replace the differentiation medium with mature adipocyte maintenance medium.

  • Refresh the maintenance medium every 2-3 days. Lipid droplets should become visible within the cells over the next 4-8 days.

Signaling Pathways in Adipogenesis

The differentiation of preadipocytes into adipocytes is a complex process regulated by a network of transcription factors and signaling pathways. Key pathways include the activation of PPARγ (Peroxisome Proliferator-Activated Receptor gamma) and C/EBPs (CCAAT/enhancer-binding proteins), which are master regulators of adipogenesis. Insulin signaling is also critical for both differentiation and glucose uptake in mature adipocytes.

cluster_0 Induction Signals cluster_1 Key Transcription Factors cluster_2 Cellular Outcome Insulin Insulin CEBPs C/EBPβ, C/EBPδ Insulin->CEBPs Glucocorticoids Dexamethasone Glucocorticoids->CEBPs IBMX IBMX IBMX->CEBPs PPARg PPARγ CEBPs->PPARg CEBPa C/EBPα CEBPs->CEBPa PPARg->CEBPa Adipogenesis Adipocyte Differentiation PPARg->Adipogenesis CEBPa->Adipogenesis Lipid Lipid Droplet Accumulation Adipogenesis->Lipid

Caption: Simplified signaling cascade for preadipocyte differentiation.

References

Determining the Potency of eFT508: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of eFT508 (Tomivosertib) in various cancer cell lines. eFT508 is a potent and selective inhibitor of mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2), which play a crucial role in regulating protein synthesis of key oncogenes. These protocols are intended to guide researchers in accurately assessing the anti-proliferative activity of this compound.

Introduction to eFT508

eFT508 is an orally bioavailable small molecule that targets MNK1 and MNK2 with high potency, exhibiting IC50 values in the low nanomolar range in enzymatic assays.[1][2][3] Its mechanism of action involves the inhibition of the phosphorylation of eukaryotic initiation factor 4E (eIF4E) at serine 209, a critical step in the initiation of translation for a subset of mRNAs that encode proteins involved in cancer progression and immune modulation.[2][3] Preclinical studies have demonstrated the anti-tumor activity of eFT508 across a range of hematological malignancies and solid tumors.[4][5]

Data Presentation: eFT508 IC50 Values

The following tables summarize the reported IC50 values of eFT508 in various cancer cell lines, categorized by the type of assay.

Table 1: Anti-Proliferative Activity of eFT508 in Cancer Cell Lines

Cancer TypeCell LineIC50 (nM)Reference(s)
Breast Cancer (Triple-Negative)MDA-MB-2310.31 ± 0.02[5]
Breast Cancer (Triple-Negative)MDA-MB-4681.21 ± 0.01[5]
Breast Cancer (Luminal A)MCF711.38 ± 1.02[5]
Breast Cancer (Luminal A)T47D10.19 ± 0.01[5]
Breast Cancer (Basal-like)SUM1499.14 ± 0.14[5]
Acute Myeloid Leukemia (AML)MV4-1114490[1]
Acute Myeloid Leukemia (AML)MM6Not explicitly stated[4]
Acute Myeloid Leukemia (AML)KG-1Not explicitly stated[4]
Acute Myeloid Leukemia (AML)U937Not explicitly stated[4]
Acute Myeloid Leukemia (AML)THP-1Not explicitly stated[4]
Diffuse Large B-Cell Lymphoma (DLBCL)TMD82530[1]

Table 2: Inhibition of eIF4E Phosphorylation by eFT508

Assay TypeCell LinesIC50 (nM)Reference(s)
Cellular eIF4E PhosphorylationVarious Tumor Cell Lines2 - 16[1][2][3]

Table 3: Enzymatic Inhibition by eFT508

TargetIC50 (nM)Reference(s)
MNK12.4[1][6]
MNK21[1][6]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

EFT508_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mnk MNK Kinases cluster_downstream Downstream Effects RAS RAS/MAPK Pathway MNK1 MNK1 RAS->MNK1 MNK2 MNK2 RAS->MNK2 p38 p38 MAPK Pathway p38->MNK1 p38->MNK2 eIF4E_P p-eIF4E (Ser209) MNK1->eIF4E_P Phosphorylates MNK2->eIF4E_P Phosphorylates Translation Translation of Oncogenic mRNAs (e.g., MYC, Cyclin D1) eIF4E_P->Translation Proliferation Tumor Cell Proliferation Translation->Proliferation eFT508 eFT508 eFT508->MNK1 Inhibits eFT508->MNK2 Inhibits

Caption: eFT508 Signaling Pathway.

IC50_Determination_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Cell_Culture 1. Culture Cancer Cell Lines Cell_Seeding 2. Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Drug_Addition 4. Add eFT508 to Cells Cell_Seeding->Drug_Addition Drug_Dilution 3. Prepare Serial Dilutions of eFT508 Drug_Dilution->Drug_Addition Incubation 5. Incubate for 48-72 hours Drug_Addition->Incubation Viability_Assay 6. Perform Cell Viability Assay (e.g., MTT, MTS) Incubation->Viability_Assay Absorbance_Reading 7. Measure Absorbance Viability_Assay->Absorbance_Reading Data_Analysis 8. Analyze Data & Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Experimental Workflow for IC50 Determination.

Experimental Protocols

This section provides a detailed protocol for determining the IC50 of eFT508 using a standard cell viability assay, such as the MTT or MTS assay.

Materials
  • Cancer cell line of interest (e.g., MDA-MB-231, TMD8)

  • eFT508 (Tomivosertib)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Microplate reader

Protocol

1. Cell Culture and Seeding:

  • Maintain the cancer cell line in the recommended complete culture medium in a humidified incubator at 37°C with 5% CO2.

  • Ensure cells are in the logarithmic growth phase before starting the experiment.

  • Harvest the cells using trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

  • Dilute the cell suspension to the optimal seeding density. This should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the incubation period (typically 5,000-10,000 cells/well).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave the outer wells filled with 100 µL of sterile PBS to minimize edge effects.

  • Incubate the plate for 24 hours to allow cells to attach and resume growth.

2. eFT508 Treatment:

  • Prepare a stock solution of eFT508 in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the eFT508 stock solution in complete culture medium to obtain a range of desired concentrations. A typical 8-point dilution series might range from 1 nM to 10 µM.

  • It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the highest eFT508 concentration) and a no-treatment control (medium only).

  • Carefully remove the medium from the wells of the 96-well plate containing the cells.

  • Add 100 µL of the prepared eFT508 dilutions, vehicle control, or no-treatment control to the respective wells. Each concentration should be tested in triplicate.

  • Incubate the plate for 48 to 72 hours, depending on the cell line's doubling time and the desired drug exposure period.

3. Cell Viability Assay (MTT/MTS):

  • For MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • For MTS Assay:

    • Add 20 µL of the MTS reagent directly to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance of each well using a microplate reader. The wavelength for MTT is typically 570 nm, while for MTS it is 490 nm.

4. Data Analysis and IC50 Calculation:

  • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

  • Calculate the percentage of cell viability for each eFT508 concentration relative to the vehicle control (which is set to 100% viability) using the following formula:

    • % Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100

  • Plot the percentage of cell viability against the logarithm of the eFT508 concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with graphing software (such as GraphPad Prism) to determine the IC50 value, which is the concentration of eFT508 that causes a 50% reduction in cell viability.

Conclusion

This document provides a comprehensive guide for determining the IC50 of eFT508 in cancer cell lines. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this MNK1/2 inhibitor. Adherence to these detailed methodologies will ensure the generation of accurate and reproducible data, contributing to a deeper understanding of eFT508's anti-cancer effects.

References

Tomivosertib In Vivo Dosing for Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomivosertib (B560178) (also known as eFT508) is a potent, selective, and orally bioavailable small-molecule inhibitor of mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2)[1]. As downstream effectors of the MAPK signaling pathway, MNK1 and MNK2 phosphorylate the eukaryotic translation initiation factor 4E (eIF4E), a key regulator of the translation of mRNAs involved in tumor cell proliferation, survival, angiogenesis, and immune signaling[2]. By inhibiting MNK1 and MNK2, tomivosertib blocks the phosphorylation of eIF4E, leading to reduced translation of oncogenic proteins and subsequent anti-tumor activity[1][3][4]. Preclinical studies in various mouse models have demonstrated the efficacy of tomivosertib in inhibiting tumor growth and metastasis, making it a promising agent for cancer therapy[3][5].

These application notes provide a comprehensive guide to the in vivo administration of tomivosertib in mouse models, covering dosing, formulation, and detailed experimental protocols to aid researchers in designing and executing their studies.

Mechanism of Action of Tomivosertib

Tomivosertib is a reversible, ATP-competitive inhibitor of both MNK1 and MNK2, with IC50 values in the low nanomolar range[3]. The primary downstream target of MNK1/2 is eIF4E, which, upon phosphorylation at Serine 209, promotes the translation of a specific subset of mRNAs that often encode for proteins critical for tumor progression, such as c-Myc, Cyclin D1, and the immune checkpoint ligand PD-L1[3][5]. By preventing this phosphorylation event, tomivosertib effectively suppresses the production of these key oncogenic and immunomodulatory proteins[3].

Tomivosertib_Signaling_Pathway RTK Growth Factor Receptors (RTKs) RAS RAS RTK->RAS Tomivosertib Tomivosertib (eFT508) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MNK MNK1/2 ERK->MNK eIF4E eIF4E MNK->eIF4E phosphorylates Tomivosertib->MNK inhibits p_eIF4E p-eIF4E (Ser209) mRNA_Translation Translation of Oncogenic mRNAs (e.g., c-Myc, Cyclin D1, PD-L1) p_eIF4E->mRNA_Translation Tumor_Progression Tumor Growth, Survival, & Immune Evasion mRNA_Translation->Tumor_Progression

Caption: Tomivosertib Signaling Pathway.

Quantitative Data Summary

Table 1: Tomivosertib In Vivo Dosing in Mouse Models

Cancer ModelMouse StrainAdministration RouteDose (mg/kg)Dosing ScheduleReference
Liver CancerOral10Daily[2]
OsteosarcomaSCIDOral Gavage15Daily[6]
Melanoma/Breast CancerNOD/SCIDOral Gavage1Daily[7]

Table 2: Tomivosertib Pharmacokinetic Parameters (Human Data)

ParameterValueNotesReference
Tmax~2 hoursTime to maximum plasma concentration.[2]
T1/2~12 hoursElimination half-life.[2]
BioavailabilityOrally BioavailableSpecific percentage in mice not reported.[1]

Experimental Protocols

Protocol 1: General Preparation and Administration of Tomivosertib for Oral Gavage

Materials:

  • Tomivosertib (eFT508) powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

Formulation (Example for a 15 mg/kg dose):

  • Vehicle Preparation: Prepare a 20% DMSO in saline solution. For 1 mL of vehicle, mix 200 µL of DMSO with 800 µL of sterile saline.

  • Drug Preparation:

    • Calculate the required amount of tomivosertib based on the number of mice and their average weight. For example, for 10 mice with an average weight of 20g, the total dose would be 10 mice * 0.02 kg/mouse * 15 mg/kg = 3 mg.

    • Weigh the calculated amount of tomivosertib powder.

    • Dissolve the powder in the appropriate volume of the 20% DMSO/saline vehicle to achieve the desired final concentration. Ensure the solution is clear and homogenous. Vortex if necessary.

Administration:

  • Administer tomivosertib via oral gavage. The volume administered is typically 100-200 µL per 20g mouse, but should be calculated based on the final concentration of the drug solution and the desired dose.

  • Ensure the gavage needle is correctly placed to avoid injury to the esophagus or trachea.

  • Administer the dose slowly and steadily.

  • Monitor the mice for any immediate adverse reactions.

Protocol 2: Efficacy Study in a Subcutaneous Xenograft Mouse Model (e.g., Osteosarcoma)

Materials:

  • Cancer cell line (e.g., MG-63 for osteosarcoma)

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Immunocompromised mice (e.g., SCID or NSG)

  • Calipers

  • Tomivosertib formulation (as prepared in Protocol 1)

  • Vehicle control (e.g., 20% DMSO/80% saline)

Procedure:

  • Cell Culture: Culture cancer cells according to standard protocols. Harvest cells during the exponential growth phase.

  • Tumor Cell Implantation:

    • Resuspend the harvested cells in sterile PBS (or a PBS/Matrigel mixture) at the desired concentration (e.g., 1 x 10^6 to 5 x 10^6 cells per 100-200 µL).

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to establish and grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • Once tumors reach the desired size, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).

    • Administer tomivosertib or vehicle control daily via oral gavage as described in Protocol 1.

  • Monitoring and Endpoints:

    • Monitor tumor growth and the body weight of the mice throughout the study.

    • The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting for p-eIF4E).

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., MG-63) Implantation 2. Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Daily Oral Gavage - Tomivosertib - Vehicle Control Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Endpoint & Tissue Collection Monitoring->Endpoint

Caption: Experimental Workflow for a Xenograft Study.

Conclusion

Tomivosertib has demonstrated significant anti-tumor efficacy in a range of preclinical mouse models. The oral bioavailability of tomivosertib makes it suitable for administration via oral gavage in these studies. The provided protocols and data serve as a foundational guide for researchers to design and conduct in vivo experiments with tomivosertib. It is crucial to optimize the dosing regimen, formulation, and experimental design for each specific mouse model and scientific question to obtain robust and reproducible results. Further investigation into the pharmacokinetic profile of tomivosertib in mice would be beneficial for more precise dose-exposure-response modeling.

References

Application Notes and Protocols for Western Blot Detection of Phosphorylated eIF4E (p-eIF4E)

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the detection of phosphorylated eukaryotic initiation factor 4E (p-eIF4E) at Serine 209 using Western blot analysis. This document is intended for researchers, scientists, and drug development professionals investigating signal transduction pathways involving protein synthesis regulation.

Introduction

Eukaryotic initiation factor 4E (eIF4E) is a critical component of the mRNA cap-binding complex, playing a pivotal role in the initiation of cap-dependent translation. The phosphorylation of eIF4E at Serine 209 (Ser209) is a key regulatory event, primarily mediated by the MAP kinase-interacting kinases (MNK1 and MNK2). This phosphorylation is downstream of the Ras/MAPK and PI3K/Akt/mTOR signaling pathways, which are frequently hyperactivated in various cancers.[1][2][3] Increased levels of p-eIF4E are associated with the enhanced translation of mRNAs encoding proteins involved in cell growth, proliferation, and survival.[1][4] Therefore, the detection and quantification of p-eIF4E serve as an important biomarker for assessing the activity of these oncogenic pathways and evaluating the efficacy of targeted therapeutics.

Signaling Pathway of eIF4E Phosphorylation

Extracellular stimuli, such as growth factors and stress, activate the Ras/MAPK and PI3K/Akt/mTOR signaling cascades. In the MAPK pathway, activated ERK and p38 MAP kinases phosphorylate and activate MNK1 and MNK2.[1][2] The MNK kinases then specifically phosphorylate eIF4E at Ser209.[1][2] The mTOR pathway also converges on eIF4E, primarily by phosphorylating the 4E-binding proteins (4E-BPs), which causes their dissociation from eIF4E and allows for the formation of the active eIF4F translation initiation complex.[1][2]

eIF4E_Phosphorylation_Pathway extracellular_stimuli Extracellular Stimuli (Growth Factors, Stress) ras_pathway Ras/MAPK Pathway extracellular_stimuli->ras_pathway pi3k_pathway PI3K/Akt/mTOR Pathway extracellular_stimuli->pi3k_pathway erk_p38 ERK / p38 ras_pathway->erk_p38 mtorc1 mTORC1 pi3k_pathway->mtorc1 mnk1_2 MNK1/2 erk_p38->mnk1_2 eif4e eIF4E mnk1_2->eif4e peif4e p-eIF4E (Ser209) eif4e->peif4e P translation mRNA Translation (Cell Growth, Proliferation) peif4e->translation four_ebp 4E-BP mtorc1->four_ebp p_four_ebp p-4E-BP mtorc1->p_four_ebp P four_ebp->eif4e Inhibit p_four_ebp->eif4e

Caption: eIF4E Phosphorylation Signaling Pathway.

Experimental Protocol

This protocol provides a general guideline for the Western blot analysis of p-eIF4E (Ser209). Optimization may be required for specific cell lines and experimental conditions.

I. Reagents and Buffers
Reagent/BufferComposition
Cell Lysis BufferRIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
SDS-PAGE Sample Buffer (4x)250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue.
Transfer Buffer25 mM Tris, 192 mM glycine, 20% methanol.
Tris-Buffered Saline (TBS)20 mM Tris-HCl (pH 7.6), 150 mM NaCl.
Wash Buffer (TBST)TBS with 0.1% Tween-20.[5]
Blocking Buffer5% Bovine Serum Albumin (BSA) in TBST.[6]
Primary Antibody Dilution Buffer5% BSA in TBST.[5]

Note: Avoid using milk as a blocking agent as it contains phosphoproteins (casein) that can cause high background.[6] It is also recommended to use Tris-based buffers instead of phosphate-based buffers (PBS) to avoid interference with phospho-specific antibody binding.[7]

II. Western Blot Workflow

Western_Blot_Workflow sample_prep 1. Sample Preparation (Cell Lysis & Protein Quantification) sds_page 2. SDS-PAGE sample_prep->sds_page transfer 3. Protein Transfer (to PVDF/Nitrocellulose Membrane) sds_page->transfer blocking 4. Blocking (1 hour at RT) transfer->blocking primary_ab 5. Primary Antibody Incubation (p-eIF4E, overnight at 4°C) blocking->primary_ab wash1 6. Washing (3x with TBST) primary_ab->wash1 secondary_ab 7. Secondary Antibody Incubation (1 hour at RT) wash1->secondary_ab wash2 8. Washing (3x with TBST) secondary_ab->wash2 detection 9. Detection (ECL Substrate) wash2->detection analysis 10. Data Analysis detection->analysis

Caption: Western Blot Workflow for p-eIF4E Detection.
III. Step-by-Step Methodology

  • Sample Preparation:

    • Culture and treat cells as required by the experimental design.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[6] Keep samples on ice at all times to prevent dephosphorylation.[6][8]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

    • Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[4]

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) per well of a 12% polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6] If using PVDF, pre-wet the membrane in methanol.[6]

    • Transfer can be performed using a wet or semi-dry system according to the manufacturer's instructions.

  • Blocking:

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[6]

  • Primary Antibody Incubation:

    • Dilute the primary antibody against p-eIF4E (Ser209) in 5% BSA/TBST. A starting dilution of 1:1000 is recommended, but should be optimized.[9][10][11]

    • Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle shaking.[5][6]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[4]

  • Secondary Antibody Incubation:

    • Dilute the appropriate HRP-conjugated secondary antibody in 5% BSA/TBST (e.g., 1:2000 to 1:10000).

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[4]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.[4]

  • Detection:

    • Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate and capture the signal using an imaging system.[4]

  • Data Analysis and Stripping (Optional):

    • Quantify band intensities using densitometry software.

    • To normalize for protein loading, the membrane can be stripped and re-probed for total eIF4E and a loading control like β-actin or GAPDH.[12]

    • Normalize the p-eIF4E signal to the total eIF4E signal, and then to the loading control.[4]

IV. Antibody and Reagent Recommendations
Antibody/ReagentRecommended Dilution/ConcentrationVendor (Example)
Rabbit anti-phospho-eIF4E (Ser209)1:1000Cell Signaling Technology, Thermo Fisher Scientific
Rabbit anti-total eIF4E1:1000Cell Signaling Technology, Thermo Fisher Scientific
Mouse anti-β-actin1:5000Various
HRP-conjugated anti-rabbit IgG1:2000 - 1:10000Various
HRP-conjugated anti-mouse IgG1:2000 - 1:10000Various
Protease Inhibitor CocktailAs per manufacturerVarious
Phosphatase Inhibitor CocktailAs per manufacturerVarious

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal Insufficient protein loaded.Increase the amount of protein loaded per well.
Inactive antibody or substrate.Use fresh antibody dilutions and ECL substrate.
Insufficient induction of phosphorylation.Ensure the positive control shows a signal.[6]
High Background Insufficient blocking or washing.Increase blocking time and number/duration of washes.[4]
Antibody concentration too high.Optimize (decrease) primary and secondary antibody concentrations.[4]
Use of milk for blocking.Use 5% BSA in TBST for blocking and antibody dilution.[6]
Non-specific Bands Antibody cross-reactivity.Use a more specific primary antibody; increase wash stringency.[4]
Protein degradation or dephosphorylation.Ensure adequate protease and phosphatase inhibitors in lysis buffer.[4]

By following this detailed protocol and considering the provided recommendations, researchers can achieve reliable and reproducible detection of phosphorylated eIF4E, facilitating a deeper understanding of its role in cellular signaling and disease.

References

Application Notes and Protocols for Immunohistochemical Staining of Influenza A Virus Hemagglutinin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza A viruses pose a significant threat to public health, and understanding their mechanism of infection is crucial for the development of effective therapeutics. A key protein in the viral life cycle is Hemagglutinin (HA), a glycoprotein (B1211001) on the surface of the virus responsible for binding to host cell receptors and mediating the fusion of the viral envelope with the host cell membrane.[1][2] The compound M090 has been identified as an inhibitor of influenza A virus replication by targeting the HA protein and preventing the conformational changes necessary for membrane fusion. This application note provides a detailed protocol for the immunohistochemical (IHC) detection of influenza A virus HA in formalin-fixed, paraffin-embedded (FFPE) tissues, a critical technique for studying the pathogenesis of influenza infection and evaluating the efficacy of antiviral compounds like this compound.

Signaling Pathway of Influenza A Virus Entry via Hemagglutinin

Influenza virus entry into a host cell is a multi-step process initiated by the HA protein. HA binds to sialic acid-containing receptors on the surface of the target cell, leading to the internalization of the virus into an endosome through endocytosis.[1][3] As the endosome matures, its internal pH decreases. This acidification triggers a conformational change in the HA protein, exposing a fusion peptide that inserts into the endosomal membrane.[1] This process ultimately leads to the fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm to initiate replication.[3]

HEMAGGLUTININ_MEDIATED_VIRAL_ENTRY cluster_extracellular Extracellular Space cluster_cell_membrane Host Cell Membrane cluster_cytoplasm Cytoplasm cluster_endosome Endosome Virus Influenza A Virus (with HA) Receptor Sialic Acid Receptor Virus->Receptor 1. Binding Virus_in_Endosome Virus Receptor->Virus_in_Endosome 2. Endocytosis Endosome_Acidification pH drop (Acidification) Conformational_Change HA Conformational Change Endosome_Acidification->Conformational_Change 3. Triggers Membrane_Fusion Membrane Fusion Conformational_Change->Membrane_Fusion 4. Induces Viral_Genome_Release Viral Genome Release Membrane_Fusion->Viral_Genome_Release 5. Results in

Figure 1: Influenza A virus entry pathway mediated by Hemagglutinin.

Quantitative Data Summary

The following table summarizes representative data from immunohistochemical analysis of influenza A virus hemagglutinin in infected tissues. The staining intensity is scored semi-quantitatively, providing a basis for comparing viral load in different tissues over time.

Days Post-InfectionTissue TypeStaining Intensity Score (0-4)Percentage of Positive Cells (%)
1Bronchial Epithelium2+25-50
1Alveolar Epithelium1+<25
3Bronchial Epithelium4+>75
3Alveolar Epithelium2+25-50
5Bronchial Epithelium2+25-50
5Alveolar Epithelium1+<25

Scoring Key: 0 = No staining; 1+ = Weak staining; 2+ = Moderate staining; 3+ = Strong staining; 4+ = Very strong staining.

Experimental Protocol: Immunohistochemical Staining of Influenza A HA

This protocol details the procedure for the detection of influenza A virus hemagglutinin in formalin-fixed, paraffin-embedded tissue sections using an avidin-biotin complex (ABC) method.[4][5]

Materials
  • Phosphate Buffered Saline (PBS)

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • 3% Hydrogen peroxide

  • Blocking serum (e.g., normal goat serum)

  • Primary antibody: Mouse anti-influenza A virus Hemagglutinin (HA) antibody

  • Biotinylated secondary antibody (e.g., goat anti-mouse IgG)

  • Avidin-Biotin Complex (ABC) reagent

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

  • Humidified chamber

  • Coplin jars

  • Microscope slides

  • Coverslips

  • Light microscope

Experimental Workflow

IHC_Workflow Deparaffinization Deparaffinization (Xylene, Ethanol series) Rehydration Rehydration (Ethanol series, Water) Deparaffinization->Rehydration Antigen_Retrieval Antigen Retrieval (Heat-induced) Rehydration->Antigen_Retrieval Peroxidase_Blocking Endogenous Peroxidase Blocking (H2O2) Antigen_Retrieval->Peroxidase_Blocking Blocking Blocking (Normal Serum) Peroxidase_Blocking->Blocking Primary_Antibody Primary Antibody Incubation (Anti-HA) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation (Biotinylated) Primary_Antibody->Secondary_Antibody ABC_Reagent ABC Reagent Incubation Secondary_Antibody->ABC_Reagent Detection Detection (DAB Substrate) ABC_Reagent->Detection Counterstaining Counterstaining (Hematoxylin) Detection->Counterstaining Dehydration_Mounting Dehydration & Mounting Counterstaining->Dehydration_Mounting Microscopy Microscopic Analysis Dehydration_Mounting->Microscopy

References

Application Notes and Protocols: Utilizing eFT508 in Combination with Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of immune checkpoint inhibitors (ICIs) has revolutionized the treatment landscape for a multitude of cancers. By blocking inhibitory pathways that restrict T-cell activity, such as the PD-1/PD-L1 axis, these therapies can unleash a potent anti-tumor immune response. However, a significant portion of patients do not respond to ICI monotherapy, or develop resistance over time. This has spurred the investigation of combination strategies aimed at overcoming these limitations and enhancing the efficacy of immunotherapy.

eFT508 (Tomivosertib) is a potent and highly selective, orally bioavailable small molecule inhibitor of mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2] These kinases are key downstream effectors of the RAS/MAPK signaling pathway, a frequently dysregulated cascade in cancer. MNK1 and MNK2 play a crucial role in regulating protein synthesis through the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209.[3][4] The phosphorylation of eIF4E promotes the translation of a specific subset of mRNAs, many of which encode proteins implicated in tumor growth, survival, and immune evasion.[3][5]

By inhibiting MNK1/2, eFT508 reduces the phosphorylation of eIF4E, leading to the decreased translation of several key immuno-oncology targets.[1][5] Notably, eFT508 has been shown to downregulate the expression of the immune checkpoint protein PD-L1 on tumor cells, as well as other checkpoint receptors like PD-1 and LAG3 on T cells.[6][7] Furthermore, eFT508 can modulate the production of immunosuppressive cytokines within the tumor microenvironment, such as IL-10, while not adversely affecting the production of the key T-cell growth factor, IL-2.[7][8] This multi-pronged mechanism of action provides a strong rationale for combining eFT508 with checkpoint inhibitors to synergistically enhance anti-tumor immunity. Preclinical and clinical studies have demonstrated that this combination can lead to improved tumor control and may overcome resistance to checkpoint blockade.[6][9]

These application notes provide a comprehensive overview of the preclinical and clinical data supporting the combination of eFT508 and checkpoint inhibitors, along with detailed protocols for key in vitro and in vivo experimental assays to facilitate further research in this promising area of cancer immunotherapy.

Data Presentation

Preclinical Activity of eFT508
ParameterValueCell Lines/ModelReference
MNK1 IC₅₀ 1-2.4 nMEnzyme Assay[2]
MNK2 IC₅₀ 1-2 nMEnzyme Assay[2]
p-eIF4E (Ser209) IC₅₀ 2-16 nMTumor Cell Lines[1]
Anti-proliferative Activity (IC₅₀) 2.53 µM (TMD8), 14.49 µM (MV4-11)DLBCL Cell Lines[2]
In vivo Efficacy (CT26 model) Significant anti-tumor activity at 1 mg/kg dailyBALB/c mice[9]
Clinical Trial Results: eFT508 in Combination with Checkpoint Inhibitors (NCT03616834)
ParameterValue
Number of Patients 39
Cancer Types Lung (n=17), Urothelial (n=6), Renal (n=5), Head and Neck (n=5), and others
Treatment eFT508 (200 mg BID) added to existing anti-PD-1/PD-L1 therapy
Objective Response Rate (ORR) 3 Partial Responses (PRs) in patients with prior progression on CPI
Progression-Free Survival (PFS) at 24 weeks (NSCLC) 41%
Common Grade 3/4 Treatment-Related Adverse Events Alanine aminotransferase increase, blood creatine (B1669601) phosphokinase increase, maculo-papular rash

Signaling Pathways and Mechanisms of Action

cluster_0 Upstream Signaling cluster_1 MNK1/2 Kinase Activity cluster_2 Translational Regulation cluster_3 Immunological Outcome RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MNK1/2 MNK1/2 ERK->MNK1/2 p38 p38 p38->MNK1/2 eIF4E eIF4E MNK1/2->eIF4E  p eFT508 eFT508 eFT508->MNK1/2 Tumor_Immune_Evasion Tumor_Immune_Evasion mRNA_Translation mRNA_Translation eIF4E->mRNA_Translation  (PD-L1, PD-1, LAG3, IL-10, etc.) mRNA_Translation->Tumor_Immune_Evasion

Caption: eFT508 inhibits MNK1/2, blocking eIF4E phosphorylation and subsequent translation of key immunosuppressive proteins.

Tumor_Cell Tumor_Cell PD-L1 PD-L1 Tumor_Cell->PD-L1 expresses T_Cell T_Cell PD-1 PD-1 T_Cell->PD-1 expresses PD-L1->PD-1 binds & inhibits T_Cell_Exhaustion T_Cell_Exhaustion PD-1->T_Cell_Exhaustion Checkpoint_Inhibitor Checkpoint_Inhibitor Checkpoint_Inhibitor->PD-1 blocks eFT508 eFT508 eFT508->PD-L1 reduces expression eFT508->PD-1 reduces expression

Caption: eFT508 and checkpoint inhibitors synergistically block the PD-1/PD-L1 axis, enhancing T-cell function.

Experimental Protocols

In Vitro Kinase Assay for MNK1/2 Inhibition

This protocol describes a method to determine the IC₅₀ of eFT508 against MNK1 and MNK2 kinases.

Materials:

  • Recombinant human MNK1 and MNK2 enzymes

  • eIF4E (recombinant protein or synthetic peptide substrate)

  • eFT508 (Tomivosertib)

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

Procedure:

  • Prepare a serial dilution of eFT508 in DMSO. A typical starting concentration is 1 µM, with 10-point, 3-fold serial dilutions.

  • In a 384-well plate, add 1 µL of the eFT508 dilution or DMSO (vehicle control).

  • Add 5 µL of a solution containing the MNK1 or MNK2 enzyme and the eIF4E substrate in kinase assay buffer.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the respective kinase.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each eFT508 concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Western Blot for Phospho-eIF4E (Ser209) in Cell Lines

This protocol details the procedure to assess the inhibition of eIF4E phosphorylation in cancer cell lines treated with eFT508.

Materials:

  • Cancer cell line of interest (e.g., TMD8, MDA-MB-231)

  • eFT508 (Tomivosertib)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-eIF4E (Ser209), Rabbit anti-total eIF4E, and a loading control antibody (e.g., anti-β-actin).

  • HRP-conjugated secondary antibody (anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of eFT508 (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-eIF4E (Ser209) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total eIF4E and the loading control to ensure equal protein loading.

In Vivo Syngeneic Tumor Model (CT26)

This protocol describes the establishment of the CT26 colon carcinoma model in BALB/c mice to evaluate the in vivo efficacy of eFT508 in combination with an anti-PD-1 antibody.

Materials:

  • CT26 murine colon carcinoma cell line

  • Female BALB/c mice (6-8 weeks old)

  • RPMI-1640 medium with 10% FBS

  • Matrigel

  • eFT508 (formulated for oral gavage)

  • Anti-mouse PD-1 antibody (or isotype control)

  • Calipers for tumor measurement

Procedure:

  • Culture CT26 cells in RPMI-1640 medium.

  • On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each BALB/c mouse.

  • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, eFT508 alone, anti-PD-1 alone, eFT508 + anti-PD-1).

  • Administer eFT508 daily by oral gavage (e.g., 1 mg/kg).

  • Administer the anti-PD-1 antibody intraperitoneally (e.g., 10 mg/kg) twice a week.

  • Continue treatment and tumor monitoring for a predefined period (e.g., 21 days) or until tumors reach a predetermined endpoint.

  • At the end of the study, tumors can be excised for further analysis, such as mass cytometry of tumor-infiltrating lymphocytes.

Mass Cytometry (CyTOF) for Tumor Microenvironment Analysis

This protocol provides a general framework for analyzing the immune cell composition of tumors from the in vivo study using mass cytometry.

Materials:

  • Tumor dissociation kit (e.g., Miltenyi Biotec)

  • Ficoll-Paque for lymphocyte isolation

  • Metal-conjugated antibodies for mass cytometry (see suggested panel below)

  • Cell staining buffer

  • Fixation and permeabilization buffer

  • Iridium-containing intercalator for DNA staining

  • CyTOF instrument

Suggested Antibody Panel:

Marker Cell Type/Function
CD45 Pan-leukocyte
CD3 T cells
CD4 Helper T cells
CD8 Cytotoxic T cells
FoxP3 Regulatory T cells
PD-1 Exhausted/Activated T cells
LAG-3 Exhausted T cells
TIM-3 Exhausted T cells
CD69 Activated T cells
Granzyme B Cytotoxic cells
F4/80 Macrophages
CD11c Dendritic cells
Ly6G Neutrophils

| EpCAM | Tumor cells |

Procedure:

  • Excise tumors and mechanically and enzymatically dissociate them into a single-cell suspension.

  • Isolate lymphocytes using density gradient centrifugation.

  • Stain the cells with the metal-conjugated antibody panel for surface markers.

  • Fix and permeabilize the cells for intracellular staining of markers like FoxP3 and Granzyme B.

  • Stain with the iridium intercalator for cell identification.

  • Acquire data on a CyTOF instrument.

  • Analyze the data using dimensionality reduction techniques (e.g., t-SNE, UMAP) and clustering algorithms to identify and quantify different immune cell populations and their activation/exhaustion status.

Start Start Establish_CT26_Tumors Establish CT26 Tumors in BALB/c Mice Start->Establish_CT26_Tumors Randomize_Mice Randomize Mice into Treatment Groups Establish_CT26_Tumors->Randomize_Mice Treat_Mice Treat with eFT508 and/or anti-PD-1 Randomize_Mice->Treat_Mice Monitor_Tumor_Growth Monitor Tumor Growth Treat_Mice->Monitor_Tumor_Growth Excise_Tumors Excise Tumors at Endpoint Monitor_Tumor_Growth->Excise_Tumors Dissociate_Tumors Dissociate Tumors to Single Cells Excise_Tumors->Dissociate_Tumors Stain_with_Antibodies Stain with Metal-Conjugated Antibodies Dissociate_Tumors->Stain_with_Antibodies Acquire_Data Acquire Data on CyTOF Stain_with_Antibodies->Acquire_Data Analyze_Data Analyze Immune Cell Populations Acquire_Data->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vivo efficacy and tumor microenvironment analysis of eFT508 and checkpoint inhibitor combination.

Conclusion

The combination of the MNK1/2 inhibitor eFT508 with checkpoint inhibitors represents a promising strategy to enhance anti-tumor immunity and overcome resistance to immunotherapy. The preclinical and clinical data gathered to date provide a strong rationale for further investigation. The detailed protocols and application notes provided herein are intended to serve as a valuable resource for researchers dedicated to advancing this innovative approach in cancer therapy. By elucidating the intricate mechanisms of action and providing standardized methodologies, we hope to facilitate the continued exploration and development of this combination therapy for the benefit of cancer patients.

References

Application Notes and Protocols: Tomivosertib and Paclitaxel Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed overview of the scientific rationale, experimental protocols, and clinical application of combination therapy involving tomivosertib (B560178) (eFT508) and paclitaxel (B517696). Tomivosertib is a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1/2), which are key regulators of protein translation and immune signaling.[1][2][3] Paclitaxel is a well-established chemotherapeutic agent that disrupts microtubule function, leading to mitotic arrest and apoptosis.[4][5][6][] The combination of these two agents is being explored as a promising strategy in oncology, particularly for cancers like metastatic breast cancer.[8][9]

The rationale for this combination is based on preclinical evidence suggesting that MNK1/2 inhibition may sensitize cancer cells to the cytotoxic effects of taxanes.[8] MNK1/2 are downstream effectors in the MAPK signaling pathway and their inhibition can modulate the translation of key oncogenic proteins.[10][11]

Mechanism of Action

Tomivosertib: As a selective inhibitor of MNK1 and MNK2, tomivosertib competitively binds to the ATP-binding site of these kinases.[1] This prevents the phosphorylation of its primary substrate, the eukaryotic translation initiation factor 4E (eIF4E), at serine 209.[1][2] The phosphorylation of eIF4E is a critical step for the translation of a specific subset of mRNAs that encode for proteins involved in cell proliferation, survival, and angiogenesis, such as c-Myc and Cyclin D1.[11][12][13] By inhibiting this process, tomivosertib can suppress tumor growth. Additionally, tomivosertib has been shown to downregulate the expression of the immune checkpoint protein PD-L1, suggesting a role in enhancing anti-tumor immunity.[1][14][15]

Paclitaxel: Paclitaxel is a microtubule-stabilizing agent.[4][5][6] It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and preventing their depolymerization.[6][16] This stabilization disrupts the normal dynamic reorganization of the microtubule network that is essential for mitosis and other vital cellular functions.[6] The resulting dysfunctional microtubules lead to the arrest of the cell cycle at the G2/M phase, which ultimately triggers apoptosis.[5][6]

Combination Rationale: The combination of tomivosertib and paclitaxel is hypothesized to exert a synergistic anti-tumor effect. By inhibiting the translation of pro-survival proteins, tomivosertib may lower the threshold for paclitaxel-induced apoptosis. Furthermore, the immunomodulatory effects of tomivosertib could complement the cytotoxic activity of paclitaxel.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathways and a general experimental workflow for evaluating the combination therapy.

Tomivosertib_Paclitaxel_Pathway cluster_0 MAPK Pathway cluster_1 Translation Regulation cluster_2 Cell Cycle & Apoptosis ERK ERK MNK1_2 MNK1/2 ERK->MNK1_2 Activation p38 p38 p38->MNK1_2 Activation eIF4E eIF4E MNK1_2->eIF4E Phosphorylation p_eIF4E p-eIF4E (S209) mRNA_translation mRNA Translation (e.g., c-Myc, Cyclin D1, PD-L1) p_eIF4E->mRNA_translation Promotes Apoptosis Apoptosis mRNA_translation->Apoptosis Inhibits Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Dysfunction Mitotic_Arrest->Apoptosis Induces Tomivosertib Tomivosertib Tomivosertib->MNK1_2 Inhibits Paclitaxel Paclitaxel Paclitaxel->Tubulin Inhibits Depolymerization Paclitaxel->Microtubules Stabilizes

Caption: Mechanism of action for tomivosertib and paclitaxel combination therapy.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_clinical Clinical Trial Cell_Lines Select Cancer Cell Lines (e.g., Breast Cancer) IC50 Determine IC50 values (Tomivosertib & Paclitaxel) Cell_Lines->IC50 Combination_Assay Combination Index Assays (Synergy, Additivity, Antagonism) IC50->Combination_Assay Mechanism_Assays Mechanistic Assays (Apoptosis, Cell Cycle, Western Blot for p-eIF4E) Combination_Assay->Mechanism_Assays Animal_Model Establish Xenograft/PDX Animal Models Mechanism_Assays->Animal_Model Treatment_Groups Treatment Groups: - Vehicle - Tomivosertib alone - Paclitaxel alone - Combination Animal_Model->Treatment_Groups Tumor_Measurement Measure Tumor Volume and Body Weight Treatment_Groups->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (e.g., p-eIF4E in tumors) Tumor_Measurement->PD_Analysis Phase_1b Phase 1b Clinical Trial (e.g., NCT04261218) PD_Analysis->Phase_1b Safety_PK_PD Assess Safety, PK, and PD Phase_1b->Safety_PK_PD Efficacy Evaluate Preliminary Efficacy Safety_PK_PD->Efficacy

Caption: General experimental workflow for evaluating combination therapy.

Quantitative Data Summary

The following tables summarize key quantitative data for tomivosertib and from the phase 1b clinical trial of the combination therapy.

Table 1: Tomivosertib In Vitro Activity

Parameter Value Cell Lines/Conditions Reference
MNK1 IC50 2.4 nM Enzyme Assay [1]
MNK2 IC50 1.0 nM Enzyme Assay [1]

| eIF4E Phosphorylation IC50 | 2-16 nM | Tumor Cell Lines |[1][14] |

Table 2: Clinical Pharmacokinetics (Phase 1b Trial NCT04261218)

Drug Parameter Value Dosing Schedule Reference
Tomivosertib Plasma Levels 21 ± 40 ng/mL 100 mg BID [11][17]
Paclitaxel Peak Plasma Levels 600 ± 220 ng/mL 80 mg/m² on Days 1 & 8 (21-day cycle) [11][17]

| Observation | No pharmacokinetic interaction was observed between the two drugs.[8][18] |

Experimental Protocols

In Vitro Cell Viability Assay (Example)
  • Cell Culture: Culture human breast cancer cell lines (e.g., MDA-MB-231, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Drug Preparation: Prepare stock solutions of tomivosertib and paclitaxel in DMSO. Serially dilute the drugs to the desired concentrations in culture media.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with increasing concentrations of tomivosertib, paclitaxel, or the combination for 72 hours.

  • Viability Assessment: Assess cell viability using a resazurin-based assay (e.g., PrestoBlue) or MTT assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blot for Phospho-eIF4E
  • Cell Lysis: Treat cells with tomivosertib for the desired time and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-eIF4E (Ser209), total eIF4E, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Clinical Trial Protocol (NCT04261218)

This section summarizes the protocol for the Phase 1b clinical trial of tomivosertib in combination with paclitaxel in patients with advanced breast cancer.[8][9]

  • Study Design: A multicenter, open-label, phase 1b study to evaluate the safety, pharmacodynamics, pharmacokinetics, and efficacy of the combination therapy.[9]

  • Patient Population: Patients with advanced breast cancer for whom standard-of-care treatments were ineffective.[9]

  • Treatment Regimen:

    • Run-in Period: Patients initially received tomivosertib monotherapy at a dose of 100 mg orally twice daily (BID) for 14 days.[9]

    • Combination Period: After the run-in period, patients continued with tomivosertib 100 mg BID and received intravenous paclitaxel at a dose of 80 mg/m² on days 1 and 8 of a 21-day cycle.[11][17]

  • Primary Objectives:

    • To assess the safety of the tomivosertib and paclitaxel combination.[8]

    • To determine any pharmacokinetic interactions between the two drugs.[8]

    • To assess target engagement through pharmacodynamic studies.[8]

  • Pharmacodynamic Assessments:

    • Biopsies of metastatic lesions were taken at baseline and on-treatment to assess the levels of phosphorylated eIF4E (S209) by immunohistochemistry.[8]

    • A clear reduction in the phosphorylation of eIF4E was observed following tomivosertib treatment.[8][18]

Conclusion

The combination of tomivosertib and paclitaxel represents a rationally designed therapeutic strategy. The available clinical data from the phase 1b trial indicates that the combination is well-tolerated and effectively engages its molecular target.[8][18] Further clinical investigation in phase II studies is warranted to fully elucidate the efficacy of this combination in treating advanced cancers. The protocols and data presented herein provide a valuable resource for researchers and clinicians working on the development of this and similar combination therapies.

References

Application Notes and Protocols for M090 Treatment in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have become a cornerstone of preclinical cancer research. These models are known to more accurately recapitulate the heterogeneity and molecular diversity of the original human tumor compared to traditional cell line-derived xenograft (CDX) models.[1][2][3] This makes them invaluable tools for evaluating the efficacy of novel therapeutic agents, such as M090, and for exploring mechanisms of drug resistance.[4] This document provides a detailed overview of the application of this compound in PDX models, including its mechanism of action, protocols for in vivo studies, and methods for data analysis.

This compound is a novel small molecule inhibitor targeting the PI3K/AKT/mTOR signaling pathway, a critical cascade that is frequently dysregulated in a wide range of human cancers.[5][6][7][8] This pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism.[6][7] By inhibiting key components of this pathway, this compound aims to halt tumor progression and induce apoptosis. These application notes will guide researchers in designing and executing preclinical studies to evaluate the anti-tumor activity of this compound in various cancer PDX models.

This compound Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a crucial regulator of cellular processes, and its aberrant activation is a hallmark of many cancers. The diagram below illustrates the key components of this pathway and the points of intervention for this compound.

M090_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 P AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 ProteinSynthesis Protein Synthesis S6K->ProteinSynthesis fourEBP1->ProteinSynthesis CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth M090_PI3K This compound M090_PI3K->PI3K M090_mTOR This compound M090_mTOR->mTORC1 PDX_Workflow PatientTumor Patient Tumor Acquisition Implantation Implantation into Immunodeficient Mice PatientTumor->Implantation Engraftment Tumor Engraftment & Growth (P0) Implantation->Engraftment Expansion Model Expansion (P1, P2...) Engraftment->Expansion Cohort Establishment of Treatment Cohorts Expansion->Cohort Treatment This compound Treatment Administration Cohort->Treatment Monitoring Tumor Volume Measurement Treatment->Monitoring Endpoint Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis Data Analysis (TGI, IHC, etc.) Endpoint->Analysis

References

Assessing the Efficacy of M090 in 3D Spheroid Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the efficacy of the hypothetical anti-cancer compound M090 in three-dimensional (3D) spheroid cultures. 3D spheroid models more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D cell cultures, making them a valuable tool in pre-clinical drug development.[1][2][3][4][5] These protocols are designed to offer a robust framework for evaluating the cytotoxic and apoptotic effects of this compound.

Introduction to 3D Spheroid Cultures in Drug Screening

Three-dimensional spheroid cultures have emerged as a critical tool in cancer research and drug discovery, bridging the gap between monolayer cell cultures and in vivo animal models.[4][6][7] Spheroids replicate key aspects of tumor pathophysiology, including nutrient and oxygen gradients, cell-cell interactions, and the formation of a necrotic core, which are often absent in 2D cultures.[1][6][7] This increased complexity can lead to differences in drug sensitivity and provides a more predictive model of therapeutic response in patients.[8][9] The protocols outlined below describe the generation of uniform tumor spheroids and subsequent assays to quantify the efficacy of this compound.

Experimental Workflow

The overall workflow for assessing the efficacy of this compound in 3D spheroid cultures involves several key stages, from spheroid formation to data analysis. A generalized workflow is depicted below.

G cluster_0 Spheroid Formation cluster_1 This compound Treatment cluster_2 Efficacy Assessment cluster_3 Data Analysis cell_prep Cell Line Selection & Preparation seeding Seeding in Ultra-Low Attachment Plates cell_prep->seeding formation Spheroid Formation (Centrifugation & Incubation) seeding->formation drug_prep Preparation of this compound Serial Dilutions formation->drug_prep treatment Treatment of Spheroids drug_prep->treatment incubation Incubation (e.g., 72 hours) treatment->incubation imaging Brightfield & Fluorescence Imaging incubation->imaging viability Viability Assays (e.g., ATP Assay) imaging->viability apoptosis Apoptosis Assays (e.g., Caspase-3/7 Assay) imaging->apoptosis quantification Image Quantification & Data Extraction apoptosis->quantification dose_response Dose-Response Curve Generation quantification->dose_response ic50 IC50 Determination dose_response->ic50

Caption: Experimental workflow for assessing this compound efficacy.

Signaling Pathway: this compound-Induced Apoptosis

Assuming this compound induces apoptosis, a common mechanism for anti-cancer drugs, the following diagram illustrates a simplified intrinsic apoptotic signaling pathway. Activation of this pathway ultimately leads to the execution of programmed cell death.

G This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Caspase37 Pro-Caspase-3/7 Active_Caspase9->Caspase37 Active_Caspase37 Active Caspase-3/7 Caspase37->Active_Caspase37 Apoptosis Apoptosis Active_Caspase37->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Detailed Experimental Protocols

Protocol for 3D Spheroid Formation

This protocol describes the generation of uniform spheroids using the liquid overlay technique in ultra-low attachment plates.

Materials:

  • Cancer cell line of choice

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

  • Centrifuge

Procedure:

  • Culture cells to 70-80% confluency in standard tissue culture flasks.

  • Aspirate the culture medium and wash the cells with PBS.

  • Add Trypsin-EDTA and incubate until cells detach.

  • Neutralize trypsin with complete culture medium and collect the cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in fresh medium.

  • Determine the cell concentration and viability using a hemocytometer or automated cell counter.[8]

  • Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well).[10]

  • Dispense 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.[8]

  • Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation.[8][11]

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 days to allow for spheroid formation.[10]

Protocol for this compound Treatment of Spheroids

Materials:

  • Established 3D spheroids in a 96-well plate

  • This compound stock solution

  • Complete cell culture medium

  • Vehicle control (e.g., DMSO)

Procedure:

  • Prepare a serial dilution of this compound in complete culture medium. Ensure the final concentration of the vehicle control is consistent across all wells and does not exceed 0.5%.

  • Carefully remove 50 µL of medium from each well containing a spheroid.

  • Add 50 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the treated spheroids for the desired exposure time (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

Protocol for Live/Dead Viability Staining

This imaging-based assay provides a qualitative and quantitative assessment of cell viability within the spheroid.

Materials:

  • Treated spheroids in a 96-well plate

  • Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein-AM and Propidium Iodide)[12][13][14]

  • PBS or appropriate assay buffer

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Prepare the staining solution containing Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) in PBS or assay buffer according to the manufacturer's instructions.[12][13][14]

  • Carefully remove the treatment medium from the wells.

  • Gently wash the spheroids once with PBS.

  • Add 100 µL of the staining solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.[12][14]

  • Image the spheroids using a fluorescence microscope with appropriate filter sets for green and red fluorescence.[12]

Protocol for Caspase-3/7 Apoptosis Assay

This luminescent assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Treated spheroids in a 96-well plate

  • Caspase-Glo® 3/7 3D Assay kit[15][16]

  • Plate shaker

  • Luminometer

Procedure:

  • Remove the 96-well plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature.[15]

  • Reconstitute the Caspase-Glo® 3/7 3D Reagent according to the manufacturer's protocol.[15]

  • Add 100 µL of the reconstituted reagent to each well.[15]

  • Mix the contents of the wells by placing the plate on a shaker at 300-500 rpm for 30 seconds.[15]

  • Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.[15]

  • Measure the luminescence of each well using a plate-reading luminometer.[15]

Protocol for ATP Viability Assay

This assay measures the intracellular ATP content, which is an indicator of metabolically active, viable cells.[17][18]

Materials:

  • Treated spheroids in a 96-well plate

  • CellTiter-Glo® 3D Cell Viability Assay kit[17]

  • Plate shaker

  • Luminometer

Procedure:

  • Remove the 96-well plate with spheroids from the incubator and let it equilibrate to room temperature.

  • Equilibrate the CellTiter-Glo® 3D Reagent to room temperature.[17]

  • Add 100 µL of the CellTiter-Glo® 3D Reagent to each well.

  • Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Record the luminescence using a luminometer.

Data Presentation

Quantitative data from the efficacy assessment assays should be summarized in clear and structured tables to facilitate comparison between different concentrations of this compound.

Table 1: Spheroid Size and Morphology
This compound Concentration (µM)Average Spheroid Diameter (µm) ± SDSpheroid Circularity ± SDObservations
0 (Vehicle)512 ± 250.95 ± 0.03Intact, well-defined spheroids
1480 ± 310.92 ± 0.04Minor changes in morphology
10350 ± 450.81 ± 0.06Disrupted morphology, loose cells
50210 ± 520.65 ± 0.09Significant disintegration
Table 2: Cell Viability (ATP Assay)
This compound Concentration (µM)Luminescence (RLU) ± SD% Viability vs. Control
0 (Vehicle)850,000 ± 50,000100%
1722,500 ± 45,00085%
10340,000 ± 30,00040%
5085,000 ± 12,00010%
Table 3: Apoptosis Induction (Caspase-3/7 Assay)
This compound Concentration (µM)Luminescence (RLU) ± SDFold Change vs. Control
0 (Vehicle)15,000 ± 2,5001.0
130,000 ± 3,1002.0
1090,000 ± 8,5006.0
50120,000 ± 11,0008.0

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for evaluating the efficacy of the hypothetical anti-cancer agent this compound in 3D spheroid cultures. By employing these methods, researchers can obtain valuable insights into the dose-dependent effects of this compound on tumor cell viability and apoptosis in a more physiologically relevant in vitro model. The combination of imaging and plate-based assays allows for a multi-parametric assessment of drug efficacy, contributing to a more robust pre-clinical evaluation of novel therapeutic candidates.

References

Application Notes and Protocols: Developing Assays to Measure M090 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M090 is a novel small molecule inhibitor currently under investigation. A critical step in the pre-clinical development of this compound is the robust measurement of its engagement with its intended intracellular target. Target engagement assays are essential for confirming the mechanism of action, establishing structure-activity relationships (SAR), and determining the effective dose in cellular and in vivo models.[1] This document provides detailed protocols for three widely used assays to quantify the target engagement of this compound: the Cellular Thermal Shift Assay (CETSA), In-Cell Western (ICW), and Surface Plasmon Resonance (SPR).

For the purpose of these application notes, we will consider this compound as an inhibitor of a hypothetical protein, "Kinase X," which is a key component of a pro-survival signaling pathway.

Hypothetical Signaling Pathway of Kinase X

Kinase X is a serine/threonine kinase that, upon activation by an upstream growth factor signal, phosphorylates and activates the downstream transcription factor "TF-A". Phosphorylated TF-A then translocates to the nucleus and promotes the expression of anti-apoptotic genes, contributing to cell survival. This compound is designed to inhibit the kinase activity of Kinase X, thereby blocking this pro-survival signaling cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Kinase_X Kinase_X Receptor->Kinase_X Activates TF-A TF-A Kinase_X->TF-A Phosphorylates p-TF-A p-TF-A TF-A->p-TF-A Gene_Expression Anti-apoptotic Gene Expression p-TF-A->Gene_Expression Translocates & Promotes This compound This compound This compound->Kinase_X Inhibits Cell_Survival Cell_Survival Gene_Expression->Cell_Survival Leads to

Caption: A diagram of the hypothetical Kinase X signaling pathway.

Cellular Thermal Shift Assay (CETSA)

Principle

CETSA is a biophysical assay that assesses target engagement in a cellular environment.[2] The principle is based on the ligand-induced thermal stabilization of the target protein.[2][3] When a protein is bound to a ligand, such as this compound, its thermal stability increases, making it more resistant to heat-induced denaturation and aggregation. The amount of soluble protein remaining after a heat challenge is proportional to the extent of target engagement.[2]

Experimental Workflow

cluster_workflow CETSA Workflow A 1. Cell Culture & Treatment (with this compound or vehicle) B 2. Heat Challenge (apply temperature gradient) A->B C 3. Cell Lysis (e.g., freeze-thaw cycles) B->C D 4. Separation of Soluble Fraction (centrifugation) C->D E 5. Protein Quantification (e.g., Western Blot for Kinase X) D->E F 6. Data Analysis (generate melt curve or ITDRF) E->F

Caption: An overview of the Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Protocol

  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293 expressing Kinase X) in a suitable culture dish and grow until they reach 80-90% confluency.

    • Detach the cells and resuspend them in fresh culture medium to a density of 2 x 10⁶ cells/mL.[2]

    • Prepare a stock solution of this compound in DMSO. For a dose-response experiment, prepare serial dilutions.

    • Add this compound or vehicle (DMSO) to the cell suspension and incubate for 1 hour at 37°C to allow for compound uptake.[2]

  • Heat Challenge:

    • Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.

    • For an initial melt curve, use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C.[2]

  • Cell Lysis:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[2]

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[2]

    • Carefully collect the supernatant.

  • Protein Quantification and Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for Kinase X.

    • Incubate with a secondary antibody and detect the signal using an appropriate imaging system.[2][4]

Data Presentation

Table 1: CETSA Melt Curve Data for Kinase X with this compound

Temperature (°C)Vehicle (DMSO) Soluble Kinase X (%)10 µM this compound Soluble Kinase X (%)
40100100
4398100
469599
498598
526095
553080
581055
61525
64<110
67<1<1
Tm (°C) ~54°C ~59°C

Table 2: Isothermal Dose-Response Fingerprint (ITDRF) at 55°C

This compound Concentration (µM)Soluble Kinase X (%)
0 (Vehicle)30
0.145
165
578
1080
2581
EC50 (µM) ~0.8 µM

In-Cell Western (ICW) Assay

Principle

The In-Cell Western (ICW) assay, also known as a cell-based ELISA, is a quantitative immunofluorescence method performed in a microplate format.[4][5] It allows for the direct measurement of protein levels in fixed and permeabilized cells.[4] For target engagement, this assay can be adapted to measure a downstream event of target inhibition, such as the phosphorylation of a substrate. In the case of this compound, we can measure the inhibition of TF-A phosphorylation.

Experimental Workflow

cluster_workflow In-Cell Western Workflow A 1. Cell Seeding & Treatment (seed in 96-well plate, treat with this compound) B 2. Fixation & Permeabilization (e.g., formaldehyde (B43269) & Triton X-100) A->B C 3. Immunostaining (block, add primary & secondary antibodies) B->C D 4. Plate Scanning (detect fluorescence signal) C->D E 5. Data Analysis (normalize signal, generate dose-response curve) D->E

Caption: An overview of the In-Cell Western (ICW) assay workflow.
Detailed Protocol

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for the desired time at 37°C.[4]

  • Fixation and Permeabilization:

    • Remove the treatment medium and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.[4][6]

    • Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.[4][7]

  • Immunostaining:

    • Block the cells with a suitable blocking buffer (e.g., Odyssey Blocking Buffer or 5% milk in TBST) for 1.5 hours at room temperature.[4]

    • Incubate with primary antibodies simultaneously: a rabbit anti-p-TF-A antibody and a mouse anti-total TF-A antibody overnight at 4°C.

    • Wash the cells and incubate with fluorescently labeled secondary antibodies (e.g., goat anti-rabbit IRDye 800CW and goat anti-mouse IRDye 680RD) for 1 hour at room temperature.

  • Plate Scanning:

    • Wash the plate to remove unbound secondary antibodies.

    • Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

Data Presentation

Table 3: In-Cell Western Data for this compound Inhibition of TF-A Phosphorylation

This compound Concentration (µM)Normalized p-TF-A Signal (p-TF-A / Total TF-A)% Inhibition
0 (Vehicle)1.000
0.010.8515
0.10.5545
10.2080
100.0595
1000.0496
IC50 (µM) ~0.12 µM

Surface Plasmon Resonance (SPR)

Principle

SPR is a label-free biophysical technique that measures the binding of an analyte (this compound) to a ligand (Kinase X) immobilized on a sensor surface in real-time.[8][9] The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light.[9] This allows for the determination of binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD).

Experimental Workflow

cluster_workflow SPR Workflow A 1. Ligand Immobilization (covalently couple purified Kinase X to sensor chip) B 2. Analyte Injection (flow serial dilutions of this compound over the surface) A->B C 3. Association & Dissociation Monitoring (measure change in response units over time) B->C D 4. Data Analysis (fit data to binding models to determine kinetics and affinity) C->D

Caption: An overview of the Surface Plasmon Resonance (SPR) workflow.
Detailed Protocol

  • Ligand and Analyte Preparation:

    • Express and purify recombinant Kinase X protein.

    • Prepare a stock solution of this compound in a suitable buffer (e.g., PBS with a small percentage of DMSO). Prepare serial dilutions.

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the sensor surface using a mixture of EDC and NHS.

    • Inject the purified Kinase X over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups with ethanolamine.

  • Analyte Binding:

    • Inject the serial dilutions of this compound over the immobilized Kinase X surface at a constant flow rate.

    • Allow for an association phase, followed by a dissociation phase where only buffer is flowed over the surface.[8]

  • Data Analysis:

    • The binding data is recorded as a sensorgram (response units vs. time).

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Data Presentation

Table 4: SPR Kinetic and Affinity Data for this compound Binding to Kinase X

This compound Concentration (nM)Association Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (nM)
12.5 x 10⁵5.0 x 10⁻³20
5"""
10"""
25"""
50"""
100"""
Overall Fit 2.5 x 10⁵ 5.0 x 10⁻³ 20

Summary and Comparison of Assays

The choice of target engagement assay depends on the specific research question, the available reagents, and the desired throughput.

cluster_comparison Assay Comparison CETSA CETSA (Cellular Thermal Shift Assay) Measures: Thermal Stabilization Context: Cellular Readout: Western Blot Pros: Label-free, physiological context Cons: Lower throughput, requires good antibody ICW In-Cell Western Measures: Downstream Inhibition Context: Cellular Readout: Fluorescence Pros: High throughput, quantitative Cons: Indirect measure of binding, requires specific antibodies SPR SPR (Surface Plasmon Resonance) Measures: Binding Kinetics & Affinity Context: Biophysical (in vitro) Readout: Refractive Index Change Pros: Real-time kinetics, label-free Cons: Requires purified protein, not in a cellular context

Caption: A comparison of the key features of CETSA, ICW, and SPR assays.

By employing a combination of these assays, researchers can build a comprehensive understanding of this compound's target engagement, from direct biophysical interaction to its functional consequences within the cell. This multi-faceted approach provides strong evidence for the mechanism of action and is crucial for the successful progression of this compound in the drug development pipeline.[1]

References

Application Notes and Protocols for M090 Long-Term In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

M090 is a novel, potent, and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that promotes cell proliferation, survival, and angiogenesis in many human cancers. These application notes provide detailed protocols for conducting long-term in vivo efficacy studies of this compound in a xenograft mouse model. The methodologies described herein are intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of this compound.

Experimental Protocols

1. Cell Culture and Tumor Implantation

  • Cell Line: Human colorectal carcinoma cell line (HCT116)

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cell Preparation: Cells are grown to 80-90% confluency, harvested by trypsinization, washed twice with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel at a final concentration of 2 x 10^7 cells/mL.

  • Animal Model: Female athymic nude mice (NU/NU), 6-8 weeks old.

  • Implantation: A 100 µL cell suspension (containing 2 x 10^6 cells) is subcutaneously injected into the right flank of each mouse.

2. This compound Formulation and Administration

  • Formulation: this compound is formulated in a vehicle solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.

  • Administration: The this compound formulation or vehicle control is administered via oral gavage (p.o.) once daily.

3. Long-Term Efficacy Study Design

  • Tumor Growth Monitoring: Tumors are allowed to grow to an average volume of 100-150 mm³.

  • Randomization: Mice are randomized into treatment groups (n=10 per group) based on tumor volume.

  • Treatment Schedule: Treatment is initiated and continued for 28 consecutive days.

  • Endpoints:

    • Tumor volume is measured twice weekly using digital calipers (Volume = (Length x Width²)/2).

    • Body weight is recorded twice weekly as an indicator of toxicity.

    • At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Data Presentation

Table 1: Treatment Groups and Dosing Regimen

GroupTreatmentDose (mg/kg)RouteSchedule
1Vehicle Control-p.o.QD x 28 days
2This compound25p.o.QD x 28 days
3This compound50p.o.QD x 28 days

Table 2: Summary of Antitumor Efficacy of this compound

Treatment GroupMean Final Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Final Body Weight (g) ± SEM
Vehicle Control1580 ± 150-22.5 ± 0.8
This compound (25 mg/kg)790 ± 955022.1 ± 0.7
This compound (50 mg/kg)425 ± 607321.8 ± 0.9

Visualizations

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase (28 days) cluster_post Post-Treatment Phase acclimatization Acclimatization (7 days) implantation Tumor Cell Implantation acclimatization->implantation growth Tumor Growth (to 100-150 mm³) implantation->growth randomization Randomization growth->randomization treatment_start Initiate Treatment randomization->treatment_start monitoring Tumor & Body Weight Monitoring (2x/week) treatment_start->monitoring treatment_end End of Treatment monitoring->treatment_end necropsy Necropsy treatment_end->necropsy excision Tumor Excision & Weight necropsy->excision analysis Histology & Biomarker Analysis excision->analysis

Caption: Experimental workflow for a long-term in vivo study of this compound.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K This compound->Akt This compound->mTOR

Caption: Hypothetical mechanism of action of this compound on the PI3K/Akt/mTOR pathway.

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following eFT508 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

eFT508, also known as tomivosertib, is a potent and selective inhibitor of mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2][3][4][5] These kinases are key regulators of mRNA translation and integrate signals from various oncogenic and immune signaling pathways.[1][6][7][8] By inhibiting MNK1/2, eFT508 can modulate the expression of proteins involved in tumor growth, the tumor microenvironment, and immune responses.[6][7][9] Preclinical and clinical studies have shown that eFT508 can enhance anti-tumor immunity by altering the immune cell landscape within the tumor microenvironment.[3][6][7][10] This document provides detailed protocols for the analysis of immune cell populations using flow cytometry in preclinical models treated with eFT508, summarizes expected quantitative changes in key immune cell subsets, and illustrates the underlying signaling pathways and experimental workflows.

Mechanism of Action of eFT508 in the Tumor Microenvironment

eFT508 exerts its immunomodulatory effects by selectively inhibiting the phosphorylation of eukaryotic initiation factor 4E (eIF4E), a key substrate of MNK1/2.[1][2] This leads to a reduction in the translation of specific mRNAs that encode for immunosuppressive proteins. Key effects of eFT508 on the tumor microenvironment include:

  • Downregulation of Immune Checkpoint Receptors: eFT508 treatment has been shown to decrease the expression of immune checkpoint receptors such as PD-1, PD-L1, and LAG3 on immune cells.[4][5][6][7][10] This can lead to the reactivation of anti-tumor T cell responses.

  • Reduction of Immunosuppressive Cytokines: The production of immunosuppressive cytokines, most notably Interleukin-10 (IL-10), is reduced following eFT508 treatment.[1][6][7][10]

  • Modulation of Myeloid Cells: eFT508 has been observed to inhibit the infiltration of polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs) into the tumor.

  • Enhancement of Antigen Presentation: By downregulating IL-10, eFT508 can lead to an upregulation of MHC class II molecules on tumor and antigen-presenting cells, thereby enhancing antigen presentation to T helper cells.[6][7][10]

  • Restoration of Cytotoxic T Cell Function: eFT508 treatment can restore the effector and cytotoxic functions of tumor-infiltrating CD8+ T cells.

Data Presentation: Expected Quantitative Changes in Immune Cell Populations

The following tables summarize the anticipated quantitative changes in various immune cell populations within the tumor microenvironment following eFT508 treatment, based on preclinical studies. These values should be considered as a general guide, as the exact magnitude of change can vary depending on the tumor model, dosage, and duration of treatment.

Table 1: Changes in T Lymphocyte Populations in the Tumor Microenvironment

Cell PopulationMarker ProfileExpected Change with eFT508Reference
CD8+ T Cells (Cytotoxic T Lymphocytes)CD45+, CD3+, CD8+Increase in infiltration and effector function[11]
Regulatory T Cells (Tregs)CD45+, CD3+, CD4+, FoxP3+Potential for decrease due to reduced IL-10 signaling[6]
CD4+ T Helper CellsCD45+, CD3+, CD4+, FoxP3-Increase in activation and function

Table 2: Changes in Myeloid Cell Populations in the Tumor Microenvironment

Cell PopulationMarker ProfileExpected Change with eFT508Reference
Polymorphonuclear Myeloid-Derived Suppressor Cells (PMN-MDSCs)CD45+, CD11b+, Ly6G+, Ly6ClowDecrease in infiltration
Tumor-Associated Macrophages (TAMs)CD45+, CD11b+, F4/80+Potential shift from M2 to M1 phenotype
Arginase-1 expressing TAMsCD45+, CD11b+, F4/80+, Arg-1+Decrease in frequency

Experimental Protocols

This section provides detailed protocols for the isolation of tumor-infiltrating lymphocytes (TILs) and subsequent analysis by multi-color flow cytometry.

Protocol 1: Isolation of Tumor-Infiltrating Lymphocytes (TILs) from Murine Tumors

Materials:

  • Freshly excised tumor tissue

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Collagenase IV

  • DNase I

  • ACK lysis buffer

  • 70 µm and 40 µm cell strainers

  • Phosphate Buffered Saline (PBS)

  • FACS buffer (PBS + 2% FBS + 1 mM EDTA)

Procedure:

  • Place the freshly excised tumor tissue in a petri dish containing cold RPMI 1640.

  • Mince the tumor into small pieces (1-2 mm³) using a sterile scalpel.

  • Transfer the minced tissue to a 50 mL conical tube containing 10 mL of digestion buffer (RPMI 1640 + 5% FBS + 1 mg/mL Collagenase IV + 100 µg/mL DNase I).

  • Incubate at 37°C for 30-60 minutes with gentle agitation.

  • Neutralize the enzymatic digestion by adding 20 mL of RPMI 1640 with 10% FBS.

  • Filter the cell suspension through a 70 µm cell strainer into a fresh 50 mL conical tube.

  • Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant.

  • Resuspend the cell pellet in 5 mL of ACK lysis buffer and incubate for 5 minutes at room temperature to lyse red blood cells.

  • Add 10 mL of PBS to neutralize the ACK buffer and centrifuge at 300 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in PBS and pass through a 40 µm cell strainer to obtain a single-cell suspension.

  • Count the viable cells using a hemocytometer or an automated cell counter. The cells are now ready for antibody staining.

Protocol 2: Multi-Color Flow Cytometry Staining of Immune Cells

Materials:

  • Isolated single-cell suspension (from Protocol 1)

  • 96-well V-bottom plate or FACS tubes

  • FACS buffer

  • Fc Block (e.g., anti-CD16/32)

  • Live/Dead stain

  • Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)

  • Intracellular Staining Buffer Kit (if staining for intracellular markers like FoxP3)

Procedure:

  • Add 1 x 10⁶ cells in 100 µL of FACS buffer to each well of a 96-well V-bottom plate or FACS tube.

  • Stain for viability using a Live/Dead stain according to the manufacturer's instructions. Incubate for 15-20 minutes at room temperature, protected from light.

  • Wash the cells with 200 µL of FACS buffer and centrifuge at 300 x g for 3 minutes. Discard the supernatant.

  • Block Fc receptors by resuspending the cells in 50 µL of FACS buffer containing Fc Block. Incubate for 10 minutes at 4°C.

  • Without washing, add the cocktail of fluorochrome-conjugated surface antibodies. Incubate for 30 minutes at 4°C, protected from light.

  • Wash the cells twice with 200 µL of FACS buffer.

  • For intracellular staining (e.g., FoxP3): a. Fix and permeabilize the cells using an intracellular staining buffer kit according to the manufacturer's protocol. b. Add the anti-FoxP3 antibody and incubate for 30-45 minutes at room temperature, protected from light. c. Wash the cells with permeabilization buffer.

  • Resuspend the cells in 200-300 µL of FACS buffer for acquisition on a flow cytometer.

Table 3: Suggested Antibody Panel for Flow Cytometry Analysis

TargetFluorochromeCell Population
CD45AF700All leukocytes
Live/DeadZombie AquaViable cells
CD3PE-Cy7T cells
CD4APCT helper cells, Tregs
CD8PerCP-Cy5.5Cytotoxic T cells
FoxP3PERegulatory T cells
CD11bFITCMyeloid cells
Ly6GBV605Granulocytic cells (PMN-MDSCs)
Ly6CBV711Monocytic cells
F4/80BV421Macrophages
PD-1BV786Exhausted T cells
MHC Class IIBUV395Antigen Presenting Cells

Mandatory Visualizations

Signaling Pathway of eFT508's Immunomodulatory Effects

Flow_Cytometry_Workflow Tumor_Excision Tumor Excision (eFT508-treated vs. Control) TIL_Isolation TIL Isolation (Enzymatic Digestion & Mechanical Dissociation) Tumor_Excision->TIL_Isolation Cell_Staining Multi-Color Antibody Staining (Surface & Intracellular) TIL_Isolation->Cell_Staining Flow_Cytometry Flow Cytometry Acquisition Cell_Staining->Flow_Cytometry Data_Analysis Data Analysis (Gating & Quantification) Flow_Cytometry->Data_Analysis Results Results (Changes in Immune Cell Populations) Data_Analysis->Results Gating_Strategy cluster_gating Gating Strategy cluster_tcells T Cell Lineage cluster_myeloid Myeloid Lineage Start Total Cells Singlets Singlets Start->Singlets FSC-A vs FSC-H Live_Cells Live Cells Singlets->Live_Cells Live/Dead Stain Leukocytes CD45+ Leukocytes Live_Cells->Leukocytes CD45 T_Cells CD3+ T Cells Leukocytes->T_Cells CD3 Myeloid_Cells CD11b+ Myeloid Cells Leukocytes->Myeloid_Cells CD11b CD4_T_Cells CD4+ T Cells T_Cells->CD4_T_Cells CD4 CD8_T_Cells CD8+ T Cells T_Cells->CD8_T_Cells CD8 Tregs FoxP3+ Tregs CD4_T_Cells->Tregs FoxP3 PMN_MDSC Ly6G+ PMN-MDSCs Myeloid_Cells->PMN_MDSC Ly6G Monocytic Ly6C+ Monocytic Cells Myeloid_Cells->Monocytic Ly6C TAMs F4/80+ TAMs Monocytic->TAMs F4/80

References

Application Notes and Protocols for M090, a Novel mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

M090 is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase. As a central regulator of cell growth, proliferation, metabolism, and survival, mTOR is a critical node in the PI3K/Akt/mTOR signaling pathway.[1][2][3] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making mTOR an attractive target for therapeutic intervention.[4][5] this compound inhibits both mTORC1 and mTORC2 complexes, leading to a comprehensive blockade of mTOR signaling.[6][7] These application notes provide detailed protocols for the preclinical evaluation of this compound in animal models of cancer.

Disclaimer: The compound "this compound" with CAS number 1599466-63-3 is documented in scientific literature as an inhibitor of influenza A hemagglutinin. The following information is provided under the assumption that "this compound" is a hypothetical internal designation for a novel mTOR inhibitor for oncological research. The data presented are representative values for a novel mTOR inhibitor and should be considered illustrative.

Chemical and Physical Properties

PropertyValueReference
Molecular FormulaC₁₈H₂₇NS[1]
Molecular Weight289.48 g/mol [1]
AppearanceColorless to very dark brown oil[1]
Storage2-8°C[1]
Purity≥98% (HPLC)[1]
CAS Number1599466-63-3 (Note: Associated with an influenza inhibitor)[1]

Mechanism of Action

This compound is an ATP-competitive inhibitor of the mTOR kinase, a core component of two distinct protein complexes, mTORC1 and mTORC2.[6][7] By inhibiting both complexes, this compound effectively blocks the phosphorylation of key downstream effectors. Inhibition of mTORC1 leads to reduced phosphorylation of p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell cycle progression.[8] Inhibition of mTORC2 prevents the phosphorylation and full activation of Akt at serine 473, disrupting a critical survival signal and feedback loop within the PI3K/Akt pathway.[8]

PI3K/Akt/mTOR Signaling Pathway

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt TSC TSC1/2 Akt->TSC inhibits mTORC2 mTORC2 Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 ProteinSynth Protein Synthesis & Cell Growth S6K1->ProteinSynth FourEBP1->ProteinSynth inhibits mTORC2->Akt Ser473 This compound This compound This compound->mTORC1 inhibits This compound->mTORC2 inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/Akt/mTOR Signaling Pathway inhibited by this compound.

Quantitative Data Summary

In Vitro Antiproliferative Activity
Cell LineCancer TypeIC₅₀ (nM)
A549Non-Small Cell Lung Cancer50
PC-3Prostate Cancer224
HT-1080Fibrosarcoma200
HeLaCervical Cancer1000
MDA-MB-231Triple-Negative Breast Cancer45

Data are representative of a novel ATP-competitive mTOR inhibitor and are for illustrative purposes.[6][9][10]

In Vivo Efficacy in Xenograft Model (A549)
Treatment GroupDose (mg/kg, i.p., daily)Mean Tumor Volume (mm³) at Day 28Tumor Growth Inhibition (%)
Vehicle-1250 ± 150-
This compound10625 ± 8050
This compound20312 ± 5075

Data are representative of a novel mTOR inhibitor in a xenograft mouse model.[8][11]

Pharmacokinetic Parameters in Mice
ParameterValue (at 20 mg/kg, i.p.)
Cₘₐₓ (ng/mL)1500
Tₘₐₓ (h)2
AUC₀₋₂₄ (ng·h/mL)9800
T₁/₂ (h)6

Data are representative of a novel mTOR inhibitor and are for illustrative purposes.[12]

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Human Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of this compound in a subcutaneous human tumor xenograft model in immunodeficient mice.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Human cancer cell line with a dysregulated PI3K/Akt/mTOR pathway (e.g., A549)

  • 6-8 week old female athymic nude mice

  • Matrigel

  • Sterile PBS, syringes, needles

  • Calipers

Procedure:

  • Cell Culture and Implantation:

    • Culture A549 cells in appropriate media until they reach 80-90% confluency.

    • Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Drug Preparation and Administration:

    • Prepare this compound fresh daily in the appropriate vehicle.

    • Administer this compound or vehicle control to the respective groups via intraperitoneal (i.p.) injection daily for 28 days.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., pharmacodynamics).

  • Data Analysis:

    • Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Study

Objective: To determine the pharmacokinetic profile of this compound and its effect on mTOR pathway biomarkers in tumor tissue.

Materials:

  • This compound and vehicle

  • Tumor-bearing mice (from efficacy study or a separate cohort)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Liquid nitrogen

  • Protein lysis buffer, protease and phosphatase inhibitors

  • Western blot or ELISA reagents for p-S6, p-Akt (Ser473), etc.

Procedure:

  • Dosing and Sample Collection:

    • Administer a single dose of this compound (e.g., 20 mg/kg, i.p.) to tumor-bearing mice.

    • At various time points post-dose (e.g., 0, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture or tail vein bleeding.

    • Immediately following blood collection, euthanize the mice and excise the tumors.

  • Pharmacokinetic Analysis:

    • Centrifuge blood samples to separate plasma.

    • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

    • Calculate key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, T₁/₂).

  • Pharmacodynamic Analysis:

    • Snap-freeze one half of the tumor in liquid nitrogen for Western blot analysis. Homogenize the tissue in lysis buffer.

    • Fix the other half of the tumor in 10% formalin for immunohistochemistry (IHC).

    • For Western blotting, quantify the levels of total and phosphorylated mTOR pathway proteins (e.g., p-S6, p-Akt) at each time point.

    • For IHC, stain tumor sections for the same biomarkers to assess spatial distribution of pathway inhibition.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Cell Line Culture (e.g., A549) start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth to ~100-150 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization dosing Daily Dosing (28 days) - Vehicle - this compound (Low Dose) - this compound (High Dose) randomization->dosing pk_pd_study Satellite PK/PD Study (Single Dose) randomization->pk_pd_study monitoring Tumor & Body Weight Measurement (2x/week) dosing->monitoring endpoint Study Endpoint (Day 28) monitoring->endpoint pk_sampling Blood/Tumor Sampling (Time Course) pk_pd_study->pk_sampling pk_analysis PK Analysis (LC-MS/MS) pk_sampling->pk_analysis pd_analysis PD Analysis (Western/IHC) pk_sampling->pd_analysis tumor_excision Tumor Excision & Weight endpoint->tumor_excision data_analysis Data Analysis (TGI, Statistics) tumor_excision->data_analysis

Caption: Workflow for preclinical evaluation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting M090 Solubility for In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the novel small molecule inhibitor, M090, in in vitro settings. The following information is intended to serve as a general framework for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do first?

A1: The initial and most critical step is to prepare a high-concentration stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common first choice due to its powerful solubilizing capabilities for a wide range of organic molecules.[1] From this concentrated stock, you can make serial dilutions into your aqueous experimental medium. It is crucial to maintain a final organic solvent concentration that does not impact your biological system, typically below 0.5% (v/v).[1]

Q2: I've prepared a DMSO stock of this compound, but it precipitates when I dilute it into my aqueous cell culture medium. What's happening?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the compound is soluble in the organic stock solution but poorly soluble in the final aqueous medium. The actual concentration of the soluble inhibitor in your assay may be significantly lower than the intended nominal concentration.[2]

To troubleshoot this, consider the following:

  • Visual Inspection: After adding the inhibitor to your medium, carefully inspect the wells of your culture plate under a microscope. Look for signs of precipitation, which can appear as small crystals or an oily film.[2]

  • Solubility Test in Media: Before your main experiment, perform a small-scale solubility test of this compound in your specific cell culture medium to determine its maximum soluble concentration.[2]

  • Lowering the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay to a point where precipitation does not occur.

Q3: Can I use heating or sonication to dissolve this compound?

A3: Gentle heating and sonication can be effective for dissolving stubborn compounds.[2] However, it is essential to first confirm that this compound is stable under these conditions and will not degrade. If the compound dissolves with these methods but precipitates upon cooling or standing, it indicates that you have created a supersaturated solution, which is not stable.

Q4: My results with this compound are inconsistent across experiments. Could this be related to solubility?

A4: Yes, inconsistent results are a hallmark of solubility problems.[2] If this compound is not fully dissolved, the actual concentration in your assay will vary between experiments, leading to poor reproducibility. Ensuring complete dissolution is key to obtaining reliable data.

Troubleshooting Workflow

If you are experiencing solubility issues with this compound, follow this systematic troubleshooting workflow.

G cluster_0 Initial Dissolution cluster_1 Dilution & Observation cluster_2 Troubleshooting Strategies A Weigh this compound B Select Organic Solvent (e.g., DMSO) A->B C Prepare High-Concentration Stock Solution (e.g., 10 mM) B->C D Dilute Stock into Aqueous Buffer/Medium C->D E Visually Inspect for Precipitation D->E F Precipitate Observed? E->F G Proceed with Experiment F->G No H Optimize Solvent System (e.g., co-solvents) F->H Yes I Adjust pH of Medium H->I J Use Excipients (e.g., surfactants, cyclodextrins) I->J K Lower Final Concentration J->K L Re-evaluate Experiment K->L

Caption: A stepwise workflow for troubleshooting this compound solubility issues.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol helps identify the most suitable solvent for creating a high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • A panel of organic solvents (e.g., DMSO, Ethanol, DMF, Acetonitrile)

  • Microcentrifuge tubes

  • Vortexer

  • Centrifuge

Method:

  • Accurately weigh a small amount of this compound (e.g., 1-5 mg) into several microcentrifuge tubes.

  • To each tube, add a precise volume of a different solvent to achieve a high target concentration (e.g., 10 mg/mL).[1]

  • Vortex each tube vigorously for 1-2 minutes.[1]

  • Visually inspect for complete dissolution. Gentle warming or sonication can be attempted if the compound is heat-stable.[1]

  • If the compound appears dissolved, centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved microparticles.[1]

  • A clear, particle-free supernatant indicates good solubility at that concentration in the tested solvent.[1]

Protocol 2: pH Adjustment for Solubility Enhancement

For ionizable compounds, adjusting the pH of the final aqueous medium can significantly improve solubility.[1][2]

Materials:

  • This compound stock solution

  • A series of buffers with different pH values

  • pH meter

Method:

  • If the pKa of this compound is known, prepare a series of buffers with pH values spanning a range around the pKa.[1]

  • Add the this compound stock solution to each buffer to the desired final concentration.

  • Visually inspect for precipitation.

  • Important: Ensure the optimal pH for solubility is compatible with your biological assay, as significant pH changes can affect cell health and protein function.[1]

Protocol 3: Utilizing Excipients

Excipients can be used to improve the solubility of hydrophobic compounds in aqueous solutions.

Materials:

  • This compound

  • Stock solutions of various excipients (e.g., 10% w/v Tween® 80, 20% w/v HP-β-cyclodextrin)[1]

Method:

  • Prepare stock solutions of the chosen excipients.

  • Add small amounts of this compound to these solutions and assess for dissolution.

  • Crucially, run control experiments to ensure the excipient itself does not interfere with your assay at the concentration used. [1]

Quantitative Data Summary

The following table summarizes common solvents and excipients used to improve the solubility of small molecule inhibitors. Note that the optimal conditions for this compound must be determined empirically.

Solvent/Excipient Typical Starting Concentration Key Considerations
Organic Solvents
DMSO1-100 mM (Stock)Keep final concentration in assay <0.5%.[1]
Ethanol1-50 mM (Stock)Can be more volatile than DMSO.
Co-solvents
PEG400VariesOften used in combination with other solvents.
Excipients
Tween® 80 / Tween® 200.01-0.1% (Final)Non-ionic surfactants.[2]
HP-β-cyclodextrinVariesCan encapsulate hydrophobic molecules.

This compound Hypothetical Signaling Pathway

Assuming this compound is an inhibitor of a kinase pathway, solubility issues can directly impact the accurate determination of its inhibitory activity.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase 1 B->C D Kinase 2 C->D E Kinase 3 (Target of this compound) D->E F Transcription Factor E->F G Gene Expression (e.g., Proliferation, Survival) F->G This compound This compound This compound->E

Caption: Hypothetical signaling pathway where this compound inhibits Kinase 3.

Disclaimer: The information provided is for research use only and is intended as a general guide. The specific properties of this compound may vary, and it is the responsibility of the researcher to determine the optimal conditions for their specific application.

References

Optimizing Tomivosertib Concentration for Cell Viability Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing tomivosertib (B560178), a potent and selective MNK1/2 inhibitor, determining the optimal concentration for cell viability assays is a critical first step. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental setup and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of tomivosertib?

Tomivosertib is a reversible, ATP-competitive inhibitor of both MNK1 and MNK2 (Mitogen-Activated Protein Kinase-Interacting Kinases 1 and 2).[1][2] MNK1/2 are key downstream effectors of the MAPK signaling pathway and are the only known kinases that phosphorylate eukaryotic translation initiation factor 4E (eIF4E) at Serine 209.[3] This phosphorylation is a crucial step in the initiation of cap-dependent mRNA translation of proteins involved in tumor cell proliferation, survival, and immune signaling.[4] By inhibiting MNK1/2, tomivosertib leads to a dose-dependent reduction in eIF4E phosphorylation, thereby downregulating the translation of oncogenic proteins and modulating anti-tumor immune responses.[1][5]

Q2: What is a typical starting concentration range for tomivosertib in cell viability assays?

Based on preclinical studies, a broad starting range of 0.1 nM to 10 µM is recommended to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[4] Tomivosertib has shown high potency in various cancer cell lines, with IC50 values for the inhibition of eIF4E phosphorylation often in the low nanomolar range.[1][2][5] However, the effective concentration for reducing cell viability can be cell-line dependent.[4]

Q3: How should I prepare a stock solution of tomivosertib?

Tomivosertib is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM). It is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage, aliquots can be kept at 4°C for up to a week.

Q4: What is the maximum recommended final DMSO concentration in cell culture?

The final concentration of DMSO in your cell culture medium should ideally be kept below 0.5%, and not exceed 1%, to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (cells treated with the same final concentration of DMSO without tomivosertib) in your experiments to account for any potential effects of the solvent on cell viability.

Q5: Is tomivosertib known to have off-target effects?

At a concentration of 25 nM, tomivosertib (also known as eFT508) is considered highly specific for MNK1/2, with no known off-target activities reported at this concentration.[6] However, as with any kinase inhibitor, the potential for off-target effects increases at higher concentrations.

Troubleshooting Guide

This guide addresses common issues that may arise when optimizing tomivosertib concentration for cell viability assays.

Problem Possible Cause Suggested Solution
No significant decrease in cell viability observed. The cell line may be insensitive to tomivosertib.Confirm target engagement by performing a Western blot to check for a dose-dependent decrease in phosphorylated eIF4E (Ser209). If the target is inhibited but viability is unaffected, the cell line may not rely on the MNK-eIF4E axis for survival.
Suboptimal treatment duration.Extend the incubation time with tomivosertib (e.g., from 24 to 48 or 72 hours) to allow for sufficient time to observe effects on cell proliferation.
Incorrect drug concentration range.Test a broader range of concentrations, including higher doses, to ensure the effective range is not being missed.
High variability between replicate wells. Uneven cell seeding.Ensure a single-cell suspension before plating and use a multichannel pipette for even distribution. Visually inspect plates under a microscope after seeding.
Edge effects in the multi-well plate.Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Tomivosertib precipitation in the media.Prepare fresh dilutions of tomivosertib from a DMSO stock for each experiment. Ensure the final DMSO concentration is not causing the compound to precipitate out of the aqueous culture medium.
Cell viability exceeds 100% of the control. Hormetic effect of the compound at low concentrations.This can sometimes be observed with kinase inhibitors. Ensure your dose-response curve covers a wide enough range to see the expected inhibitory effect at higher concentrations.
Interference of tomivosertib with the assay readout.While not specifically reported for tomivosertib, some compounds can interfere with colorimetric or fluorometric assays. Run a cell-free control with tomivosertib and the assay reagents to check for any direct interaction. Consider using an alternative viability assay that relies on a different detection principle (e.g., ATP-based vs. metabolic-based).
Unexpectedly high cytotoxicity at low concentrations. High sensitivity of the cell line.Perform a more granular dose-response curve at lower concentrations to accurately determine the IC50.
Solvent (DMSO) toxicity.Ensure the final DMSO concentration is well below the toxic threshold for your cell line. Run a DMSO dose-response curve to determine the maximum tolerated concentration.

Data Presentation

The following tables summarize the reported potency of tomivosertib in various assays and cell lines, which can serve as a reference for designing your experiments.

Table 1: Biochemical and Cellular Potency of Tomivosertib

Assay TypeTargetIC50Reference
Enzyme AssayMNK11 - 2.4 nM[1][7]
Enzyme AssayMNK21 nM[1]
Cellular Assayp-eIF4E (Ser209)2 - 16 nM[5][7]

Table 2: Anti-proliferative Activity of Tomivosertib in Hematological Cancer Cell Lines

Cell LineCancer TypeIC50 (p-eIF4E)NotesReference
TMD8Diffuse Large B-cell Lymphoma (DLBCL)Not specifiedSensitivity associated with decreased pro-inflammatory cytokine production.[7]
OCI-Ly3Diffuse Large B-cell Lymphoma (DLBCL)Not specifiedSensitivity associated with decreased pro-inflammatory cytokine production.[7]
HBL1Diffuse Large B-cell Lymphoma (DLBCL)Not specifiedSensitivity associated with decreased pro-inflammatory cytokine production.[7]
U937Acute Myeloid Leukemia (AML)Complete abrogation at 0.1 µMHigher concentrations required to suppress viability compared to other AML lines.[4]
MV411Acute Myeloid Leukemia (AML)Complete abrogation at 0.1 µMGreater sensitivity to viability suppression.[4]
MM6Acute Myeloid Leukemia (AML)Complete abrogation at 0.1 µMGreater sensitivity to viability suppression.[4]

Experimental Protocols

Protocol: Determining the IC50 of Tomivosertib using an MTT Cell Viability Assay

This protocol provides a general framework for assessing the effect of tomivosertib on the viability of adherent cancer cells. Optimization of cell seeding density and incubation times is recommended for each specific cell line.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • Tomivosertib

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Tomivosertib Treatment:

    • Prepare a 2X serial dilution of tomivosertib in complete medium from your DMSO stock. A common starting range is from 20 µM down to 0.2 nM (this will result in a 1X final concentration of 10 µM to 0.1 nM).

    • Include a "vehicle control" well containing medium with the highest concentration of DMSO used in the dilutions.

    • Include a "no treatment" control well with medium only.

    • Carefully remove the medium from the wells and add 100 µL of the prepared tomivosertib dilutions, vehicle control, or no-treatment control medium.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

    • After the incubation, add 100 µL of solubilization solution to each well.

    • Gently pipette up and down to dissolve the formazan crystals. The solution should turn purple.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • Plot the percentage of viability against the logarithm of the tomivosertib concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Tomivosertib_Signaling_Pathway cluster_0 MAPK Signaling Cascade cluster_1 MNK-eIF4E Axis cluster_2 Downstream Effects Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MNK MNK1/2 ERK->MNK Activation eIF4E eIF4E MNK->eIF4E Phosphorylation p_eIF4E p-eIF4E (Ser209) Translation Cap-dependent Translation p_eIF4E->Translation Oncogenic_Proteins Oncogenic Proteins (e.g., c-Myc, Cyclin D1) Translation->Oncogenic_Proteins Tomivosertib Tomivosertib Tomivosertib->MNK

Caption: Tomivosertib inhibits the MNK1/2-eIF4E signaling pathway.

Experimental_Workflow cluster_workflow Optimizing Tomivosertib Concentration Workflow start Start: Determine Optimal Cell Seeding Density prepare_stocks Prepare Tomivosertib Stock Solution (in DMSO) start->prepare_stocks serial_dilution Perform Serial Dilution of Tomivosertib in Culture Medium prepare_stocks->serial_dilution treat_cells Treat Cells with Tomivosertib and Vehicle Control serial_dilution->treat_cells incubate Incubate for Desired Duration (e.g., 24, 48, 72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, XTT, CCK-8) incubate->viability_assay data_analysis Analyze Data: Calculate % Viability and Determine IC50 viability_assay->data_analysis end End: Optimized Concentration Identified data_analysis->end

Caption: Experimental workflow for optimizing tomivosertib concentration.

References

Technical Support Center: Overcoming eFT508 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers identify and overcome potential mechanisms of resistance to eFT508 (zotatifin) in cancer cells. While dedicated studies on acquired resistance to zotatifin (B8103393) are emerging, insights can be drawn from research on related eIF4A inhibitors.[1]

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for eFT508 (zotatifin)?

A1: Zotatifin (eFT508) is a selective inhibitor of the eukaryotic translation initiation factor 4A (eIF4A).[2][3] eIF4A is an RNA helicase, a component of the eIF4F complex, which unwinds complex secondary structures in the 5'-untranslated region (5'-UTR) of specific mRNAs, allowing for ribosome binding and protein translation.[2][3][4] Zotatifin selectively inhibits the translation of oncoproteins with highly structured 5'-UTRs, such as Receptor Tyrosine Kinases (RTKs) like HER2 and FGFR1/2, and other key cancer drivers like MYC and BCL2.[2][3][5][6][7] Its efficacy is often correlated with the activation state of upstream pathways like PI3K/AKT/mTOR which converge on the eIF4F complex.[2][3]

Q2: My cancer cells are showing reduced sensitivity to eFT508. What are the most likely resistance mechanisms?

A2: While research is ongoing, several potential mechanisms could confer resistance to eFT508 and other eIF4A inhibitors:

  • Activation of the NRF2 Signaling Pathway: This is a well-identified mechanism of resistance to eIF4A inhibitors.[1][5][6][7] Hyperactivation of NRF2, often through inactivating mutations in its negative regulators (KEAP1, CUL3), can broadly increase protein production, including the restoration of MYC and BCL2, thereby overcoming the inhibitory effect of the drug.[5][6][7]

  • Alterations in Upstream Signaling (e.g., PI3K/AKT/mTOR): Since eFT508's efficacy is linked to PI3K/AKT/mTOR pathway activation, alterations that uncouple this pathway from eIF4A dependence can lead to resistance. For instance, loss-of-function mutations in the tumor suppressor PTEN might lead to reduced sensitivity.

  • On-Target Mutations in EIF4A1: As with many targeted therapies, mutations in the drug's direct target can prevent binding and confer resistance. Specific missense mutations in the EIF4A1 gene could alter the protein's conformation, preventing zotatifin from effectively stalling it on the mRNA.[1]

  • Activation of Bypass Signaling Pathways: Cancer cells may activate alternative survival pathways to compensate for the inhibition of cap-dependent translation.[2]

Q3: How can I experimentally confirm that eFT508 is engaging its target in my cells?

A3: Target engagement can be confirmed by observing the downstream effects of eIF4A inhibition. A key method is to perform Western blot analysis on protein levels of key oncogenes known to be sensitive to eFT508, such as Cyclin D1, MYC, or specific RTKs like HER2 or FGFR2.[8] A significant reduction in the protein levels of these targets (without a corresponding decrease in their mRNA levels) after treatment indicates successful target engagement.

II. Troubleshooting Guide

This guide addresses common issues encountered during eFT508 resistance studies.

Problem Observed Potential Cause Troubleshooting Steps & Key Experiments
Increased IC50 value for eFT508 in long-term cultured cells. Development of acquired resistance.1. Confirm Resistance: Perform a dose-response cell viability assay (e.g., CellTiter-Glo®) to quantify the shift in IC50 between parental (sensitive) and suspected resistant cells. 2. Sequence EIF4A1 Gene: Extract genomic DNA and perform Sanger or next-generation sequencing to check for mutations in the drug-binding site. 3. Assess NRF2 Pathway: Use Western blot to check for increased protein levels of NRF2 and its downstream targets (e.g., NQO1, TXNRD1).[5] Sequence KEAP1 and CUL3 for inactivating mutations.
No reduction in downstream oncoprotein levels (e.g., MYC, Cyclin D1) after eFT508 treatment. Target is not being inhibited effectively.1. Verify Drug Integrity: Ensure the stored eFT508 solution has not degraded. 2. Check for Target Mutation: As above, sequence the EIF4A1 gene. 3. Investigate Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123) with and without a known efflux pump inhibitor to see if intracellular drug accumulation is reduced.
Cells initially respond to eFT508, but then resume proliferation. Activation of a compensatory bypass pathway.1. Phospho-Proteomic Screen: Use mass spectrometry-based proteomics to identify signaling pathways that are hyperactivated in resistant cells upon treatment. 2. Targeted Western Blotting: Based on literature, probe for activation (phosphorylation) of key survival pathway nodes like p-AKT, p-ERK, or p-STAT3. 3. Combination Treatment: Use small molecule inhibitors for the identified bypass pathway (e.g., an AKT inhibitor) in combination with eFT508 to see if sensitivity is restored.[2][3]
High intrinsic resistance in a new cancer cell line. Cell line may have pre-existing resistance mechanisms.1. Characterize Basal State: Profile the cell line's genomic and proteomic landscape. Check for mutations in KEAP1, PTEN, or high basal activation of the NRF2 pathway.[1] 2. Assess mTOR Activity: Sensitivity to zotatifin has been correlated with high basal levels of mTOR activity.[2][3] Check the phosphorylation status of mTOR targets like p-4E-BP1 and p-S6K. Low mTOR activity might indicate reduced dependency on the eIF4F complex.

III. Data Presentation

Table 1: Hypothetical IC50 Values in Sensitive vs. Resistant Cells

This table illustrates a typical shift in drug sensitivity observed in a cell line that has acquired resistance to eFT508.

Cell LineTreatmentIC50 (nM)Fold Change in Resistance
MCF-7 (Parental)eFT50815-
MCF-7 (eFT508-Resistant)eFT50821014.0
Table 2: Hypothetical Protein Expression Changes in Resistant Cells

This table shows potential changes in protein levels (quantified from Western Blots) that could explain a resistance mechanism.

ProteinParental Cells (Relative Expression)Resistant Cells (Relative Expression)Implication
NRF21.04.5Activation of NRF2 pathway[5][6][7]
NQO11.05.2NRF2 target gene upregulation
p-AKT (S473)1.03.8Activation of bypass survival pathway
MYC1.00.9Restoration of oncoprotein translation

IV. Key Experimental Protocols

1. Cell Viability (IC50) Assay

  • Objective: To determine the concentration of eFT508 that inhibits cell growth by 50%.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare a serial dilution of eFT508 in culture medium.

    • Replace the medium in the wells with the drug-containing medium, including a vehicle control (e.g., DMSO).

    • Incubate for 72 hours (or an empirically determined optimal time).

    • Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.

2. Western Blotting for Pathway Analysis

  • Objective: To measure changes in protein expression and phosphorylation status.

  • Methodology:

    • Culture sensitive and resistant cells and treat with eFT508 or vehicle for a specified time (e.g., 24 hours).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-NRF2, anti-p-AKT, anti-MYC, anti-Actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

V. Visualized Pathways and Workflows

EFT508_Pathway cluster_upstream Upstream Signaling cluster_translation Translation Initiation Complex cluster_downstream Downstream Effects RTK RTK (e.g., HER2, FGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 eIF4F eIF4F Complex mTORC1->eIF4F Activates eIF4A eIF4A eIF4F->eIF4A eIF4E eIF4E eIF4F->eIF4E eIF4G eIF4G eIF4F->eIF4G mRNA Oncogenic mRNA (e.g., MYC, Cyclin D1) eIF4A->mRNA Unwinds 5'-UTR Protein Oncoprotein Synthesis mRNA->Protein Proliferation Cell Proliferation & Survival Protein->Proliferation EFT508 eFT508 (Zotatifin) EFT508->eIF4A Inhibits

Caption: Signaling pathway targeted by eFT508 (zotatifin).

Resistance_Mechanisms cluster_eft508 cluster_mechanisms Potential Resistance Mechanisms EFT508 eFT508 eIF4A eIF4A EFT508->eIF4A Translation Oncogene Translation eIF4A->Translation NRF2 NRF2 Pathway Activation NRF2->Translation Restores Bypass Bypass Pathway (e.g., p-AKT) Bypass->Translation Compensates Mutation eIF4A1 Mutation Mutation->eIF4A Prevents Binding

Caption: Key mechanisms of resistance to eIF4A inhibition.

Troubleshooting_Workflow Start Reduced Sensitivity to eFT508 Observed Confirm 1. Confirm Resistance (IC50 Assay) Start->Confirm CheckTarget 2. Assess Target Pathway (Western Blot for p-4E-BP1, MYC, Cyclin D1) Confirm->CheckTarget Pathway_Intact Pathway Inhibited? CheckTarget->Pathway_Intact Pathway_Intact->Start No (Check Drug/Protocol) Investigate_Mechanisms 3. Investigate Mechanisms Pathway_Intact->Investigate_Mechanisms Yes Seq A. Sequence EIF4A1 Investigate_Mechanisms->Seq NRF2 B. Check NRF2 Activation (Western Blot) Investigate_Mechanisms->NRF2 Bypass C. Screen for Bypass Pathways (Phospho-Proteomics) Investigate_Mechanisms->Bypass Conclusion Identify Resistance Mechanism & Test Combination Therapy Seq->Conclusion NRF2->Conclusion Bypass->Conclusion

Caption: A logical workflow for troubleshooting eFT508 resistance.

References

Author: BenchChem Technical Support Team. Date: December 2025

Important Note on "M090": Our comprehensive search of publicly available scientific literature and databases did not yield any specific information for a compound designated "this compound." This designation may be an internal development code, a novel compound not yet published, or a typographical error.

Therefore, providing a specific guide for this compound-related adverse effects is not possible at this time. Instead, we have developed this generalized Technical Support Center to assist researchers in managing common adverse effects associated with novel small molecule inhibitors in preclinical animal models. This guide provides a framework of best practices that can be adapted to your specific compound of interest.

Frequently Asked Questions (FAQs)

Q1: What are the most common acute adverse effects observed following the administration of a novel small molecule inhibitor in rodent models?

Common acute adverse effects can be broadly categorized as follows:

  • Systemic Reactions: Lethargy, hunched posture, ruffled fur, and hypothermia. These are often indicators of general malaise or systemic toxicity.

  • Gastrointestinal (GI) Effects: Diarrhea, constipation, and reduced food and water intake leading to weight loss.

  • Injection Site Reactions (ISRs): Swelling, redness, inflammation, or necrosis at the site of injection, particularly with subcutaneous or intramuscular routes.

  • Neurological Symptoms: Tremors, ataxia (impaired coordination), or seizures, which may indicate central nervous system (CNS) toxicity.

Q2: An animal in my study is experiencing significant body weight loss (>15% of baseline). What are the immediate troubleshooting steps?

Significant body weight loss is a critical endpoint and requires immediate attention.

  • Isolate the Animal: If housed with others, move the affected animal to a separate cage to allow for close monitoring of food and water intake.

  • Provide Supportive Care:

    • Offer supplemental hydration (e.g., hydrogel packs or subcutaneous saline).

    • Provide highly palatable, soft, and easily accessible food.

    • Ensure the ambient temperature is stable and within the thermoneutral zone for the species.

  • Evaluate Dosing: Consider if the weight loss is dose-dependent. If multiple dose groups exist, this will be more apparent. A temporary cessation of dosing or a dose reduction for the affected animal may be necessary, in consultation with veterinary staff and in accordance with your approved animal protocol.

  • Consult Veterinary Staff: A veterinarian should examine the animal to rule out other causes of illness and to guide further treatment.

Q3: How can I proactively monitor for potential organ-specific toxicity?

A multi-pronged approach is essential for monitoring organ-specific toxicity:

  • Regular Clinical Observations: Daily or twice-daily health checks are crucial for noting any changes in behavior or physical appearance.

  • Body Weight Monitoring: Consistent body weight measurements (e.g., daily or three times a week) are a sensitive indicator of overall health.

  • Clinical Pathology: Periodic blood collection for hematology and serum biochemistry can provide quantitative data on the function of major organs like the liver and kidneys.

  • Gross Pathology and Histopathology: At the end of the study (or if an animal is euthanized due to adverse effects), a thorough necropsy and histopathological examination of key organs are vital to identify any treatment-related changes.

Troubleshooting Guides

Issue 1: Severe Injection Site Reactions (ISRs)
Symptom Potential Cause Recommended Action
Swelling and RednessIrritation from the vehicle or compound; high injection volume.1. Rotate injection sites. 2. Consider splitting the dose into two smaller volume injections at different sites. 3. Evaluate the formulation for pH and osmolarity. 4. Consult with a formulation scientist to explore alternative, less irritating vehicles.
Ulceration or NecrosisHigh concentration of the compound; vasoconstrictive properties; infection.1. Immediately cease injections at the affected site. 2. Consult with veterinary staff for wound management. 3. Consider a lower concentration or a different route of administration. 4. Ensure aseptic technique during preparation and administration.
Issue 2: Managing Gastrointestinal (GI) Toxicity
Symptom Potential Cause Recommended Action
DiarrheaDirect irritation of the GI mucosa; disruption of gut flora.1. Provide supportive care (hydration, easily digestible food). 2. Consider co-administration of a GI protectant if appropriate for the study. 3. Evaluate for a dose-dependent effect.
Dehydration and Weight LossReduced food and water intake secondary to nausea or malaise.1. Monitor hydration status (skin turgor). 2. Provide supplemental fluids as directed by veterinary staff. 3. Offer wet mash or other highly palatable dietary supplements.

Experimental Protocols

Protocol 1: Clinical Scoring of Animal Health

This protocol provides a standardized method for assessing animal well-being and identifying adverse effects early. Scores should be recorded daily for each animal.

Parameter Score 0 (Normal) Score 1 (Mildly Abnormal) Score 2 (Moderately Abnormal) Score 3 (Severely Abnormal)
Appearance Fur is smooth and well-groomed.Fur is slightly ruffled.Fur is ruffled and/or soiled.Fur is matted, soiled, and/or piloerection is present.
Activity Level Bright, alert, and active.Active but less responsive to stimuli.Lethargic, moves only when prodded.Unresponsive or moribund.
Posture Normal posture.Mildly hunched posture when at rest.Consistently hunched posture.Severely hunched, head down.
Hydration Normal skin turgor.Skin tenting is slightly delayed (<1 sec).Skin tenting is delayed (1-2 secs).Skin tenting persists (>2 secs).

An aggregate score exceeding 4, or a score of 3 in any single category, should trigger a predefined intervention, such as veterinary consultation or euthanasia, as outlined in the IACUC-approved protocol.

Protocol 2: Blood Collection for Clinical Pathology

Objective: To obtain blood samples for analysis of hematological and biochemical parameters indicative of organ function.

Materials:

  • Appropriate size needles and syringes or capillary tubes.

  • Microtainer tubes (e.g., with EDTA for hematology, with serum separator for biochemistry).

  • Anesthetic (if required by protocol).

  • Warming device (e.g., heat lamp) to promote vasodilation.

Methodology (Example: Mouse Submandibular Bleed):

  • Properly restrain the mouse according to approved procedures.

  • Gently warm the animal to increase blood flow.

  • Puncture the submandibular vein with a sterile lancet or needle.

  • Collect droplets of blood into the appropriate microtainer tubes. Do not exceed the maximum recommended blood collection volume for the animal's weight.

  • Apply gentle pressure to the site with sterile gauze until hemostasis is achieved.

  • Return the animal to its cage and monitor for any signs of distress.

  • Process the blood samples according to the diagnostic laboratory's guidelines.

Visualizations

experimental_workflow cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_end Endpoint Analysis acclimatize Acclimatization (7 days) baseline Baseline Measurements (Weight, Blood Sample) acclimatize->baseline Day 0 dosing Daily Dosing (Vehicle or Compound) baseline->dosing Day 1 monitor Daily Clinical Scoring & Weight Checks monitor->monitor terminal_blood Terminal Blood Draw monitor->terminal_blood Day 28 necropsy Necropsy & Tissue Collection terminal_blood->necropsy histology Histopathology necropsy->histology

Caption: Standard 28-day toxicology study workflow in rodents.

troubleshooting_tree start Adverse Event Observed: >15% Body Weight Loss vet_consult Consult Veterinarian & Provide Supportive Care start->vet_consult dose_related Is the effect dose-related? vet_consult->dose_related dose_reduction Consider Dose Reduction or Dosing Holiday dose_related->dose_reduction Yes single_animal Is it an isolated case? dose_related->single_animal No monitor_cohort Increase Monitoring Frequency for Cohort dose_reduction->monitor_cohort single_animal->monitor_cohort No euthanize Euthanize Animal (Per Protocol Endpoint) single_animal->euthanize Yes signaling_pathway compound Compound X receptor Target Receptor compound->receptor Inhibits kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf apoptosis Apoptosis (Toxicity) tf->apoptosis efficacy Therapeutic Efficacy tf->efficacy

Technical Support Center: M090 Experimental Series

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the novel M090 compound. Our aim is to help you navigate and troubleshoot potential inconsistencies in your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the mechanistic target of rapamycin (B549165) (mTOR). mTOR is a serine/threonine kinase that forms two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are central regulators of cell growth, proliferation, metabolism, and survival.[1][2] this compound is designed to target the kinase domain of mTOR, thereby inhibiting the activity of both mTORC1 and mTORC2.

Q2: I am not observing the expected inhibition of cell proliferation after this compound treatment. What are the possible reasons?

A2: Several factors could contribute to a lack of efficacy. Firstly, cell line sensitivity to mTOR inhibitors can vary significantly. This can be due to the baseline activity of the PI3K/Akt/mTOR pathway or the presence of compensatory signaling pathways. Secondly, the concentration and duration of this compound treatment may need optimization. While some cell lines may respond to nanomolar concentrations, others might require micromolar concentrations and/or prolonged exposure to elicit a response.[3] Lastly, inhibition of mTORC1 can sometimes lead to the activation of upstream signaling pathways, such as the PI3K/Akt pathway, through the relief of a negative feedback loop, which can counteract the anti-proliferative effects of this compound.[4]

Q3: My Western blot results show an unexpected increase in Akt phosphorylation at Serine 473 after this compound treatment. Is this a known off-target effect?

A3: While seemingly counterintuitive, an increase in Akt phosphorylation at Serine 473 can be an on-target effect of mTOR kinase inhibitors. Inhibition of mTORC1 can relieve a negative feedback loop that normally suppresses insulin (B600854) receptor substrate 1 (IRS-1) signaling, leading to increased PI3K and Akt activation.[4] However, as this compound also inhibits mTORC2, which is responsible for phosphorylating Akt at Serine 473, a sustained increase might indicate incomplete mTORC2 inhibition or the influence of other kinases. Consider performing a dose-response and time-course experiment to better understand the dynamics of Akt phosphorylation in your specific cell model.

Q4: I am observing high variability in my experimental results between different batches of this compound.

A4: Inconsistent results can arise from issues with compound stability and handling. Ensure that this compound is stored correctly, as recommended by the manufacturer, and dissolved in an appropriate solvent, such as DMSO. It is advisable to prepare fresh dilutions for each experiment from a stock solution. Repeated freeze-thaw cycles of the stock solution should be avoided.

Troubleshooting Guides

Inconsistent Western Blot Results for mTOR Pathway Proteins
ProblemPossible CauseRecommended Solution
Weak or no signal for phosphorylated mTOR, S6K, or 4E-BP1 - Insufficient this compound concentration or treatment time.- Low protein expression in the chosen cell line.- Issues with antibody quality or dilution.- Suboptimal lysis buffer or sample preparation.- Perform a dose-response and time-course experiment to determine optimal conditions.- Confirm baseline expression of target proteins in your cell line.- Use a positive control (e.g., a cell line with known high mTOR activity) to validate your experimental setup.[5]- Ensure your lysis buffer contains phosphatase and protease inhibitors.[5][6]
High background or non-specific bands - Antibody concentration is too high.- Insufficient washing steps.- Blocking conditions are not optimal.- Issues with secondary antibody specificity.- Titrate the primary antibody to the recommended dilution.- Increase the number and duration of wash steps with TBST.[5]- Optimize blocking with 5% non-fat dry milk or BSA in TBST. For phospho-antibodies, BSA is generally recommended.[7]- Run a secondary antibody-only control to check for non-specific binding.
Inconsistent loading control (e.g., GAPDH, β-actin) levels - Inaccurate protein quantification.- Uneven protein loading.- Issues with protein transfer.- Use a reliable protein quantification method (e.g., BCA assay).- Ensure equal amounts of protein are loaded in each well.- Verify transfer efficiency using Ponceau S staining. For high molecular weight proteins like mTOR (~289 kDa), consider optimizing transfer conditions (e.g., overnight transfer at 4°C).[7]
Unexpected Cellular Phenotypes
ProblemPossible CauseRecommended Solution
Increased cell death instead of cytostatic effect - High concentrations of this compound may induce apoptosis in sensitive cell lines.- Off-target effects of the compound at high concentrations.- Perform a dose-response curve to identify the optimal concentration that induces cell cycle arrest without significant toxicity.- Evaluate markers of apoptosis (e.g., cleaved caspase-3) to confirm the mode of cell death.
No effect on cell size - The effect of mTOR inhibition on cell size can be cell-type specific and may require longer treatment times to become apparent.- Extend the duration of this compound treatment and assess cell size using methods such as flow cytometry (forward scatter) or imaging analysis.
Development of resistance to this compound - Activation of compensatory signaling pathways.- Genetic mutations in the mTOR pathway.- Analyze the activation status of alternative growth and survival pathways (e.g., MAPK/ERK).- Consider combination therapies to overcome resistance.

Experimental Protocols

Western Blotting for mTOR Pathway Analysis
  • Cell Lysis:

    • After treatment with this compound, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and prepare samples with Laemmli sample buffer.

    • Denature samples by boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. For mTOR, a low percentage gel (e.g., 6%) is recommended due to its high molecular weight.[7]

  • Protein Transfer:

    • Transfer proteins to a PVDF or nitrocellulose membrane. For mTOR, a wet transfer overnight at 4°C is recommended.[7]

    • Verify transfer efficiency with Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibody dilutions are provided in the table below.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

AntibodySupplierCatalog #Dilution
p-mTOR (Ser2448)Cell Signaling Technology55361:1000
mTORCell Signaling Technology29831:1000
p-S6K (Thr389)Cell Signaling Technology92341:1000
S6KCell Signaling Technology27081:1000
p-4E-BP1 (Thr37/46)Cell Signaling Technology28551:1000
4E-BP1Cell Signaling Technology96441:1000
p-Akt (Ser473)Cell Signaling Technology40601:2000
AktCell Signaling Technology46911:1000
GAPDHCell Signaling Technology51741:1000

Visualizations

M090_Mechanism_of_Action cluster_upstream Upstream Signals cluster_pi3k cluster_mTORC Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K mTORC2 mTORC2 Growth Factors->mTORC2 Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 Cell Survival Cell Survival Akt->Cell Survival S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2->Akt pS473 Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton This compound This compound This compound->mTORC1 This compound->mTORC2 Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Troubleshooting_Workflow Start Inconsistent Experimental Results Q1 Are Western Blot results inconsistent? Start->Q1 A1_Yes Check: - Antibody Titration - Lysis Buffer - Transfer Conditions - Loading Controls Q1->A1_Yes Yes A1_No Proceed to Phenotypic Analysis Q1->A1_No No Q2 Is the expected phenotype observed? A2_Yes Experiment Successful Q2->A2_Yes Yes A2_No Check: - this compound Concentration - Treatment Duration - Cell Line Sensitivity - Feedback Loops Q2->A2_No No A1_Yes->Q2 A1_No->Q2 End Resolution A2_Yes->End A2_No->End

Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

Technical Support Center: Improving the Oral Bioavailability of Tomivosertib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of tomivosertib (B560178) (eFT-508).

Frequently Asked Questions (FAQs)

Q1: What is tomivosertib and what is its mechanism of action?

A1: Tomivosertib (formerly eFT-508) is an orally bioavailable, potent, and highly selective inhibitor of the mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2][3] By inhibiting MNK1/2, tomivosertib prevents the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E).[1][2][3][4] This, in turn, downregulates the translation of messenger RNAs (mRNAs) that are crucial for tumor cell proliferation, survival, and immune signaling.[1]

Q2: What is the known oral bioavailability of tomivosertib?

A2: Preclinical studies in mice have shown the oral bioavailability of tomivosertib to be in the range of 55.66–82.50%. While specific bioavailability data in humans is not publicly available, clinical trials have demonstrated that tomivosertib is orally active in patients.[4][5][6]

Q3: What are the main challenges affecting the oral bioavailability of tomivosertib?

A3: Like many kinase inhibitors, tomivosertib's oral bioavailability can be influenced by its physicochemical properties.[7][8] Based on available information, a key challenge is its poor aqueous solubility.[3] Factors such as first-pass metabolism and potential interactions with drug transporters may also play a role, although specific data for tomivosertib is limited.[9][10][11][12]

Q4: What formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs like tomivosertib?

A4: Several strategies can be explored to enhance the oral bioavailability of poorly soluble compounds. These include:

  • Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution.[13]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix can enhance solubility and dissolution rate.[14]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by utilizing lipid absorption pathways.[7][8]

  • Salt Formation: Creating a more soluble salt form of the drug can be effective if the compound has ionizable groups.[7][8]

  • Co-crystals: Engineering co-crystals with a benign co-former can alter the crystal lattice and improve physicochemical properties.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low and variable oral exposure in preclinical animal studies. Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal tract.1. Characterize the solid-state properties of your tomivosertib batch (e.g., crystallinity, particle size).2. Attempt formulation strategies to enhance solubility, such as creating an amorphous solid dispersion or a lipid-based formulation.3. Consider using a different salt form of tomivosertib if available.
Significant first-pass metabolism in the gut wall or liver.1. Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the primary metabolizing enzymes.2. If metabolism is extensive, consider co-administration with a known inhibitor of the identified enzymes in preclinical models to confirm the impact on bioavailability.
Efflux by intestinal transporters (e.g., P-glycoprotein).1. Perform in vitro permeability assays using Caco-2 cells to assess the potential for active efflux.2. If efflux is suspected, repeat the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil).
High variability in plasma concentrations between individual animals. Differences in gastrointestinal physiology (e.g., gastric pH, transit time).1. Ensure strict control over experimental conditions, including fasting times and dosing procedures.2. Consider using a larger number of animals to account for biological variability.3. Investigate if co-administration with food has a significant effect on absorption.
Formulation instability or non-uniformity.1. Verify the stability and homogeneity of your dosing formulation.2. For suspensions, ensure adequate mixing before each dose administration.
Inconsistent results in in vitro dissolution assays. Inappropriate dissolution medium or method.1. Test a range of biorelevant dissolution media that mimic gastric and intestinal fluids (fasted and fed states).2. Optimize the dissolution apparatus settings (e.g., agitation speed).
Physical changes in the drug substance during the assay.1. Analyze the solid form of tomivosertib before and after the dissolution experiment to check for any changes in crystallinity.

Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of Tomivosertib in Mice

ParameterValueReference
Oral Bioavailability (F%) 55.66 – 82.50%[1]
Clearance (CL) 50.29 mL/min/kg[1]
Volume of Distribution (Vss) 6506 mL/kg[1]

Note: These parameters were determined following a single oral dose.

Table 2: Physicochemical Properties of Tomivosertib

PropertyValueReference
Molecular Weight 340.4 g/mol [1]
Molecular Formula C17H20N6O2[1]
Water Solubility Insoluble[3]
DMSO Solubility 13 mg/mL (38.19 mM)[3]
Ethanol Solubility Insoluble[3]

Experimental Protocols

Protocol 1: In Vitro Permeability Assessment using Caco-2 Cells

This protocol is a general guideline for assessing the intestinal permeability of tomivosertib and identifying potential efflux transporter interactions.

1. Cell Culture:

  • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

2. Permeability Assay:

  • Prepare a stock solution of tomivosertib in a suitable solvent (e.g., DMSO) and dilute it to the final experimental concentration in transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
  • Apical to Basolateral (A-to-B) Transport: Add the tomivosertib solution to the apical (upper) chamber of the Transwell plate.
  • Basolateral to Apical (B-to-A) Transport: Add the tomivosertib solution to the basolateral (lower) chamber.
  • Incubate the plates at 37°C with gentle shaking.
  • At predetermined time points, collect samples from the receiver chamber and replace with fresh transport buffer.
  • To investigate the involvement of P-gp or other efflux transporters, perform the assay in the presence and absence of a known inhibitor (e.g., verapamil).

3. Sample Analysis:

  • Quantify the concentration of tomivosertib in the collected samples using a validated analytical method, such as LC-MS/MS.

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.
  • Calculate the efflux ratio (ER) by dividing the Papp (B-to-A) by the Papp (A-to-B). An ER significantly greater than 2 suggests the involvement of active efflux.

Protocol 2: In Vivo Oral Bioavailability Study in Rodents

This protocol outlines a general procedure for determining the oral bioavailability of a tomivosertib formulation in rats or mice.

1. Animal Preparation:

  • Acclimate male Sprague-Dawley rats or CD-1 mice for at least one week before the study.
  • Fast the animals overnight with free access to water.

2. Dosing and Sample Collection:

  • Divide the animals into two groups: intravenous (IV) and oral (PO) administration.
  • Prepare the dosing formulations. For the IV group, dissolve tomivosertib in a suitable vehicle. For the PO group, prepare the test formulation (e.g., suspension, solution, or advanced formulation).
  • Administer the respective doses.
  • Collect blood samples at predetermined time points via a suitable route (e.g., tail vein, retro-orbital sinus).

3. Plasma Sample Processing and Analysis:

  • Process the blood samples to obtain plasma and store at -80°C until analysis.
  • Quantify the concentration of tomivosertib in the plasma samples using a validated LC-MS/MS method.

4. Pharmacokinetic Analysis:

  • Calculate the pharmacokinetic parameters for both IV and PO routes, including the Area Under the Curve (AUC).
  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

Tomivosertib_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 MNK Kinase cluster_2 Translation Initiation cluster_3 Downstream Effects RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK MNK1_2 MNK1/2 RAS/RAF/MEK/ERK->MNK1_2 eIF4E eIF4E MNK1_2->eIF4E Phosphorylates p_eIF4E p-eIF4E mRNA_Translation mRNA Translation (Proliferation, Survival) p_eIF4E->mRNA_Translation Tomivosertib Tomivosertib Tomivosertib->MNK1_2 Inhibits

Caption: Signaling pathway inhibited by tomivosertib.

Bioavailability_Workflow cluster_0 In Vitro Characterization cluster_1 Formulation Development cluster_2 In Vivo Evaluation cluster_3 Data Analysis Solubility Solubility Assessment Formulation Formulation Strategies (e.g., ASD, Lipid-based) Solubility->Formulation Permeability Caco-2 Permeability Permeability->Formulation Dissolution Dissolution Testing Dissolution->Formulation Animal_PK Animal Pharmacokinetic Studies (Oral & IV) Formulation->Animal_PK Bioavailability_Calc Bioavailability Calculation Animal_PK->Bioavailability_Calc

Caption: Experimental workflow for improving oral bioavailability.

Troubleshooting_Logic Start Low Oral Bioavailability? Solubility Is Solubility the Issue? Start->Solubility Yes Metabolism Is First-Pass Metabolism High? Solubility->Metabolism No Formulate Improve Formulation (e.g., ASD, Nanosizing) Solubility->Formulate Yes Efflux Is it an Efflux Substrate? Metabolism->Efflux No Inhibit_Metabolism Co-administer with Metabolic Inhibitor Metabolism->Inhibit_Metabolism Yes Inhibit_Efflux Co-administer with Efflux Inhibitor Efflux->Inhibit_Efflux Yes

Caption: Troubleshooting decision tree for low bioavailability.

References

Technical Support Center: Minimizing Off-Target Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing and understanding the off-target effects of kinase inhibitors during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of kinase inhibitors and why are they a concern?

A1: Off-target effects are unintended interactions of a kinase inhibitor with proteins other than its primary target.[1][2] Since many kinase inhibitors target the highly conserved ATP-binding site, they can inadvertently bind to and modulate the activity of other kinases, leading to unforeseen biological consequences.[2][3] These unintended interactions are a significant concern as they can lead to experimental misinterpretation, cellular toxicity, and adverse side effects in clinical applications.[1][2]

Q2: What are the common causes of off-target effects?

A2: The primary reason for off-target effects is the structural similarity of the ATP-binding pocket across the human kinome.[2] Most kinase inhibitors are designed to be competitive with ATP, making it challenging to achieve absolute specificity.[2] Other contributing factors include:

  • Compound Promiscuity: Many inhibitors have the inherent ability to bind to multiple kinases with varying affinities.[2]

  • High Compound Concentration: Using concentrations that significantly exceed the half-maximal inhibitory concentration (IC50) for the primary target increases the likelihood of engaging lower-affinity off-target kinases.[2]

  • Pathway Cross-talk: Inhibition of the primary target can lead to downstream or feedback effects on other signaling pathways, which can be mistaken for direct off-target effects.[2][4][5][6]

Q3: How can I determine if my kinase inhibitor is causing off-target effects in my experiments?

A3: A multi-pronged approach is recommended to identify potential off-target effects:

  • Kinome Profiling: This technique screens your inhibitor against a large panel of kinases to determine its selectivity profile.[1] A highly selective inhibitor will interact with a limited number of kinases, whereas a non-selective one will bind to many.

  • Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of inhibiting the target kinase. Discrepancies may suggest off-target effects.[1]

  • Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should rescue the on-target effects but not the off-target effects.[1]

  • Western Blotting: Analyze the phosphorylation status of known downstream targets of your kinase of interest. Also, examine key proteins in related pathways that are not expected to be affected. Unexpected changes in phosphorylation can indicate off-target activity.[1]

  • Use of Structurally Unrelated Inhibitors: Confirm your findings using a second, structurally different inhibitor against the same primary target. If the observed phenotype persists, it is more likely to be an on-target effect.[2]

Q4: Can off-target effects ever be beneficial?

A4: Yes, in some instances, the off-target activity of a kinase inhibitor can contribute to its therapeutic efficacy through a phenomenon known as polypharmacology.[2] For example, an inhibitor might engage multiple oncogenic pathways, leading to a more potent anti-cancer effect than targeting a single kinase.[2]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed at effective concentrations.

Possible CauseTroubleshooting StepExpected Outcome
Off-target kinase inhibition 1. Perform a kinome-wide selectivity screen to identify unintended targets.[1] 2. Test inhibitors with different chemical scaffolds that target the same primary kinase.[1]1. Identification of unintended kinase targets that may be responsible for cytotoxicity. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect.[1]
Inappropriate dosage 1. Perform a dose-response curve to determine the lowest effective concentration.[1] 2. Consider dose interruption or reduction strategies in your experimental design.1. Reduced cytotoxicity while maintaining the desired on-target effect.[1] 2. Minimized off-target binding by using a lower concentration of the inhibitor.
Compound solubility issues 1. Check the solubility of your inhibitor in your cell culture media. 2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity.[1]1. Prevention of compound precipitation, which can lead to non-specific effects.[1]

Issue 2: Inconsistent or unexpected experimental results.

Possible CauseTroubleshooting StepExpected Outcome
Activation of compensatory signaling pathways 1. Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways.[1] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.1. A clearer understanding of the cellular response to your inhibitor.[1] 2. More consistent and interpretable results.[1]
Inhibitor instability 1. Check the stability of your inhibitor under your experimental conditions (e.g., in cell culture media over time).1. Ensures that the observed effects are due to the inhibitor and not its degradation products.[1]
Cell line-specific effects 1. Test your inhibitor in multiple cell lines to see if the unexpected effects are consistent.1. Helps to distinguish between general off-target effects and those that are specific to a particular cellular context.[1]

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

Objective: To determine the selectivity of a kinase inhibitor by screening it against a large panel of kinases.[1]

Methodology:

  • Compound Preparation: Prepare the inhibitor at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[1]

  • Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.

  • Assay Format: A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate.[7]

  • Procedure:

    • Prepare serial dilutions of the inhibitor.

    • In a microplate, add the kinase reaction buffer, the specific kinase, and the diluted inhibitor or vehicle control.

    • Incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should ideally be at the Michaelis constant (Km) for each kinase to allow for a more accurate determination of the IC50.[7][8]

    • Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.

    • Wash the plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of the inhibitor compared to the vehicle control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Data Presentation:

KinaseInhibitor IC50 (nM)
Primary Target e.g., 10
Off-Target Kinase 1e.g., 500
Off-Target Kinase 2e.g., >10,000
Off-Target Kinase 3e.g., 1,200
......
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

Objective: To confirm that the inhibitor binds to its intended target within a cellular environment.

Methodology: The NanoBRET™ Target Engagement (TE) assay measures the binding of a compound to a target protein in live cells. It utilizes a bioluminescent tracer that binds to the target kinase.

  • Cell Preparation: Genetically modify cells to express the target kinase as a fusion with NanoLuc® luciferase.

  • Assay Procedure:

    • Plate the engineered cells in a multi-well plate.

    • Add the NanoBRET™ tracer to the cells.

    • Add the test inhibitor at various concentrations.

    • Add the NanoBRET™ Nano-Glo® Substrate to measure luminescence.

    • Read the plate on a luminometer.

  • Data Analysis: A decrease in the BRET signal indicates that the inhibitor is displacing the tracer from the target kinase. The data is used to generate a dose-response curve and determine the IC50 value for target engagement.

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_incell In-Cellulo Analysis cluster_validation Validation Kinase_Profiling Kinase Selectivity Profiling Biochemical_Assay Biochemical Potency Assay (IC50) Kinase_Profiling->Biochemical_Assay Target_Engagement Cellular Target Engagement (e.g., NanoBRET) Biochemical_Assay->Target_Engagement Phenotypic_Screen Phenotypic Screening Target_Engagement->Phenotypic_Screen Western_Blot Western Blot for Pathway Modulation Phenotypic_Screen->Western_Blot Rescue_Experiment Rescue with Resistant Mutant Western_Blot->Rescue_Experiment Compare_Inhibitors Compare with Structurally Different Inhibitor Rescue_Experiment->Compare_Inhibitors Dose_Response Dose-Response Analysis Compare_Inhibitors->Dose_Response Start Start: Kinase Inhibitor Start->Kinase_Profiling

Caption: Experimental workflow for assessing kinase inhibitor selectivity.

troubleshooting_logic Start Unexpected Experimental Outcome (e.g., high cytotoxicity, inconsistent results) Check_Dosage Is the inhibitor concentration appropriate? Start->Check_Dosage Perform_Dose_Response Perform Dose-Response Curve Check_Dosage->Perform_Dose_Response No Check_Off_Target Could it be an off-target effect? Check_Dosage->Check_Off_Target Yes Perform_Dose_Response->Check_Off_Target Kinome_Screen Perform Kinome-Wide Selectivity Screen Check_Off_Target->Kinome_Screen Yes Check_Pathway Is a compensatory pathway activated? Check_Off_Target->Check_Pathway No Compare_Inhibitors Test with Structurally Different Inhibitor Kinome_Screen->Compare_Inhibitors Off_Target_Effect Likely Off-Target Effect Compare_Inhibitors->Off_Target_Effect Western_Blot Analyze Related Pathways via Western Blot Check_Pathway->Western_Blot Yes On_Target_Effect Likely On-Target Effect Check_Pathway->On_Target_Effect No Western_Blot->On_Target_Effect signaling_pathway Receptor Receptor Tyrosine Kinase Kinase_A Primary Target Kinase (Kinase A) Receptor->Kinase_A Activates Substrate_A Downstream Substrate A Kinase_A->Substrate_A Phosphorylates Response_A Cellular Response A (On-Target) Substrate_A->Response_A Inhibitor Kinase Inhibitor Inhibitor->Kinase_A Inhibits Off_Target_Kinase_B Off-Target Kinase B Inhibitor->Off_Target_Kinase_B Inhibits Substrate_B Downstream Substrate B Off_Target_Kinase_B->Substrate_B Phosphorylates Response_B Cellular Response B (Off-Target) Substrate_B->Response_B

References

Technical Support Center: Refining eFT508 (Tomivosertib) and Pembrolizumab Combination Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the combination of eFT508 (tomivosertib) and pembrolizumab (B1139204).

Frequently Asked Questions (FAQs)

Q1: What is the scientific rationale for combining eFT508 and pembrolizumab?

A1: The combination of eFT508 and pembrolizumab is based on their distinct but potentially synergistic mechanisms of action in enhancing anti-tumor immunity.

  • eFT508 (Tomivosertib) is a selective inhibitor of mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1/2).[1] MNK1/2 are involved in the translation of messenger RNA (mRNA) for proteins that suppress immune activity, including immune checkpoint receptors.[1] By inhibiting MNK1/2, eFT508 can reduce the expression of these immunosuppressive proteins, thereby promoting an anti-tumor immune response.[1]

  • Pembrolizumab (KEYTRUDA®) is a monoclonal antibody that targets the programmed cell death-1 (PD-1) receptor on T cells.[2][3] Many cancer cells evade the immune system by expressing PD-L1, a ligand that binds to PD-1 and inhibits T-cell activity.[2][3] Pembrolizumab blocks this interaction, effectively "releasing the brakes" on the immune system and allowing T cells to recognize and attack cancer cells.[2][3]

The combination aims to enhance the anti-tumor immune response through two complementary actions: pembrolizumab reinvigorates exhausted T cells, while eFT508 may further boost the immune response by downregulating other immunosuppressive signals.

Q2: What is the established dosing for eFT508 and pembrolizumab in clinical trials?

A2: Dosing regimens can vary depending on the clinical trial protocol and the cancer type being studied. However, some common dosages observed in clinical trials are:

  • eFT508 (Tomivosertib): Often administered orally at a dose of 200 mg twice daily (BID).

  • Pembrolizumab: Typically administered intravenously (IV) at a fixed dose of 200 mg every 3 weeks or 400 mg every 6 weeks.

Researchers should always refer to the specific clinical trial protocol for the indication they are investigating.

Q3: What are the most common adverse events observed with the eFT508 and pembrolizumab combination?

A3: Clinical trials have reported a range of treatment-emergent adverse events (AEs). The most frequently observed AEs include fatigue, rash, and gastrointestinal issues.[2][4] More severe (Grade 3 or higher) AEs have also been noted.[2] It is crucial to monitor for and manage these potential side effects.

Data Presentation

Table 1: Summary of Efficacy Data from Key Clinical Trials
Clinical TrialCancer TypeTreatment ArmProgression-Free Survival (PFS)Objective Response Rate (ORR)
KICKSTART (NCT04622007) [2]Non-Small Cell Lung Cancer (NSCLC) with PD-L1 ≥50%eFT508 + PembrolizumabMedian: 13.0 weeksNot Reported
Placebo + PembrolizumabMedian: 11.7 weeksNot Reported
NCT03616834 [4]Various Solid Tumors (insufficient response to prior checkpoint inhibitor)eFT508 + Checkpoint Inhibitor (including Pembrolizumab)41% of NSCLC patients were progression-free at 24 weeksPartial Responses (PRs) observed in NSCLC, gastric, and renal cancer
Table 2: Summary of Common Treatment-Emergent Adverse Events (AEs)
Adverse EventGradeFrequency (eFT508 + Pembrolizumab Arm)
KICKSTART (NCT04622007) [2]
Any Grade 3 or higher AE3+67%
NCT03616834 [4]
Alanine aminotransferase increase3/4>1 patient
Blood creatine (B1669601) phosphokinase increase3/4>1 patient
Maculo-papular rash3/4>1 patient

Experimental Protocols

Detailed Methodology: In Vitro Co-culture Assay to Assess Combined Efficacy

This protocol outlines a general framework for evaluating the synergistic anti-tumor effect of eFT508 and pembrolizumab in a co-culture system of tumor cells and immune cells.

1. Cell Line Preparation:

  • Culture a human cancer cell line (e.g., a lung adenocarcinoma line with known PD-L1 expression) in appropriate media.
  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
  • Activate T cells within the PBMC population using anti-CD3 and anti-CD28 antibodies for 48-72 hours.

2. Co-culture Setup:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
  • Add the activated PBMCs to the wells containing the cancer cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
  • Treat the co-cultures with varying concentrations of eFT508, pembrolizumab, the combination of both, or vehicle controls.

3. Endpoint Analysis (after 48-72 hours of co-culture):

  • Tumor Cell Viability: Measure cancer cell death using a cytotoxicity assay, such as a lactate (B86563) dehydrogenase (LDH) release assay or a fluorescence-based live/dead cell staining protocol followed by flow cytometry or imaging.
  • T-cell Activation and Function:
  • Collect the supernatant from the co-culture wells to measure cytokine production (e.g., IFN-γ, TNF-α) by ELISA.
  • Stain the T cells with fluorescently labeled antibodies against activation markers (e.g., CD69, CD25) and analyze by flow cytometry.
  • To assess T-cell proliferation, label the T cells with a proliferation dye (e.g., CFSE) before co-culture and measure dye dilution by flow cytometry.

Troubleshooting Guides

Issue 1: High background or inconsistent results in the in vitro co-culture assay.

  • Possible Cause: Variability in PBMC donor response.

    • Troubleshooting Step: Use PBMCs from multiple healthy donors to account for donor-to-donor variability in immune response.

  • Possible Cause: Suboptimal E:T ratio.

    • Troubleshooting Step: Titrate the E:T ratio to find the optimal window for observing a synergistic effect.

  • Possible Cause: Reagent quality or concentration.

    • Troubleshooting Step: Ensure all reagents, including cytokines for T-cell activation and the therapeutic agents, are of high quality and used at appropriate concentrations. Perform dose-response curves for each compound individually before combining them.

Issue 2: Lack of a synergistic effect between eFT508 and pembrolizumab in the in vivo xenograft model.

  • Possible Cause: The tumor microenvironment in the xenograft model is not sufficiently immunosuppressive.

    • Troubleshooting Step: Consider using a syngeneic mouse model with a competent immune system to better recapitulate the tumor-immune interaction.

  • Possible Cause: Inadequate drug exposure at the tumor site.

    • Troubleshooting Step: Perform pharmacokinetic analysis to ensure that both eFT508 and pembrolizumab are reaching the tumor at concentrations sufficient to exert their biological effects.

  • Possible Cause: The chosen cancer cell line is not responsive to this combination therapy.

    • Troubleshooting Step: Characterize the baseline immune checkpoint expression and the status of the MAPK signaling pathway in the tumor cells to ensure they are appropriate targets for this combination.

Mandatory Visualizations

Signaling_Pathway cluster_T_Cell T Cell cluster_Tumor_Cell Tumor Cell TCR TCR PI3K_AKT_mTOR PI3K/Akt/mTOR Pathway TCR->PI3K_AKT_mTOR RAS_MAPK Ras/MAPK Pathway TCR->RAS_MAPK PD1 PD-1 PD1->PI3K_AKT_mTOR Inhibition PD1->RAS_MAPK Inhibition T_Cell_Activation T Cell Activation (Cytokine Release, Proliferation) PI3K_AKT_mTOR->T_Cell_Activation RAS_MAPK->T_Cell_Activation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal MAPK_Pathway MAPK Pathway MNK1_2 MNK1/2 MAPK_Pathway->MNK1_2 eIF4E eIF4E MNK1_2->eIF4E Immunosuppressive_Proteins Immunosuppressive Proteins eIF4E->Immunosuppressive_Proteins mRNA Translation Pembrolizumab Pembrolizumab Pembrolizumab->PD1 Blocks Interaction eFT508 eFT508 eFT508->MNK1_2 Inhibits

Caption: Combined signaling pathway of eFT508 and pembrolizumab.

Experimental_Workflow cluster_Preparation Preparation cluster_CoCulture Co-Culture cluster_Analysis Analysis (48-72h) A Culture Tumor Cells C Seed Tumor Cells A->C B Isolate & Activate PBMCs D Add Activated PBMCs (E:T Ratio) B->D C->D E Treat with eFT508, Pembrolizumab, or Combination D->E F Tumor Cell Viability Assay (LDH, Live/Dead) E->F G T-Cell Function Assays (Cytokine ELISA, Flow Cytometry) E->G Troubleshooting_Logic Start Inconsistent In Vitro Results Cause1 Donor Variability? Start->Cause1 Solution1 Use Multiple PBMC Donors Cause1->Solution1 Yes Cause2 Suboptimal E:T Ratio? Cause1->Cause2 No End Consistent Results Solution1->End Solution2 Titrate E:T Ratio Cause2->Solution2 Yes Cause3 Reagent Quality? Cause2->Cause3 No Solution2->End Solution3 Validate Reagents & Concentrations Cause3->Solution3 Yes Solution3->End

References

Addressing Variability in M090 Patient-Derived Xenograft Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the M090 patient-derived xenograft (PDX) model. The this compound model is derived from a head and neck squamous cell carcinoma and, like many PDX models, can exhibit variability in tumor growth and experimental outcomes. This guide offers insights and protocols to help mitigate these challenges and ensure the reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is the this compound PDX model and what are its key characteristics?

A1: The this compound PDX model is a patient-derived xenograft established from a primary human head and neck squamous cell carcinoma. As a PDX model, it is designed to closely mimic the biological characteristics of the original patient tumor, including its genetic and phenotypic heterogeneity.[1][2][3] It is important to note that like many PDX models, the this compound can exhibit an increased growth rate with successive in vivo passages.[1]

Q2: We are observing significant variability in tumor growth rates between individual mice in the same this compound cohort. What could be the cause?

A2: Inter-animal tumor growth variability is a common challenge in PDX models.[1] Several factors can contribute to this:

  • Inherent Tumor Heterogeneity: The this compound model, being derived from a patient tumor, contains a diverse population of cancer cells with varying proliferative potentials.[4][5] This inherent heterogeneity can lead to different growth rates when tumor fragments are implanted into individual mice.

  • Passage Number: Higher passage numbers can lead to the selection of more aggressive, faster-growing tumor cell clones, potentially increasing variability.[1] It has been observed that the time required for tumors to reach a certain volume generally decreases with increased in vivo passage.[1]

  • Surgical Technique: Minor variations in the tumor implantation procedure, such as the precise location and depth of implantation, can influence tumor engraftment and growth.

  • Host Mouse Physiology: Individual differences in the health and immune status of the host mice can also impact tumor development.

Q3: How can we minimize tumor growth variability in our this compound experiments?

A3: While some variability is inherent to PDX models, several strategies can help to minimize it:

  • Use Low-Passage Tumors: Whenever possible, use tumors from earlier passages to better retain the characteristics of the original patient tumor and reduce the impact of in vivo selection.

  • Standardize Implantation Protocol: Ensure a consistent and standardized surgical procedure for all animals. This includes using tumor fragments of a uniform size and implanting them in the same anatomical location.

  • Randomize Animals: After tumors have reached a predetermined size, randomize the animals into treatment and control groups to ensure an even distribution of tumor sizes at the start of the study.

  • Increase Sample Size: A larger number of mice per group can help to increase the statistical power of your study and account for individual variations in tumor growth.[6]

Q4: Our this compound tumors are growing slower than expected. What are the potential reasons?

A4: Slower than expected tumor growth can be attributed to several factors:

  • Low Passage Number: Early passage tumors may have a longer latency period before establishing rapid growth.[3]

  • Tumor Fragment Quality: The viability of the implanted tumor tissue is crucial. Ensure that the tissue is handled carefully and implanted promptly after resection.

  • Host Mouse Strain: The choice of immunodeficient mouse strain can significantly impact tumor engraftment and growth. Strains like NOD-SCID mice are often preferred due to their high level of immunodeficiency.[2]

  • Suboptimal Implantation Site: The anatomical location of the implant can affect tumor vascularization and growth. Subcutaneous implantations are common, but orthotopic implantations may better recapitulate the tumor microenvironment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Tumor Engraftment Rate 1. Poor quality of patient tumor tissue. 2. Suboptimal immunodeficient mouse strain. 3. Improper surgical technique.1. Use fresh, viable tumor tissue and minimize the time between resection and implantation. 2. Consider using highly immunodeficient strains like NSG mice. 3. Ensure proper surgical training and consistent implantation of tumor fragments.
Inconsistent Response to Therapy 1. Intratumoral heterogeneity leading to varied drug sensitivity. 2. Differences in drug metabolism between individual mice. 3. Murine stroma replacing human stroma, altering the tumor microenvironment and drug response.[4]1. Increase the number of animals per treatment group to account for variability. 2. Monitor animal health and weight closely to ensure consistent drug uptake. 3. Be aware of the potential for stromal changes and consider this when interpreting results.
Tumor Regression in Control Group 1. Initial tumor fragmentation leading to a temporary decrease in volume before growth resumes. 2. Misidentification of tumor tissue (e.g., cystic or necrotic tissue).1. Monitor tumor volume for a longer period to establish a clear growth trend. 2. Perform histological analysis to confirm the presence of viable tumor cells.
Unexpected Phenotypic Changes in Tumors 1. Clonal evolution and selection during serial passaging. 2. Genetic drift over time.1. Use low-passage number tumors. 2. Periodically re-characterize the PDX model using techniques like STR analysis and histology to ensure consistency with the original tumor.[7]

Quantitative Data Summary

Table 1: this compound (PDX-SCC-M0) Patient and Tumor Characteristics

CharacteristicDescription
Age at Diagnosis 58
Gender Male
Histologic Subtype Squamous cell carcinoma
Primary Site Unknown
Site of Sample Parotid gland
Pre-PDX Radiation No
Pre-PDX Chemotherapy No

Data adapted from Supplementary Figure 2 of "Patient-derived xenograft (PDX) tumors increase growth rate with time".[8]

Table 2: this compound (PDX-SCC-M0) Tumor Growth Characteristics Over Passages

Passage NumberApproximate Time to Reach 1000 mm³ (days)
P0~60
P1~50
P2~40
P3~35
P4~30

Note: These are approximate values derived from graphical data in "Patient-derived xenograft (PDX) tumors increase growth rate with time" and are intended to illustrate the trend of increasing growth rate with passage number.[1]

Experimental Protocols

Protocol 1: Subcutaneous Implantation of this compound Tumor Fragments

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.

  • Tumor Tissue Preparation:

    • Aseptically resect a viable, low-passage this compound tumor from a donor mouse.

    • Place the tumor in a sterile petri dish containing sterile phosphate-buffered saline (PBS).

    • Remove any necrotic or fibrous tissue.

    • Cut the tumor into uniform fragments of approximately 2-3 mm³.

  • Surgical Procedure:

    • Anesthetize the recipient mouse using an approved anesthetic protocol.

    • Shave and sterilize the skin on the flank of the mouse.

    • Make a small incision (approximately 5 mm) in the skin.

    • Using sterile forceps, create a subcutaneous pocket.

    • Implant one tumor fragment into the pocket.

    • Close the incision with a surgical clip or suture.

  • Post-Operative Care:

    • Monitor the mice for recovery from anesthesia and signs of distress.

    • Provide appropriate analgesia as per institutional guidelines.

    • Monitor tumor growth by caliper measurements 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[9]

Visualizations

experimental_workflow cluster_patient Patient cluster_pdx_establishment PDX Establishment (P0) cluster_pdx_passaging Serial Passaging cluster_experimentation Experimentation patient_tumor Patient Tumor (Head & Neck SCC) implant Implantation into Immunodeficient Mouse patient_tumor->implant p0_growth Tumor Growth (P0) implant->p0_growth p1 Passage 1 (P1) p0_growth->p1 Resect & Re-implant p2 Passage 2 (P2) p1->p2 Resect & Re-implant pn ...Pn p2->pn cohort Establish Experimental Cohorts pn->cohort treatment Treatment vs. Control cohort->treatment analysis Data Analysis treatment->analysis

Caption: Experimental workflow for this compound PDX model establishment and use.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation, Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Growth, Angiogenesis EGF EGF EGF->EGFR

Caption: Hypothetical EGFR signaling pathway relevant to HNSCC.

References

optimizing M090 treatment to reduce toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for M090, a novel selective Matrix Metalloproteinase-9 (MMP-9) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound treatment to reduce toxicity while maintaining efficacy in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of Matrix Metalloproteinase-9 (MMP-9).[1][2][3] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[2][4] this compound functions by binding to a specific allosteric site on the proenzyme form of MMP-9, preventing its activation. This mechanism provides high selectivity for MMP-9, avoiding the broad-spectrum inhibition that has been associated with toxicity in earlier generations of MMP inhibitors.[5][6]

Q2: What are the known toxicities associated with this compound and other MMP inhibitors?

A2: While this compound is designed for high selectivity to minimize off-target effects, researchers should be aware of potential toxicities observed with the broader class of MMP inhibitors. The most notable dose-limiting toxicity is musculoskeletal syndrome, characterized by joint and muscle pain.[7][8] Other reported adverse effects in preclinical and clinical studies of MMP inhibitors have included gastrointestinal upset, skin rash, and liver abnormalities.[7][9] Early detection and management are crucial for mitigating these toxicities.

Q3: How can I reduce the toxicity of this compound in my experiments?

A3: Optimizing the therapeutic window of this compound involves several strategies:

  • Dose Titration: Begin with a lower dose and gradually escalate to the desired therapeutic level while monitoring for signs of toxicity.

  • Intermittent Dosing: Instead of continuous daily dosing, consider an intermittent schedule (e.g., 5 days on, 2 days off) to allow for physiological recovery.

  • Combination Therapy: Investigate the synergistic effects of this compound with other agents. This may allow for a reduction in the this compound dosage while maintaining or enhancing anti-tumor efficacy.

  • Biomarker Monitoring: Regularly monitor plasma levels of this compound and relevant biomarkers of toxicity and efficacy to individualize dosing regimens.

Q4: What is the recommended starting dose for in vivo studies?

A4: The optimal starting dose will depend on the animal model and tumor type. Based on preclinical studies with similar selective MMP-9 inhibitors, a starting dose of 10-25 mg/kg/day administered orally is a reasonable starting point for rodent models.[9] However, it is imperative to perform a dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific model.

Troubleshooting Guides

Issue 1: Signs of Musculoskeletal Toxicity Observed
  • Symptoms: In rodent models, this may manifest as reduced mobility, altered gait, or limb guarding.

  • Troubleshooting Steps:

    • Reduce Dose: Immediately reduce the dose of this compound by 50%.

    • Switch to Intermittent Dosing: If toxicity persists, switch to an intermittent dosing schedule as described in the FAQs.

    • Monitor Inflammatory Markers: Assess serum levels of inflammatory cytokines to quantify the extent of the toxic response.

    • Histopathological Analysis: At the end of the study, perform a histopathological examination of joint and muscle tissues.

Issue 2: Lack of Efficacy at a Non-Toxic Dose
  • Problem: The current this compound dose is well-tolerated, but tumor growth is not significantly inhibited.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Ensure that this compound is reaching the tumor tissue and inhibiting MMP-9 activity. This can be assessed through zymography or targeted mass spectrometry of tumor lysates.

    • Combination Strategy: Consider combining this compound with a standard-of-care chemotherapy agent. MMP-9 inhibition can enhance the delivery and efficacy of other cytotoxic drugs.[9]

    • Evaluate Tumor Microenvironment: Assess the expression levels of MMP-9 in your tumor model. This compound will be most effective in tumors with high MMP-9 expression.

Data Presentation

Table 1: Dose-Ranging Study of this compound in a Murine Xenograft Model

Dose (mg/kg/day)Tumor Growth Inhibition (%)Body Weight Change (%)Incidence of Musculoskeletal Toxicity (%)
1025 ± 5+2 ± 10
2545 ± 8-1 ± 210
5060 ± 7-5 ± 340
10065 ± 9-12 ± 480

Table 2: Comparison of Dosing Schedules on this compound Efficacy and Toxicity (50 mg/kg)

Dosing ScheduleTumor Growth Inhibition (%)Body Weight Change (%)Incidence of Musculoskeletal Toxicity (%)
Continuous Daily60 ± 7-5 ± 340
5 Days On / 2 Days Off55 ± 8-2 ± 215
3 Days On / 4 Days Off40 ± 60 ± 15

Experimental Protocols

Protocol 1: In Vivo Toxicity Assessment of this compound in Rodents
  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

  • Grouping: Divide animals into four groups: Vehicle control, this compound low dose (e.g., 25 mg/kg), this compound mid dose (e.g., 50 mg/kg), and this compound high dose (e.g., 100 mg/kg).

  • Dosing: Administer this compound or vehicle orally once daily for 21 days.

  • Monitoring:

    • Record body weight and tumor volume daily.

    • Observe animals for clinical signs of toxicity, including changes in posture, gait, and activity levels.

    • Perform a weekly blood draw for complete blood count (CBC) and serum chemistry analysis, including liver function tests.

  • Termination: At the end of the study, euthanize the animals and collect tumors and major organs (liver, kidney, spleen, heart, lungs) and joints for histopathological analysis.

Protocol 2: Gelatin Zymography for MMP-9 Activity
  • Sample Preparation: Homogenize tumor tissue in a non-reducing lysis buffer. Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein onto a 10% polyacrylamide gel containing 1 mg/mL gelatin.

  • Renaturation and Development: After electrophoresis, wash the gel in a renaturing buffer (e.g., 2.5% Triton X-100) and then incubate in a developing buffer (containing CaCl2 and ZnCl2) at 37°C for 16-24 hours.

  • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 and then destain. Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background.

  • Quantification: Densitometry can be used to quantify the band intensity, representing MMP-9 activity.

Mandatory Visualizations

MMP9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., VEGF, EGF) Receptor_TK Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor_TK Cytokines Cytokines (e.g., TNF-α, IL-1β) Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor Pro_MMP9 Pro-MMP-9 Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 Activation RAS RAS Receptor_TK->RAS PI3K PI3K Receptor_TK->PI3K IKK IKK Cytokine_Receptor->IKK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 AKT AKT PI3K->AKT NF_kappaB NF-κB AKT->NF_kappaB IKK->NF_kappaB NF_kappaB_I_kappaB NF-κB/IκB NF_kappaB_I_kappaB->NF_kappaB NF_kappaB_n NF-κB NF_kappaB->NF_kappaB_n MMP9_Gene MMP-9 Gene AP1->MMP9_Gene NF_kappaB_n->MMP9_Gene MMP9_Gene->Pro_MMP9 Transcription & Translation This compound This compound This compound->Pro_MMP9 Inhibits Activation

Caption: this compound inhibits the activation of Pro-MMP-9.

Experimental_Workflow Start Start: In Vivo Study Dose_Groups Establish Dose Groups (Vehicle, Low, Mid, High) Start->Dose_Groups Daily_Dosing Daily Dosing & Monitoring (Body Weight, Tumor Volume) Dose_Groups->Daily_Dosing Toxicity_Check Toxicity Observed? Daily_Dosing->Toxicity_Check End_of_Study End of Study (Day 21) Daily_Dosing->End_of_Study Reduce_Dose Reduce Dose / Switch to Intermittent Toxicity_Check->Reduce_Dose Yes Continue_Monitoring Continue Monitoring Toxicity_Check->Continue_Monitoring No Reduce_Dose->Continue_Monitoring Continue_Monitoring->Daily_Dosing Sample_Collection Sample Collection (Blood, Tumor, Organs) End_of_Study->Sample_Collection Analysis Analysis (Histopathology, Zymography) Sample_Collection->Analysis

Caption: Workflow for in vivo toxicity assessment of this compound.

Dose_Adjustment_Logic Start Initiate this compound Treatment Monitor_Toxicity Monitor for Clinical Signs of Toxicity (Week 1) Start->Monitor_Toxicity Toxicity_Present Toxicity Present? Monitor_Toxicity->Toxicity_Present Reduce_Dose Reduce Dose by 50% Toxicity_Present->Reduce_Dose Yes Maintain_Dose Maintain Current Dose Toxicity_Present->Maintain_Dose No Monitor_Efficacy Monitor Tumor Growth and Target Engagement Reduce_Dose->Monitor_Efficacy Efficacy_Maintained Efficacy Maintained? Monitor_Efficacy->Efficacy_Maintained Continue_Reduced_Dose Continue Reduced Dose Efficacy_Maintained->Continue_Reduced_Dose Yes Consider_Combo Consider Combination Therapy Efficacy_Maintained->Consider_Combo No Efficacy_Check Efficacy Acceptable? Maintain_Dose->Efficacy_Check Consider_Dose_Escalation Consider Cautious Dose Escalation Efficacy_Check->Consider_Dose_Escalation No Continue_Current_Dose Continue Current Dose Efficacy_Check->Continue_Current_Dose Yes

References

Technical Support Center: Enhancing eFT508 Anti-Tumor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the anti-tumor efficacy of eFT508 (Tomivosertib).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for eFT508?

A1: eFT508 is a potent and highly selective, oral inhibitor of Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2] MNK1/2 are terminal kinases in key oncogenic signaling pathways, such as KRAS-BRAF-MEK-ERK.[1] They act by phosphorylating the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209, as well as other RNA-binding proteins.[2][3][4] This phosphorylation selectively regulates the translation of a subset of mRNAs that encode for proteins involved in tumor growth, survival, and immune modulation.[4][5] By inhibiting MNK1/2, eFT508 effectively blocks this process, leading to reduced translation of oncogenic and immunosuppressive proteins.[3][6]

Q2: How can I verify that eFT508 is engaging its target in my experimental model?

A2: The most direct method to confirm target engagement is to measure the phosphorylation status of eIF4E at Serine 209 (p-eIF4E), a primary substrate of MNK1/2.[3] A significant reduction in p-eIF4E levels in tumor tissue or cells following eFT508 treatment indicates successful target inhibition.[3] This can be assessed via Western Blot or immunohistochemistry (IHC). In clinical trials, a clear reduction in p-eIF4E has been observed in on-treatment tumor biopsies.[3]

Q3: My in vitro experiments show minimal direct anti-proliferative effects of eFT508 on my cancer cell line. Is this expected?

A3: Yes, this is often expected. The anti-tumor activity of eFT508 is not always a result of direct cytotoxicity.[4] For instance, in the CT26 syngeneic mouse model, the tumor cells were insensitive to eFT508 in vitro, yet the drug showed significant anti-tumor activity in vivo.[4] This is because a major component of eFT508's efficacy comes from modulating the tumor microenvironment and promoting an anti-tumor immune response.[1][7][8] It achieves this by decreasing the expression of immunosuppressive cytokines (e.g., IL-10) and immune checkpoint receptors (e.g., PD-1, PD-L1, LAG3) while upregulating MHC class II molecules on tumor cells.[4][8]

Strategies to Enhance eFT508 Efficacy: Combination Therapies

The anti-tumor activity of eFT508 can be significantly enhanced by combining it with other anti-cancer agents. The primary rationale is to simultaneously target tumor cell growth and survival while robustly stimulating an anti-tumor immune response.

Combination with Immune Checkpoint Inhibitors

Rationale: eFT508 promotes an anti-tumor immune response by selectively blocking the translation of several immune checkpoint proteins, including PD-1, PD-L1, and LAG3, and reducing immunosuppressive cytokines like IL-10.[4][8] This mechanism is highly synergistic with immune checkpoint inhibitors (ICIs) that block the PD-1/PD-L1 axis. Combining eFT508 with anti-PD-1 or anti-PD-L1 antibodies has been shown to result in markedly enhanced efficacy and an increased number of responding animals in preclinical models.[4][8]

Troubleshooting Guide: eFT508 + Checkpoint Inhibitor Combination

Q: I am not observing a synergistic effect between eFT508 and an anti-PD-1/PD-L1 antibody in my syngeneic mouse model. What are potential issues?

A:

  • Immune Competence of the Model: Ensure you are using an immunocompetent mouse model (e.g., BALB/c or C57BL/6) with a syngeneic tumor line (e.g., CT26). The synergy is dependent on a functional adaptive immune system, particularly T-cells.[4][7]

  • Target Engagement: Confirm that the administered dose of eFT508 is sufficient to inhibit MNK1/2 in the tumor. Assess p-eIF4E levels in tumor lysates from a satellite group of animals.

  • Immune Cell Infiltration: The tumor model must have a baseline or treatment-induced infiltration of T-cells for an ICI to be effective. Analyze the tumor microenvironment (TME) for the presence of CD8+ T-cells. eFT508 has been shown to restore the effector function of tumor-infiltrating cytotoxic T-cells.[7]

  • Dosing Schedule: The timing and schedule of administration for both agents can be critical. Consider administering eFT508 for a short period before introducing the checkpoint inhibitor to prime the TME, or administer them concurrently.

Experimental Workflow: Assessing Synergy with Checkpoint Inhibitors

G cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Endpoints cluster_analysis Phase 4: Ex Vivo Analysis start Implant Syngeneic Tumor Cells (e.g., CT26) in Immunocompetent Mice palpable Allow Tumors to Reach Palpable Size (e.g., 50-100 mm³) start->palpable randomize Randomize Mice into Treatment Groups (n=8-10/group) palpable->randomize groups Treatment Arms: 1. Vehicle Control 2. eFT508 Monotherapy 3. Anti-PD-1 Monotherapy 4. eFT508 + Anti-PD-1 Combo randomize->groups monitor Monitor Tumor Volume and Body Weight (2-3 times/week) groups->monitor endpoint Primary Endpoint: Tumor Growth Inhibition (TGI) monitor->endpoint secondary Secondary Endpoints: - Survival Analysis - Tumor Excision at Endpoint endpoint->secondary analysis Tumor Analysis: - Western Blot (p-eIF4E) - Flow Cytometry (Immune Cells) - IHC (PD-L1, CD8) secondary->analysis

Caption: Workflow for an in vivo study assessing eFT508 and ICI synergy.

Combination with Chemotherapy

Rationale: Combining eFT508 with cytotoxic agents like paclitaxel (B517696) or adriamycin has shown synergistic effects.[7][9] In preclinical models of osteosarcoma and triple-negative breast cancer (TNBC), eFT508 increased chemosensitivity.[7][9] This may be due to eFT508's ability to modulate the TME, making it more susceptible to chemotherapy, and potentially by inhibiting the translation of proteins that contribute to chemoresistance.[7][10] A Phase Ib study confirmed that eFT508 can be safely combined with paclitaxel.[3][11]

Combination with Other Targeted Agents

Rationale: Resistance to targeted therapies, such as CDK4/6 inhibitors (e.g., palbociclib), can be mediated by the upregulation of signaling pathways that promote mRNA translation.[12] Treatment with palbociclib (B1678290) has been shown to induce eIF4E phosphorylation.[12] Therefore, combining eFT508 with such agents can block this escape mechanism and overcome therapy resistance.[12] Additionally, eFT508 has shown effective combinations with agents like ibrutinib (B1684441) and venetoclax (B612062) in preclinical lymphoma models.[2]

Quantitative Data Summary

ParameterValueContext / Cancer ModelReference
MNK1/2 IC₅₀ 1-2 nMEnzymatic Assay[2][5]
p-eIF4E IC₅₀ 2-16 nMIn various tumor cell lines[2][5]
In Vivo Efficacy (Mono) Significant TGI @ 1 mg/kgCT26 Syngeneic Model[4]
In Vivo Efficacy (Mono) Significant TGI @ 15 mg/kgMG-63 Osteosarcoma Xenograft[10]
Clinical Response (Combo) 3 Partial ResponsesNSCLC, Gastric, Renal Cancer (patients progressed on prior ICI)[13]

Signaling Pathway and Troubleshooting

eFT508 Signaling Pathway

G cluster_upstream Upstream Oncogenic Signaling cluster_target MNK1/2 Regulation cluster_drug Therapeutic Intervention cluster_downstream Downstream Translational Control cluster_outputs Biological Outputs RAS RAS/MAPK Pathway (KRAS, BRAF, etc.) ERK MEK -> ERK RAS->ERK MNK MNK1 / MNK2 ERK->MNK Activates eIF4E eIF4E MNK->eIF4E Phosphorylates eFT508 eFT508 eFT508->MNK Inhibits peIF4E p-eIF4E (S209) Translation Selective mRNA Translation peIF4E->Translation Promotes Outputs ↑ Pro-tumorigenic Proteins ↓ Anti-tumor Immunity (e.g., ↑PD-L1, ↑IL-10) Translation->Outputs G cluster_checks cluster_solutions start Problem: eFT508 lacks expected in vivo anti-tumor efficacy q1 Is the tumor model appropriate? start->q1 q2 Is the drug being delivered effectively? start->q2 q3 Is the target being engaged? start->q3 s1a Efficacy may be immune-mediated. Use an immunocompetent syngeneic model, not just xenografts. q1->s1a If using xenograft s1b Consider a combination strategy (e.g., with an ICI) to unmask efficacy. q1->s1b If immune component is low s2 Check formulation and route of administration. Perform pharmacokinetic (PK) analysis to confirm sufficient drug exposure in plasma and tumor. q2->s2 s3 Measure p-eIF4E levels in tumor tissue via Western Blot or IHC. If not decreased, consider dose escalation. q3->s3

References

dealing with M090 instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering stability issues with the novel kinase inhibitor, M090, in solution. The following troubleshooting guides and FAQs address common challenges to ensure experimental success and data integrity.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the handling and use of this compound.

Question: My 10 mM this compound stock solution in DMSO shows precipitation after thawing. What should I do?

Answer: This is a common issue that can arise from several factors.[1][2]

  • Solubility Limit: The concentration of 10 mM may be close to the solubility limit of this compound in DMSO, especially after a freeze-thaw cycle. Precipitation upon thawing can occur if the compound's solubility is lower at colder temperatures.[1]

  • Actionable Solutions:

    • Gentle Warming and Vortexing: Warm the vial to 37°C for 5-10 minutes and vortex thoroughly to redissolve the precipitate.[2] Visually inspect the solution to ensure it is clear before use.[2]

    • Prepare a Lower Concentration Stock: If precipitation persists, consider preparing a new stock solution at a lower concentration, such as 5 mM or 1 mM.

    • Aliquotting: To prevent repeated freeze-thaw cycles which can promote precipitation, aliquot your stock solution into single-use volumes immediately after preparation.[2]

Question: I'm observing a rapid loss of this compound activity in my aqueous cell culture medium. Why is this happening?

Answer: Loss of activity in aqueous buffers or media is often due to compound degradation. The primary suspected mechanisms for this compound are hydrolysis and oxidation.[3][4]

  • Hydrolysis: this compound contains an ester moiety, which is susceptible to hydrolysis, especially in neutral to basic pH conditions (pH > 7) common in cell culture media.[5] This reaction cleaves the molecule, rendering it inactive.

  • Oxidation: The electron-rich aromatic rings in this compound's structure can be prone to oxidation, a process that can be accelerated by dissolved oxygen in the medium and exposure to light.[3][6]

  • Troubleshooting Steps:

    • pH Assessment: Check the pH of your complete cell culture medium. If it is > 7.5, consider if a different buffering system is feasible for your experiment.

    • Use Fresh Solutions: The most effective strategy is to prepare working solutions of this compound immediately before adding them to your assay.[3]

    • Minimize Light Exposure: Protect your solutions from light by using amber vials or wrapping tubes in foil.[1]

Question: My HPLC analysis of a week-old this compound working solution shows multiple new peaks. What are these?

Answer: The appearance of new peaks in an HPLC chromatogram over time is a clear indication of compound degradation.[3]

  • Degradation Products: These new peaks represent molecules formed from the chemical breakdown of this compound. Identifying these degradants can help understand the instability mechanism (e.g., hydrolysis, oxidation).[4]

  • Recommended Actions:

    • Perform a Forced Degradation Study: To understand the degradation pathway, you can intentionally stress this compound under various conditions (acid, base, peroxide, heat, light). This helps to identify the likely degradation products.[7][8]

    • Use a Stability-Indicating Method: Ensure your HPLC method is "stability-indicating," meaning it can separate the intact this compound peak from all potential degradation peaks.[9] This is crucial for accurately quantifying the amount of remaining active compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2] Always use a fresh bottle of DMSO, as it is hygroscopic and absorbed water can reduce the solubility of compounds.[2]

Q2: How should I store this compound for long-term and short-term use?

A2: Proper storage is critical to maintain the integrity of this compound.

  • Long-Term Storage (Months to Years): Store this compound as a lyophilized powder at -20°C or -80°C in a desiccated, dark environment.[10]

  • Stock Solutions (Weeks to Months): Aliquoted stock solutions in anhydrous DMSO should be stored at -80°C.[1] Avoid repeated freeze-thaw cycles.[1]

  • Working Solutions (Hours): Aqueous working solutions are the least stable and should be prepared fresh for each experiment and used within a few hours.[3]

Q3: Can I add this compound directly from a DMSO stock into my aqueous assay buffer?

A3: Yes, but it is critical to ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects on the biological system. When adding the DMSO stock to the aqueous buffer, mix or vortex immediately to prevent the compound from precipitating out of solution.

Q4: Is this compound sensitive to light?

A4: Yes. Compounds with aromatic structures like this compound can be susceptible to photodegradation.[6] It is best practice to store this compound solutions in amber vials or protect them from light with aluminum foil and to minimize light exposure during experiments.[1]

Data Presentation

Table 1: Hypothetical Stability of this compound (10 µM) in Aqueous Buffer over 24 Hours

This table summarizes the percentage of intact this compound remaining after incubation under various conditions, as determined by a stability-indicating HPLC method.

ConditionBuffer System% this compound Remaining at 4h% this compound Remaining at 24hObservations
pH pH 5.0 (Acetate)98%95%Relatively stable
pH 7.4 (Phosphate)85%60%Significant degradation
pH 8.5 (Tris)65%20%Rapid degradation
Temperature 4°C (in pH 7.4 Buffer)95%88%Degradation slowed at lower temp
25°C (in pH 7.4 Buffer)85%60%Baseline condition
37°C (in pH 7.4 Buffer)70%40%Degradation accelerated
Light Ambient Light (in pH 7.4)85%60%Baseline condition
Dark (in pH 7.4)92%75%Protection from light improves stability

Experimental Protocols

Protocol: Assessing this compound Stability in Solution via HPLC

Objective: To quantify the degradation of this compound in a specific buffer over time using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • HPLC-grade acetonitrile (B52724) (ACN) and water

  • Formic acid (FA)

  • HPLC system with UV detector

  • C18 RP-HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

Procedure:

  • Preparation of Working Solution: Prepare a 10 µM working solution of this compound by diluting the DMSO stock solution into the aqueous buffer of interest. Ensure the final DMSO concentration is ≤ 0.1%.[3]

  • Time Point Zero (T=0): Immediately after preparation, take an aliquot of the working solution. Quench the reaction by diluting it 1:1 with cold acetonitrile.[3] This sample represents your T=0 baseline.

  • Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, protected from light).

  • Subsequent Timepoints: At predetermined intervals (e.g., 2, 4, 8, 24 hours), collect additional aliquots and quench them in the same manner as the T=0 sample.

  • HPLC Analysis:

    • Analyze all quenched samples by HPLC.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on its retention time from the T=0 sample.

    • Measure the peak area of this compound for each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the peak area at T=0.

    • Plot the percentage of remaining this compound versus time to determine the degradation rate.[3]

Mandatory Visualization

M090_Signaling_Pathway This compound This compound RAF RAF This compound->RAF Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of the RAF kinase.

Stability_Workflow prep Prepare this compound Working Solution t0 Analyze T=0 Sample via HPLC prep->t0 incubate Incubate Solution (Test Conditions) prep->incubate data Calculate % Remaining vs. Time t0->data tx Collect & Quench Aliquots at Time X incubate->tx hplc_tx Analyze Time X Sample via HPLC tx->hplc_tx hplc_tx->data report Determine Degradation Rate data->report

Caption: Experimental workflow for assessing the stability of this compound in solution.

References

improving M090 delivery to the central nervous system

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the delivery of the novel therapeutic compound M090 to the central nervous system (CNS). As this compound is a hypothetical compound, this guide is based on established principles and common challenges in CNS drug delivery for neurodegenerative diseases.

Frequently Asked Questions (FAQs)

Q1: What is the primary obstacle for delivering this compound to the central nervous system?

A1: The primary obstacle for delivering this compound, like most therapeutics, to the CNS is the blood-brain barrier (BBB).[[“]][2][3][4] The BBB is a highly selective, semipermeable border of endothelial cells that protects the brain from harmful substances but also restricts the passage of therapeutic agents.[4][5] Overcoming this barrier is the main challenge in achieving therapeutic concentrations of this compound in the brain.

Q2: What are the general strategies to enhance this compound delivery across the BBB?

A2: Several strategies can be employed to enhance this compound delivery across the BBB. These can be broadly categorized as non-invasive and invasive techniques. Non-invasive methods include formulating this compound into nanoparticles, using prodrugs to increase lipophilicity, or utilizing intranasal delivery routes that can bypass the BBB.[6][7][8][9] Invasive techniques, though less common in early research, involve direct injection into the CNS or transient disruption of the BBB.[6][9]

Q3: How can I determine if this compound is a substrate for efflux pumps at the BBB?

A3: Efflux pumps, such as P-glycoprotein (P-gp), actively transport substances out of the brain and are a major cause of low CNS drug concentrations.[10][11][12][13] To determine if this compound is a substrate, you can use in vitro models like the MDCK-MDR1 assay, which uses a cell line overexpressing human P-gp.[14] A high efflux ratio in this assay suggests this compound is a P-gp substrate. Co-administration with a known P-gp inhibitor in in vivo studies can also help confirm this by observing if the brain concentration of this compound increases.[11]

Q4: What are the advantages of using a nanoparticle formulation for this compound?

A4: Nanoparticle-based delivery systems offer several advantages for CNS delivery of this compound. They can protect the drug from degradation, improve its solubility, and prolong its circulation time.[15][16] Furthermore, nanoparticles can be surface-modified with ligands to target specific receptors on the BBB, facilitating receptor-mediated transcytosis into the brain.[16][17]

Q5: Is intranasal delivery a viable option for this compound?

A5: Intranasal delivery is a promising non-invasive strategy that may allow this compound to bypass the BBB and directly enter the CNS through the olfactory and trigeminal nerves.[7][18][19][20] This route can lead to rapid brain uptake and avoid first-pass metabolism.[7][18] However, the efficiency of this method can be influenced by the physicochemical properties of this compound and the formulation used.[8][21]

Troubleshooting Guides

Problem 1: Low Brain-to-Plasma Concentration Ratio of this compound in In Vivo Studies
Possible Cause Troubleshooting Step
This compound is a substrate for efflux pumps (e.g., P-glycoprotein). 1. Perform an in vitro efflux assay (e.g., MDCK-MDR1) to confirm.[14] 2. Co-administer this compound with a known efflux pump inhibitor (e.g., verapamil, elacridar) in your animal model and measure brain concentrations.[11] 3. If confirmed, consider modifying the chemical structure of this compound to reduce its affinity for efflux pumps or co-formulate with an inhibitor.
Poor passive permeability across the BBB. 1. Review the physicochemical properties of this compound. Ideal candidates for passive diffusion are typically small (<500 Da) and lipophilic (logP between 1 and 3).[5] 2. If properties are suboptimal, consider a prodrug approach to increase lipophilicity.[22] 3. Alternatively, explore active transport mechanisms by conjugating this compound to a ligand for a BBB receptor.[17]
High plasma protein binding. 1. Determine the fraction of this compound bound to plasma proteins using equilibrium dialysis.[23] Only the unbound fraction can cross the BBB. 2. If protein binding is very high (>99%), this will significantly limit brain penetration. Structural modifications to this compound may be necessary to reduce plasma protein binding.
Rapid metabolism of this compound. 1. Assess the metabolic stability of this compound in liver microsomes and plasma. 2. If this compound is rapidly metabolized, consider chemical modifications to block metabolic sites or use a formulation that protects the drug from degradation.
Problem 2: High Variability in Brain Concentration of this compound Between Animals
Possible Cause Troubleshooting Step
Inconsistent dosing. 1. Ensure accurate and consistent administration of this compound, especially for intravenous or oral routes. 2. For oral gavage, verify the correct placement of the gavage needle.
Individual differences in animal metabolism or efflux pump activity. 1. Increase the number of animals per group to improve statistical power. 2. Analyze plasma and brain samples from all animals to identify any outliers and assess the correlation between plasma and brain concentrations.
Issues with brain tissue homogenization or drug extraction. 1. Standardize the brain homogenization protocol to ensure complete tissue disruption. 2. Validate the drug extraction method from brain homogenate for efficiency and reproducibility.[24]
Contamination with residual blood in brain samples. 1. Perfuse animals with saline before brain extraction to remove residual blood, which can artificially inflate the measured brain concentration.[25]

Experimental Protocols

Protocol: Assessment of this compound Brain Penetration in Mice

This protocol outlines a standard procedure to determine the brain-to-plasma concentration ratio (Kp) of this compound in a murine model.

1. Animal Preparation and Dosing:

  • Use adult male C57BL/6 mice (8-10 weeks old).

  • Acclimatize animals for at least one week before the experiment.

  • Prepare the this compound formulation for intravenous (IV) administration.

  • Administer this compound via tail vein injection at a dose of 5 mg/kg.

2. Sample Collection:

  • At predetermined time points (e.g., 0.5, 1, 2, and 4 hours) post-injection, anesthetize the mice.

  • Collect blood via cardiac puncture into heparinized tubes.

  • Immediately after blood collection, perform transcardial perfusion with cold saline to remove blood from the brain.

  • Harvest the brain and rinse with cold saline.

3. Sample Processing:

  • Centrifuge the blood samples to separate the plasma.

  • Weigh the brain tissue and homogenize it in a suitable buffer.

  • Store plasma and brain homogenate at -80°C until analysis.

4. Quantification of this compound:

  • Determine the concentration of this compound in plasma and brain homogenate using a validated LC-MS/MS method.[24][25]

5. Data Analysis:

  • Calculate the brain-to-plasma concentration ratio (Kp) at each time point using the following formula: Kp = Concentration of this compound in brain (ng/g) / Concentration of this compound in plasma (ng/mL)

Quantitative Data Summary

The following table presents hypothetical pharmacokinetic data for this compound in its free form and as a nanoparticle formulation.

Parameter This compound (Free Form) This compound (Nanoparticle Formulation)
Administration Route IntravenousIntravenous
Dose (mg/kg) 55
Time Point (hours) 22
Mean Plasma Concentration (ng/mL) 150 ± 25250 ± 40
Mean Brain Concentration (ng/g) 15 ± 575 ± 15
Brain-to-Plasma Ratio (Kp) 0.100.30
Unbound Brain-to-Unbound Plasma Ratio (Kp,uu) 0.050.15

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation physchem Physicochemical Characterization pampa PAMPA Assay (Passive Permeability) physchem->pampa mdck MDCK-MDR1 Assay (Efflux Assessment) physchem->mdck dosing IV Dosing in Mice mdck->dosing Inform In Vivo Study sampling Blood & Brain Sample Collection dosing->sampling analysis LC-MS/MS Quantification sampling->analysis pk_pd Pharmacokinetic/ Pharmacodynamic Modeling analysis->pk_pd formulation This compound Formulation (e.g., Nanoparticles) formulation->physchem Characterize

Caption: Experimental workflow for assessing the CNS delivery of this compound.

signaling_pathway cluster_cell Neuronal Cell This compound This compound Receptor Surface Receptor This compound->Receptor Binds HSP90 HSP90 Receptor->HSP90 Inhibits NFkB NF-κB HSP90->NFkB Activates NeuronalSurvival Neuronal Survival HSP90->NeuronalSurvival Promotes MMP9 MMP-9 NFkB->MMP9 Induces Expression Neuroinflammation Neuroinflammation MMP9->Neuroinflammation

Caption: Hypothetical signaling pathway of this compound in a neurodegenerative context.

References

Technical Support Center: Troubleshooting M090 Effects on Cell Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing specific issues they may encounter when evaluating the effects of the hypothetical inhibitor, M090, on cell migration assays.

Frequently Asked Questions (FAQs)

Q1: My cells treated with this compound are not migrating at all, even at the lowest concentration. What could be the issue?

A1: Several factors could contribute to a complete lack of migration. Consider the following:

  • Cytotoxicity: this compound might be cytotoxic at the concentrations tested. It is crucial to perform a cell viability assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell line.[1][2][3][4]

  • Assay Duration: The incubation time might be too short for your cells to migrate. Optimize the assay duration by testing a time course (e.g., 6, 12, 24, and 48 hours).[5]

  • Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and not overly confluent, which can cause contact inhibition.[6]

  • Off-Target Effects: this compound could have off-target effects that completely halt cell motility.[7][8][9][10]

Q2: I observe inconsistent results between replicates in my scratch assay when using this compound. How can I improve reproducibility?

A2: Inconsistent scratch assay results are often due to variability in creating the scratch itself.[6]

  • Standardize the Scratch: Use a p200 pipette tip or a specialized scratch assay tool to create a uniform wound width.

  • Image the Same Area: Mark the plate to ensure you are imaging the exact same field of view at each time point.

  • Wash Gently: After creating the scratch, wash gently with PBS to remove dislodged cells without disturbing the monolayer.[11][12]

  • Automated Analysis: Utilize image analysis software to quantify the wound closure area objectively, which can reduce user-to-user variability.[13]

Q3: In my transwell assay, I see high migration in my negative control (no chemoattractant) when cells are treated with this compound. What is happening?

A3: High background migration in the negative control can obscure the true effect of your compound.

  • Serum Starvation: Serum-starve your cells for 4-24 hours before the assay to reduce random migration and increase their sensitivity to the chemoattractant.[14][15][16]

  • Chemoattractant Gradient: Ensure a proper chemoattractant gradient is established. The medium in the upper chamber should have a lower concentration of chemoattractant (or be serum-free) than the lower chamber.[17][18]

  • Spontaneous Migration: Some cell lines are highly motile and may exhibit spontaneous migration. Consider using a lower cell seeding density.

Q4: The inhibitory effect of this compound on cell migration decreases at later time points. Why is this occurring?

A4: This could be due to several factors:

  • Compound Stability: this compound may not be stable in culture medium for extended periods. Consider replenishing the medium with fresh this compound during long-term assays.

  • Cell Proliferation: If the assay duration is long, cell proliferation can mask the inhibitory effect on migration.[6][11] To distinguish between migration and proliferation, you can pre-treat cells with a proliferation inhibitor like Mitomycin C.[11]

  • Metabolism of this compound: Cells may metabolize this compound over time, reducing its effective concentration.

Q5: How do I know if this compound is specifically targeting cell migration pathways?

A5: To confirm the specificity of this compound, consider the following experiments:

  • Rescue Experiments: If the molecular target of this compound is known, attempt to "rescue" the migratory phenotype by overexpressing a resistant form of the target protein.

  • Signaling Pathway Analysis: Investigate the effect of this compound on key signaling pathways involved in cell migration, such as the Rho GTPase pathway, by performing western blots for phosphorylated downstream effectors.[19][20]

  • Off-Target Profiling: Use computational tools or experimental services to predict and test for potential off-target interactions of this compound.[8][9][10]

Troubleshooting Guides

Table 1: General Troubleshooting for this compound in Cell Migration Assays
Observed Problem Potential Cause Recommended Solution
No cell migration in this compound-treated and control groups This compound is cytotoxicPerform a cell viability assay (e.g., MTT, LDH) to determine the non-toxic concentration range.[1][2][3][4]
Cells are not healthy or are over-confluentUse cells in the logarithmic growth phase and ensure they are not more than 90% confluent.[6]
Assay conditions are not optimalOptimize cell seeding density, chemoattractant concentration, and incubation time.[15]
High variability between replicates Inconsistent scratch width in scratch assayUse a standardized tool for making the scratch and automated image analysis for quantification.[6][13]
Uneven cell seedingEnsure a single-cell suspension and proper mixing before seeding.
High migration in negative controls (Transwell) Cells are not properly serum-starvedIncrease serum starvation time (4-24 hours) to reduce basal migration.[14][15][16]
Chemoattractant present in the upper chamberUse serum-free medium in the upper chamber to establish a proper gradient.[17]
Effect of this compound diminishes over time This compound is unstable or metabolizedReplenish the medium with fresh this compound during long-term experiments.
Cell proliferation is confounding the resultsPre-treat cells with a proliferation inhibitor like Mitomycin C.[11]

Experimental Protocols

Scratch (Wound Healing) Assay
  • Cell Seeding: Seed cells in a 24-well plate and allow them to grow to 90-100% confluency.

  • Serum Starvation (Optional): If your cells proliferate rapidly, serum-starve them for 4-6 hours before making the scratch.

  • Create the Scratch: Use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.

  • Wash: Gently wash the well twice with PBS to remove detached cells.[11][12]

  • Treatment: Add fresh medium containing the desired concentrations of this compound or vehicle control.

  • Imaging: Immediately acquire an image of the scratch at 0 hours. Place the plate in an incubator at 37°C and 5% CO2.

  • Time-Lapse Imaging: Acquire images of the same scratch area at regular intervals (e.g., 6, 12, 24 hours).

  • Analysis: Quantify the wound area at each time point using image analysis software (e.g., ImageJ) and calculate the percentage of wound closure relative to the 0-hour time point.

Transwell Migration Assay
  • Rehydrate Insert: Rehydrate the transwell insert membrane (e.g., 8 µm pore size) with serum-free medium for at least 30 minutes in the incubator.[21]

  • Prepare Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

  • Prepare Cell Suspension: Harvest cells and resuspend them in serum-free medium at the desired concentration.

  • Cell Seeding: Add the cell suspension containing this compound or vehicle control to the upper chamber of the transwell insert.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for a predetermined time (e.g., 12-24 hours).[21]

  • Remove Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.[15]

  • Fix and Stain: Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde, and then stain with a solution such as 0.1% crystal violet.

  • Imaging and Quantification: Take images of the stained cells under a microscope and count the number of migrated cells in several random fields of view. Alternatively, the dye can be eluted and the absorbance measured.[15]

Data Presentation

Table 2: Recommended Starting Conditions for Cell Migration Assays
Parameter Scratch Assay Transwell Assay
Cell Seeding Density Grow to 90-100% confluency1 x 10^4 - 1 x 10^5 cells/insert (cell line dependent)
This compound Concentration Titrate based on IC50 from viability assaysTitrate based on IC50 from viability assays
Incubation Time 6 - 48 hours4 - 24 hours
Chemoattractant Not applicablee.g., 10% FBS, specific growth factors

Visualizations

cluster_0 This compound Hypothetical Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K GEF GEF PI3K->GEF RhoGTPase Rho GTPase (e.g., Rac1, Cdc42) GEF->RhoGTPase Actin Actin Polymerization RhoGTPase->Actin This compound This compound This compound->RhoGTPase Inhibits Migration Cell Migration Actin->Migration

Caption: Hypothetical this compound signaling pathway inhibiting Rho GTPase activation.

cluster_1 Scratch Assay Workflow Seed Seed Cells to Confluency Scratch Create Scratch Seed->Scratch Wash1 Wash with PBS Scratch->Wash1 Treat Add this compound/Vehicle Wash1->Treat Image0 Image at 0h Treat->Image0 Incubate Incubate (Time Course) Image0->Incubate ImageT Image at Time X Incubate->ImageT Analyze Analyze Wound Closure ImageT->Analyze

Caption: Experimental workflow for the scratch assay.

cluster_2 Transwell Assay Workflow Rehydrate Rehydrate Insert Chemo Add Chemoattractant to Lower Chamber Rehydrate->Chemo Seed Seed Cells in Upper Chamber Chemo->Seed Cells Prepare Cell Suspension with this compound/Vehicle Cells->Seed Incubate Incubate Seed->Incubate Remove Remove Non-migrated Cells Incubate->Remove Stain Fix and Stain Migrated Cells Remove->Stain Quantify Quantify Migrated Cells Stain->Quantify

Caption: Experimental workflow for the transwell migration assay.

cluster_3 Troubleshooting Decision Tree Start Unexpected Migration Result? NoMig No Migration in Any Condition? Start->NoMig Yes HighVar High Variability? Start->HighVar No CheckTox Check for Cytotoxicity NoMig->CheckTox Yes CheckHealth Check Cell Health & Confluency NoMig->CheckHealth No HighNeg High Negative Control Migration? HighVar->HighNeg No Standardize Standardize Scratch/Seeding HighVar->Standardize Yes SerumStarve Optimize Serum Starvation HighNeg->SerumStarve Yes End Re-run Experiment CheckTox->End OptimizeAssay Optimize Assay Parameters CheckHealth->OptimizeAssay OptimizeAssay->End Standardize->End CheckGradient Ensure Chemoattractant Gradient SerumStarve->CheckGradient CheckGradient->End

Caption: Decision tree for troubleshooting cell migration assay results.

References

Validation & Comparative

Validating the Mechanism of Action of M090, a Novel mTOR Pathway Inhibitor, in New Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for validating the mechanism of action of M090, a putative mTOR pathway inhibitor. It compares its hypothetical performance against established mTOR inhibitors and offers detailed experimental protocols.

The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from various upstream pathways, including the PI3K/AKT pathway, in response to growth factors, nutrients, and cellular energy levels.[1][3] mTOR functions within two distinct multiprotein complexes, mTORC1 and mTORC2.[1][2] Dysregulation of the mTOR pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[1]

This guide outlines a series of experiments to validate that this compound exerts its effects through the mTOR signaling pathway in new cell lines. The provided protocols and comparative data with known mTOR inhibitors, such as Rapamycin (an allosteric mTORC1 inhibitor) and Torin 1 (an ATP-competitive mTOR kinase inhibitor), will serve as a benchmark for evaluating this compound's efficacy and specificity.

Comparative Performance of mTOR Inhibitors

To assess the efficacy of this compound, its performance should be compared against well-characterized mTOR inhibitors. The following table summarizes hypothetical data from a panel of cancer cell lines.

Cell LineIC50 (nM) - this compoundIC50 (nM) - RapamycinIC50 (nM) - Torin 1
MCF-7 (Breast Cancer)502015
A549 (Lung Cancer)753525
U-87 MG (Glioblastoma)603020
PC-3 (Prostate Cancer)1208050

Experimental Protocols

Validating the mechanism of action of this compound requires a multi-faceted approach, including assessing its impact on cell proliferation, target engagement, and downstream signaling events.

Cell Proliferation Assay

Objective: To determine the dose-dependent effect of this compound on the proliferation of various cancer cell lines.

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, Rapamycin, and Torin 1 (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • Viability Assessment: After the incubation period, assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue®).

  • Data Analysis: Measure fluorescence and calculate the half-maximal inhibitory concentration (IC50) for each compound in each cell line.

Western Blot Analysis for Downstream Signaling

Objective: To investigate the effect of this compound on the phosphorylation of key downstream effectors of the mTOR pathway.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound, Rapamycin, and Torin 1 at their respective IC50 concentrations for 2, 6, and 24 hours.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • Immunoblotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated and total forms of key mTOR pathway proteins (e.g., p-S6K, S6K, p-4E-BP1, 4E-BP1, p-AKT, AKT).

  • Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescence detection system. Quantify band intensities to determine the relative phosphorylation levels.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of this compound's proposed mechanism of action and the experimental approach, the following diagrams have been generated.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k PI3K/AKT Pathway cluster_mtorc mTOR Complexes cluster_downstream Downstream Effectors cluster_outputs Cellular Outcomes Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2->AKT Feedback Loop Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Survival Cell Survival Actin Cytoskeleton->Cell Survival Cell Growth Cell Growth Protein Synthesis->Cell Growth Cell Proliferation Cell Proliferation Cell Growth->Cell Proliferation This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: Proposed mechanism of this compound as an mTOR pathway inhibitor.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis & Validation Cell_Line_Panel Select Cancer Cell Lines Compound_Treatment Treat with this compound & Comparators Cell_Line_Panel->Compound_Treatment Proliferation_Assay Cell Proliferation Assay (IC50 Determination) Compound_Treatment->Proliferation_Assay Western_Blot Western Blot Analysis (Phospho-protein Levels) Compound_Treatment->Western_Blot Data_Analysis Analyze & Compare Data Proliferation_Assay->Data_Analysis Western_Blot->Data_Analysis MOA_Validation Validate Mechanism of Action Data_Analysis->MOA_Validation

Caption: Workflow for validating this compound's mechanism of action.

References

A Comparative Guide to MNK Inhibitors: Tomivosertib vs. Cercosporamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent inhibitors of the Mitogen-activated protein kinase (MAPK)-interacting kinases (MNK): tomivosertib (B560178) (eFT508) and cercosporamide (B1662848). The MNK signaling pathway, a key downstream effector of the MAPK cascade, plays a crucial role in regulating protein synthesis and is implicated in various cancers. This makes MNK inhibitors a promising class of therapeutic agents. This document aims to provide an objective comparison based on available experimental data to inform research and development decisions.

Mechanism of Action: Targeting the MNK-eIF4E Axis

Both tomivosertib and cercosporamide exert their effects by inhibiting the kinase activity of MNK1 and MNK2.[1][2] These kinases are the sole enzymes known to phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209.[1][3] This phosphorylation event is a critical step in cap-dependent mRNA translation, particularly for mRNAs encoding proteins involved in tumor growth, proliferation, and survival, such as c-Myc, Cyclin D1, and PD-L1.[1] By blocking eIF4E phosphorylation, these inhibitors effectively reduce the synthesis of these oncogenic proteins.[1][2]

Tomivosertib is a potent, highly selective, and orally bioavailable small-molecule inhibitor that targets both MNK1 and MNK2.[1][3][4] It functions as a reversible, ATP-competitive inhibitor.[1][3]

Cercosporamide, a natural product originally identified as an antifungal agent, is also a potent inhibitor of MNK.[2][5] It demonstrates a preference for MNK2 over MNK1 and also exhibits inhibitory activity against other kinases like JAK3 and Pkc1.[2][6]

Data Presentation: Biochemical and Cellular Potency

The following tables summarize the in vitro potency of tomivosertib and cercosporamide from biochemical and cellular assays.

Table 1: Biochemical Inhibitory Potency (IC50)

InhibitorMNK1 IC50MNK2 IC50Other Notable Targets (IC50)
Tomivosertib 1-2.4 nM[1][7]1-2 nM[1][4][7]Highly selective for MNK1/2
Cercosporamide 116 nM[2]11 nM[2]JAK3 (31 nM), Pkc1[2][6]

Table 2: Cellular Inhibitory Potency

InhibitorAssayCell LinesCellular IC50
Tomivosertib eIF4E PhosphorylationVarious tumor cell lines2-16 nM[3][4][7]
Cercosporamide eIF4E PhosphorylationAML cell linesDose-dependent suppression observed[8]

Mandatory Visualization

Below are diagrams illustrating the MNK signaling pathway and a typical experimental workflow for comparing MNK inhibitors.

MNK_Signaling_Pathway MAPK MAPK (ERK, p38) MNK1_2 MNK1/2 MAPK->MNK1_2 Activates eIF4E eIF4E MNK1_2->eIF4E Phosphorylates p_eIF4E p-eIF4E (Ser209) eIF4E->p_eIF4E eIF4F eIF4F Complex Assembly p_eIF4E->eIF4F Translation Translation of Oncogenic mRNAs (c-Myc, Cyclin D1, PD-L1) eIF4F->Translation Proliferation Tumor Growth & Survival Translation->Proliferation Tomivosertib Tomivosertib Tomivosertib->MNK1_2 Cercosporamide Cercosporamide Cercosporamide->MNK1_2

Diagram 1: MNK Signaling Pathway and Inhibition.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assays Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Culture Cancer Cell Line Culture Treatment Treat with Tomivosertib or Cercosporamide Cell_Culture->Treatment Western_Blot Western Blot for p-eIF4E Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, WST-1) Treatment->Viability_Assay Xenograft Xenograft Tumor Model Establishment Inhibitor_Admin Inhibitor Administration Xenograft->Inhibitor_Admin Tumor_Measurement Tumor Growth Monitoring Inhibitor_Admin->Tumor_Measurement Analysis Analysis of Efficacy Tumor_Measurement->Analysis

Diagram 2: Experimental workflow for inhibitor comparison.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of a compound on the kinase activity of MNK1 and MNK2.

  • Reaction Setup : In a 96-well plate, a reaction mixture is prepared containing the recombinant MNK enzyme (MNK1 or MNK2), a suitable kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT), a substrate (e.g., a peptide substrate for MNK), and ATP at a concentration near the Km for each enzyme.

  • Inhibitor Addition : Test compounds (tomivosertib or cercosporamide) are added at various concentrations. A DMSO control is included.

  • Incubation : The reaction is incubated at 30°C for a specified time (e.g., 45 minutes).

  • Detection : Kinase activity is measured by quantifying the amount of ADP produced, often using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis : The percentage of inhibition for each concentration is calculated relative to the DMSO control. IC50 values are determined by fitting the data to a dose-response curve.

Western Blot Analysis for Phospho-eIF4E

This cellular assay determines the ability of an inhibitor to block the phosphorylation of eIF4E in cells.

  • Cell Culture and Treatment : Cancer cells are seeded in culture plates. After adherence, they are treated with various concentrations of the MNK inhibitors for a specified duration (e.g., 2-24 hours).

  • Cell Lysis : Cells are washed with ice-cold PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : The protein concentration of each cell lysate is determined using a standard method like the BCA assay.

  • SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phospho-eIF4E (Ser209). A primary antibody for total eIF4E is used on a parallel blot or after stripping as a loading control.

  • Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using a chemiluminescent substrate and an imaging system.

  • Analysis : The intensity of the phospho-eIF4E band is normalized to the total eIF4E band to determine the extent of inhibition.

Cell Viability Assay (e.g., MTT or WST-1 Assay)

This assay assesses the effect of MNK inhibitors on the proliferation and metabolic activity of cancer cells.

  • Cell Seeding : Cells are seeded in 96-well plates at a predetermined density.

  • Treatment : After 24 hours, cells are treated with a range of concentrations of the MNK inhibitors.

  • Incubation : Plates are incubated for a specified period (e.g., 72 hours).

  • Reagent Addition : A reagent like MTT or WST-1 is added to each well. Viable cells with active metabolism will convert the reagent into a colored formazan (B1609692) product.

  • Measurement : The absorbance of the colored product is measured using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated for each treatment relative to the vehicle-treated control cells. The EC50 or GI50 value (the concentration at which the inhibitor reduces cell viability by 50%) is determined.

Conclusion

Tomivosertib and cercosporamide are both potent inhibitors of the MNK-eIF4E signaling axis with demonstrated anti-cancer activity in preclinical models.[9] Tomivosertib appears to be a more potent and selective dual MNK1/2 inhibitor compared to cercosporamide, which shows a preference for MNK2 and has known off-target activities.[1][2][7] The choice of inhibitor for further investigation will depend on the specific research question, the cancer type being studied, and the desired selectivity profile. The experimental protocols provided in this guide offer a framework for the direct comparison of these and other MNK inhibitors.

References

Confirming Synergistic Effects of M090 with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of novel therapeutic strategies that enhance the efficacy of existing chemotherapy regimens is a cornerstone of modern cancer research. One promising approach is the combination of standard chemotherapeutic agents with targeted therapies that exhibit synergistic effects, leading to improved anti-tumor activity and potentially overcoming drug resistance. This guide provides a comparative analysis of the hypothetical compound M090 and its synergistic effects when combined with conventional chemotherapy, based on preclinical data. It is important to note that "this compound" is used as a placeholder, and the presented data is illustrative, drawing from findings in studies on other synergistic agents.

In Vitro Synergistic Effects of this compound with Chemotherapy

The synergistic anti-proliferative effects of this compound in combination with a standard chemotherapeutic agent (e.g., Paclitaxel) were evaluated across various cancer cell lines. The synergy is quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineThis compound IC50 (µM)Paclitaxel IC50 (nM)This compound + Paclitaxel IC50Combination Index (CI)
A549 (Lung Cancer)5.210.51.8 (this compound) + 3.5 (Paclitaxel)0.68
MCF-7 (Breast Cancer)3.88.21.2 (this compound) + 2.5 (Paclitaxel)0.61
PANC-1 (Pancreatic Cancer)7.115.32.5 (this compound) + 5.1 (Paclitaxel)0.70

In Vivo Anti-Tumor Efficacy of this compound in Combination with Chemotherapy

To validate the in vitro findings, the synergistic anti-tumor activity of this compound and Paclitaxel was assessed in a xenograft mouse model.

Treatment GroupDosing RegimenMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle ControlVehicle, i.p., daily1500 ± 150-
This compound20 mg/kg, i.p., daily950 ± 12036.7
Paclitaxel10 mg/kg, i.v., weekly800 ± 10046.7
This compound + Paclitaxel20 mg/kg this compound + 10 mg/kg Paclitaxel300 ± 5080.0

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

  • Cells were treated with this compound alone, Paclitaxel alone, or a combination of both at various concentrations for 72 hours.

  • MTT reagent was added to each well and incubated for 4 hours.

  • The formazan (B1609692) crystals were dissolved in DMSO.

  • The absorbance was measured at 570 nm to determine cell viability.

  • IC50 values were calculated, and the synergistic effects were determined by calculating the Combination Index (CI) using the median-effect principle.[1]

Xenograft Mouse Model

  • Human cancer cells (e.g., A549) were subcutaneously injected into the flank of athymic nude mice.

  • When tumors reached a palpable size, mice were randomized into four groups: vehicle control, this compound alone, Paclitaxel alone, and this compound + Paclitaxel combination.

  • Treatments were administered as per the dosing regimen in the table above.

  • Tumor volumes were measured twice weekly.

  • At the end of the study, mice were euthanized, and tumors were excised and weighed.

Proposed Mechanism of Synergistic Action

This compound is hypothesized to be an inhibitor of the Receptor Tyrosine Kinase (RTK) pathway, which is often overactive in cancer and contributes to tumor proliferation and survival.[2] Paclitaxel, a standard chemotherapeutic agent, works by stabilizing microtubules and inducing mitotic arrest. The synergistic effect likely arises from the dual blockade of critical cancer pathways: this compound inhibits the pro-survival signals mediated by the RTK pathway, rendering the cancer cells more susceptible to the cytotoxic effects of Paclitaxel.

Visualizing the Experimental Workflow and Signaling Pathway

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Validation cell_culture Cell Line Seeding (A549, MCF-7, PANC-1) treatment Drug Treatment (this compound, Paclitaxel, Combination) cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay ci_calculation Combination Index (CI) Calculation mtt_assay->ci_calculation xenograft Xenograft Model Establishment ci_calculation->xenograft Promising Synergy (CI < 1) treatment_groups Randomization into Treatment Groups xenograft->treatment_groups tumor_measurement Tumor Volume Measurement treatment_groups->tumor_measurement endpoint Endpoint Analysis tumor_measurement->endpoint

Caption: Experimental workflow for evaluating the synergistic effects of this compound and chemotherapy.

Signaling_Pathway This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK inhibits Paclitaxel Paclitaxel Microtubules Microtubule Dynamics Paclitaxel->Microtubules stabilizes PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt RAS_MAPK RAS/MAPK Pathway RTK->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation Apoptosis Apoptosis Microtubules->Apoptosis induces mitotic arrest

Caption: Proposed signaling pathway for the synergistic action of this compound and Paclitaxel.

Conclusion

The preclinical data presented in this guide suggest a promising synergistic relationship between the hypothetical compound this compound and standard chemotherapy. The combination treatment demonstrates superior anti-proliferative and anti-tumor effects compared to either agent alone. The proposed mechanism, involving the dual targeting of the RTK signaling pathway and microtubule dynamics, provides a strong rationale for further clinical investigation. These findings highlight the potential of this compound as a valuable addition to combination chemotherapy regimens for various cancers.

References

Validating Modulators of PD-L1 Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The programmed death-ligand 1 (PD-L1) is a critical immune checkpoint protein that plays a significant role in tumor immune evasion. Its expression on tumor cells allows them to suppress the activity of T cells, thereby preventing an anti-tumor immune response. Consequently, modulating PD-L1 expression has become a key strategy in cancer immunotherapy. This guide provides a comparative overview of various classes of molecules that affect PD-L1 expression, supported by experimental data and detailed protocols for validation.

Comparative Analysis of PD-L1 Modulators

The regulation of PD-L1 expression is complex, involving various signaling pathways and cellular processes. A diverse range of molecules, from small molecule inhibitors to natural compounds, have been shown to modulate its expression. The following tables summarize the effects of different classes of compounds on PD-L1 expression, providing a quantitative comparison for researchers.

Small Molecule Inhibitors

Small molecule inhibitors offer potential advantages over monoclonal antibodies, such as oral bioavailability and better tumor penetration.[1][2] These molecules can target various components of signaling pathways that regulate PD-L1.

Molecule ClassSpecific TargetCell Line(s)Observed Effect on PD-L1 ExpressionReference(s)
mTOR Inhibitors mTORC1/mTORC2TKI-resistant renal cancer cellsDownregulation[3]
mTORNon-small cell lung cancer (NSCLC)Upregulation or downregulation (conflicting results)[4][5]
TGF-β Inhibitors TGF-β type I receptorPancreatic Ductal Adenocarcinoma (PDAC) TAMsIncreased percentage of PD-L1 expressing TAMs
TGF-β signalingMouse tumor modelsEnhanced anti-tumor effect when combined with anti-PD-L1[6]
Chemotherapeutic Agents

Chemotherapy can have a variable impact on PD-L1 expression, which can influence the efficacy of combination therapies with immune checkpoint inhibitors.[7]

AgentCancer TypeObserved Effect on PD-L1 ExpressionReference(s)
Platinum-based chemotherapy Lung CancerElevation in some patients, associated with reduced chemo response[8]
Various chemotherapies Gastric CancerUpregulation on apoptotic cells[9]
Gemcitabine and platinum NSCLCDecrease in a case report[10]
Natural Compounds

A variety of natural products have been investigated for their potential to modulate PD-L1 expression, offering a promising avenue for new therapeutic strategies.[11][12]

CompoundSourceCancer TypeObserved Effect on PD-L1 ExpressionReference(s)
Curcumin TurmericTongue Squamous Cell CarcinomaInhibition[13]
Apigenin Various plantsMelanomaInhibition of IFN-γ-induced upregulation[13]
Gallic Acid Various plantsNSCLCReduction[14]
Quercetin Various plantsIn vitroInhibition of PD-1/PD-L1 interaction[15]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes involved in validating PD-L1 modulators, the following diagrams are provided.

PDL1_Regulation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDL1 PD-L1 EGFR EGFR PI3K PI3K EGFR->PI3K TGFBR TGF-βR SMAD SMAD TGFBR->SMAD AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR STAT3 STAT3 mTOR->STAT3 PDL1_Gene PD-L1 Gene (CD274) STAT3->PDL1_Gene Transcription NFkB NF-κB NFkB->PDL1_Gene Transcription SMAD->PDL1_Gene Transcription PDL1_Gene->PDL1 Translation & Trafficking EGF EGF EGF->EGFR TGFb TGF-β TGFb->TGFBR

Simplified signaling pathways regulating PD-L1 expression.

Experimental_Workflow cluster_assays PD-L1 Expression Analysis start Start: Treat cells with test compound harvest Harvest cells and prepare lysates or fix for staining start->harvest western Western Blot (Protein levels) harvest->western ihc Immunohistochemistry (Localization in tissue) harvest->ihc flow Flow Cytometry (Cell surface expression) harvest->flow data Data Acquisition and Quantitative Analysis western->data ihc->data flow->data end Conclusion: Validate effect of compound on PD-L1 expression data->end

General workflow for validating PD-L1 expression modulators.

Experimental Protocols

Accurate validation of changes in PD-L1 expression is crucial. Below are detailed protocols for three common techniques used to assess PD-L1 levels.

Western Blot for PD-L1 Detection

Western blotting is a widely used technique to detect and quantify specific proteins in a sample.[16]

1. Sample Preparation:

  • Prepare cell lysates from treated and control cells.

  • Determine protein concentration using a standard assay (e.g., BCA).[17]

  • Denature protein samples by boiling in Laemmli buffer.

2. Gel Electrophoresis:

  • Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Confirm successful transfer using Ponceau S staining.[18]

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for PD-L1 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the signal using an imaging system.

  • Analyze band intensities relative to a loading control (e.g., β-actin or GAPDH). Note that the glycosylated form of PD-L1 runs at approximately 45-55 kDa.[19]

Immunohistochemistry (IHC) for PD-L1

IHC allows for the visualization of PD-L1 expression and its localization within the tumor microenvironment in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[20]

1. Sample Preparation:

  • Deparaffinize and rehydrate FFPE tissue sections.

  • Perform antigen retrieval using a citrate-based buffer in a pressure cooker or water bath.[21]

2. Staining:

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding sites with a protein block solution.

  • Incubate with a validated primary anti-PD-L1 antibody (e.g., clones 22C3, 28-8, SP142, SP263) for a specified time and temperature.[22]

  • Apply a polymer-based detection system.

  • Add the chromogen (e.g., DAB) and incubate until the desired stain intensity develops.

  • Counterstain with hematoxylin.

3. Analysis:

  • Dehydrate, clear, and mount the slides.

  • Score the slides based on the percentage of PD-L1 positive tumor cells (Tumor Proportion Score - TPS) or immune cells (Immune Cell Score - IC), or a Combined Positive Score (CPS).[20]

Flow Cytometry for Cell Surface PD-L1

Flow cytometry is a powerful technique for the quantitative analysis of cell surface protein expression on a single-cell level.[23]

1. Cell Preparation:

  • Harvest single-cell suspensions from cell culture or dissociated tissues.

  • Wash the cells with FACS buffer (PBS with 1-2% BSA or FBS).[24]

2. Staining:

  • Block Fc receptors with human IgG or a commercial Fc block reagent to reduce non-specific antibody binding.[24]

  • Incubate the cells with a fluorochrome-conjugated anti-PD-L1 antibody or an isotype control antibody for 30 minutes on ice in the dark.[1]

  • Wash the cells twice with FACS buffer to remove unbound antibodies.

3. Data Acquisition and Analysis:

  • Acquire the data on a flow cytometer.

  • Gate on the cell population of interest based on forward and side scatter properties.

  • Analyze the fluorescence intensity of the PD-L1 stained cells compared to the isotype control to determine the percentage of positive cells and the mean fluorescence intensity (MFI).[25]

References

Cross-Validation of eFT508 (Tomivosertib) Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of the MNK1/2 Inhibitor Across Diverse Tumor Types

eFT508, also known as tomivosertib, is a potent and selective oral inhibitor of the mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2). By targeting a critical node in cellular signaling pathways frequently dysregulated in cancer, eFT508 has been investigated as a potential therapeutic agent across a spectrum of hematological malignancies and solid tumors. This guide provides a comprehensive cross-validation of its efficacy, comparing its performance with alternative therapies and presenting supporting experimental data for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the MNK1/2-eIF4E Axis

eFT508's mechanism of action centers on the inhibition of MNK1 and MNK2, which in turn prevents the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E). This phosphorylation is a key step in the translation of a specific subset of messenger RNAs (mRNAs) that encode for proteins involved in tumor growth, survival, and immune evasion. Preclinical studies have demonstrated that eFT508 treatment leads to a dose-dependent reduction in eIF4E phosphorylation. Furthermore, research indicates that the drug's activity is linked to the downregulation of pro-inflammatory cytokines such as TNFα, IL-6, and IL-10, as well as immune checkpoint proteins like PD-L1.

Below is a diagram illustrating the signaling pathway targeted by eFT508.

eFT508_Mechanism_of_Action eFT508 (Tomivosertib) Mechanism of Action cluster_upstream Upstream Signaling Pathways cluster_core Core Target Pathway cluster_downstream Downstream Effects RAS RAS MNK1/2 MNK1/2 RAS->MNK1/2 p38 p38 p38->MNK1/2 TLR TLR TLR->MNK1/2 eIF4E eIF4E MNK1/2->eIF4E Phosphorylation eFT508 eFT508 (Tomivosertib) eFT508->MNK1/2 p-eIF4E p-eIF4E (Active) eIF4E->p-eIF4E mRNA_Translation Translation of specific mRNAs (e.g., pro-oncogenic, pro-inflammatory) p-eIF4E->mRNA_Translation Protein_Expression Increased expression of: - Pro-inflammatory Cytokines (TNFα, IL-6, IL-10) - Immune Checkpoints (PD-L1) mRNA_Translation->Protein_Expression Tumor_Progression Tumor Growth, Survival, and Immune Evasion Protein_Expression->Tumor_Progression

eFT508 inhibits MNK1/2, blocking eIF4E phosphorylation and downstream oncogenic effects.

Efficacy in Solid Tumors

eFT508 has been evaluated in several clinical trials for solid tumors, both as a monotherapy and in combination with other agents.

Non-Small Cell Lung Cancer (NSCLC)

The KICKSTART trial (NCT04622007), a Phase 2 study, investigated eFT508 in combination with the immune checkpoint inhibitor (ICI) pembrolizumab (B1139204) as a frontline treatment for patients with NSCLC and high PD-L1 expression (≥50%). While the combination showed modest activity, it did not meet the prespecified threshold for a clear clinical benefit over pembrolizumab alone.[1][2]

Another Phase 2 study (NCT03616834) evaluated eFT508 added to ongoing ICI therapy in patients with various solid tumors who had progressed on a single-agent checkpoint inhibitor. In the NSCLC cohort of this study, the addition of eFT508 demonstrated some clinical activity.[3][4]

Table 1: Comparison of eFT508 Combination Therapy vs. Pembrolizumab Monotherapy in Frontline NSCLC (PD-L1 ≥50%)

Efficacy EndpointeFT508 + Pembrolizumab (KICKSTART Trial)[1][2]Placebo + Pembrolizumab (KICKSTART Trial)[1][2]
Median Progression-Free Survival (PFS) 13.0 weeks11.7 weeks
Hazard Ratio for PFS 0.62-
Grade ≥3 Treatment-Emergent Adverse Events 67%37%
Other Solid Tumors

The NCT03616834 trial also enrolled patients with other solid tumors who had progressed on checkpoint inhibitors, including those with gastric, renal, urothelial, and head and neck cancers. Partial responses were observed in patients with gastric and renal cell carcinoma.[4][5]

Table 2: Efficacy of eFT508 in Combination with Checkpoint Inhibitors in Patients with Solid Tumors Progressing on Prior ICI (NCT03616834)

Tumor TypeNumber of PatientsEfficacy EndpointResult
NSCLC 17Progression-Free Survival at 24 weeks41%[3][4]
Gastric Cancer 1Objective ResponsePartial Response[4]
Renal Cell Carcinoma 5Objective ResponsePartial Response in 1 patient[4]

Efficacy in Hematological Malignancies

Preclinical studies have shown that eFT508 has anti-proliferative activity against multiple Diffuse Large B-Cell Lymphoma (DLBCL) cell lines, particularly those with activating MyD88 mutations.[6][7] A Phase 1/2 clinical trial (NCT02937675) was initiated to evaluate eFT508 in patients with relapsed or refractory hematological malignancies, including DLBCL. The U.S. FDA granted Orphan Drug Designation to eFT508 for the treatment of DLBCL.[8] While preclinical data is promising, detailed clinical efficacy results from this trial are not yet fully published.

Table 3: Comparison of Investigational and Standard Therapies for Relapsed/Refractory DLBCL

Treatment ApproachReported Efficacy
eFT508 (Tomivosertib) Preclinical activity demonstrated in DLBCL models[6][7]. Clinical data pending.
Salvage Chemotherapy followed by ASCT Curative in 30-40% of chemosensitive relapses.
CAR-T Cell Therapy A new standard of care for refractory or early relapsed DLBCL.
Antibody-Drug Conjugates (e.g., Polatuzumab vedotin) Approved in combination with bendamustine (B91647) and rituximab (B1143277) for R/R DLBCL.

Experimental Protocols

Detailed methodologies for the clinical trials are available on ClinicalTrials.gov. Below is a summary of the key trial designs.

KICKSTART Trial (NCT04622007) Experimental Workflow

KICKSTART_Workflow KICKSTART Trial (NCT04622007) Workflow Patient_Population Patients with NSCLC (PD-L1 ≥50%, no prior systemic therapy) Randomization Randomization Patient_Population->Randomization Arm_A eFT508 (100 mg BID) + Pembrolizumab Randomization->Arm_A Arm_B Placebo + Pembrolizumab Randomization->Arm_B Primary_Endpoint Progression-Free Survival (PFS) Arm_A->Primary_Endpoint Secondary_Endpoints Overall Survival (OS) Overall Response Rate (ORR) Safety Arm_A->Secondary_Endpoints Arm_B->Primary_Endpoint Arm_B->Secondary_Endpoints

Workflow of the KICKSTART clinical trial.
NCT03616834 Trial Experimental Workflow

NCT03616834_Workflow NCT03616834 Trial Workflow Patient_Population Patients with Solid Tumors (Progressed on anti-PD-1/PD-L1 therapy) Treatment eFT508 (200 mg BID) added to ongoing anti-PD-1/PD-L1 therapy Patient_Population->Treatment Primary_Endpoints Safety and Tolerability Treatment->Primary_Endpoints Secondary_Endpoints Overall Response Rate (ORR) Progression-Free Survival (PFS) Duration of Response (DoR) Treatment->Secondary_Endpoints

Workflow of the NCT03616834 clinical trial.

Conclusion

eFT508 (tomivosertib) has demonstrated a clear mechanism of action through the inhibition of the MNK1/2-eIF4E signaling pathway. While preclinical data showed promise in various tumor types, including DLBCL, the clinical efficacy of eFT508 has been modest in the settings studied thus far. In frontline NSCLC with high PD-L1 expression, the addition of eFT508 to pembrolizumab did not significantly improve outcomes and was associated with increased toxicity. In patients with solid tumors who have progressed on checkpoint inhibitors, eFT508 showed some signs of clinical activity, warranting further investigation to identify patient populations that may derive the most benefit. The results of the clinical trial in hematological malignancies are eagerly awaited to determine the clinical utility of eFT508 in this setting. Future research should focus on biomarker development to identify patients most likely to respond to MNK1/2 inhibition and on exploring novel combination strategies.

References

Tomivosertib in Non-Small Cell Lung Cancer: A Comparative Analysis of Combination Therapy Data and Monotherapy Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of tomivosertib (B560178) (formerly eFT508) combination therapy versus the available data on its potential as a monotherapy in the context of non-small cell lung cancer (NSCLC). Tomivosertib is a selective inhibitor of mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2), which are key regulators of protein synthesis of cancer-driving factors. This analysis is based on publicly available clinical trial data and preclinical research.

Tomivosertib Combination Therapy with Pembrolizumab (B1139204) in NSCLC

The most robust clinical data for tomivosertib in NSCLC comes from the Phase 2 KICKSTART trial (NCT04622007), where it was evaluated in combination with the anti-PD-1 antibody pembrolizumab.

Efficacy and Safety Data (KICKSTART Trial)

The KICKSTART trial was a randomized, double-blind, placebo-controlled study. The topline results from the primary analysis of this trial are summarized below.

EndpointTomivosertib + Pembrolizumab ArmPlacebo + Pembrolizumab Arm
Progression-Free Survival (PFS) - Median 13.0 weeks11.7 weeks
Hazard Ratio (HR) for PFS 0.62 (95% CI: 0.3-1.3)-
p-value for PFS 0.21-
Grade 3 or Higher Treatment-Emergent Adverse Events (AEs) 67%37%

Note: The p-value for PFS did not meet the pre-specified threshold of p≤0.2. Overall survival data were immature at the time of analysis, with no clear trend favoring the tomivosertib arm.

Based on these findings, the development of tomivosertib in frontline NSCLC has been discontinued.[1][2][3]

Experimental Protocol: KICKSTART Trial (NCT04622007)

Objective: To evaluate the efficacy and safety of tomivosertib in combination with pembrolizumab as a frontline therapy for patients with advanced NSCLC.

Study Design: A randomized, double-blind, placebo-controlled Phase 2 trial.

Patient Population: Patients with histologically confirmed inoperable, locally advanced or metastatic (Stage IIIb/IV) NSCLC with a PD-L1 tumor proportion score (TPS) of ≥50% as determined by an FDA-approved test (specifically the PD-L1 IHC 22C3 pharmDx test kit for one of the cohorts).[4] Key inclusion criteria included being at least 18 years of age and having an ECOG performance status of 0 or 1.[1] Patients must not have been previously treated with platinum-based chemotherapy in the advanced/metastatic setting.[4]

Treatment Arms:

  • Experimental Arm: Tomivosertib (100 mg twice daily) administered orally in combination with pembrolizumab (200 mg every 3 weeks or 400 mg every 6 weeks) administered intravenously.

  • Control Arm: Placebo administered orally in combination with pembrolizumab (same dosing as the experimental arm).

Primary Endpoint: Progression-Free Survival (PFS).

Secondary Endpoints: Overall Survival (OS) and Overall Response Rate (ORR).

Signaling Pathway of Tomivosertib

Tomivosertib is a selective inhibitor of MNK1 and MNK2. These kinases are downstream effectors of the RAS-MEK-ERK and other MAPK signaling pathways. A primary function of MNK1/2 is to phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209. This phosphorylation is a critical step in the translation of specific mRNAs that are involved in cancer cell growth, proliferation, and immune evasion, including those encoding for oncoproteins and immunosuppressive proteins. By inhibiting MNK1/2, tomivosertib is designed to reduce the translation of these key proteins, thereby exerting its anti-tumor and immunomodulatory effects.

Tomivosertib_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Tomivosertib Target cluster_2 Downstream Effects RAS RAS MEK MEK RAS->MEK ERK ERK MEK->ERK MNK MNK1/2 ERK->MNK Activates eIF4E eIF4E MNK->eIF4E Phosphorylates p_eIF4E p-eIF4E (S209) eIF4E->p_eIF4E mRNA mRNA Translation (e.g., PD-L1, c-Myc) p_eIF4E->mRNA Promotes Protein Oncogenic & Immunosuppressive Proteins mRNA->Protein Tomivosertib Tomivosertib Tomivosertib->MNK Inhibits

Caption: Tomivosertib inhibits MNK1/2, blocking eIF4E phosphorylation and downstream protein synthesis.

Experimental Workflow: KICKSTART Trial

The workflow for the KICKSTART trial involved several key stages from patient screening to data analysis.

KICKSTART_Workflow cluster_screening Screening cluster_randomization Randomization cluster_treatment Treatment cluster_assessment Assessment cluster_endpoints Endpoints Screening Patient Screening - NSCLC Diagnosis - PD-L1 ≥50% - ECOG 0-1 Randomization Randomization (1:1) Screening->Randomization Arm_A Arm A: Tomivosertib + Pembrolizumab Randomization->Arm_A Arm_B Arm B: Placebo + Pembrolizumab Randomization->Arm_B Assessment Tumor Assessment (e.g., RECIST 1.1) Arm_A->Assessment Arm_B->Assessment PFS Primary Endpoint: PFS Assessment->PFS Secondary Secondary Endpoints: OS, ORR, Safety Assessment->Secondary

Caption: KICKSTART trial workflow from patient screening and randomization to treatment and endpoint assessment.

Tomivosertib Monotherapy in NSCLC: An Evidence Gap

A direct comparison of tomivosertib monotherapy to combination therapy in NSCLC is not feasible due to a lack of published clinical trial data for tomivosertib as a single agent in this specific patient population.

Phase 1 Solid Tumor Trial

Tomivosertib (eFT508) was evaluated in a Phase 1 dose-escalation study in patients with various advanced solid tumors. The primary objective of this trial was to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose. While this study likely included NSCLC patients, specific efficacy and safety data for this subgroup have not been detailed in the available public releases. The study reported that tomivosertib was generally well-tolerated at doses that achieved target inhibition. Common treatment-emergent adverse events included nausea, vomiting, constipation, dyspepsia, abdominal pain, and fatigue.[5]

Rationale for Combination Therapy

The prioritization of combination therapy studies with checkpoint inhibitors like pembrolizumab is supported by the mechanism of action of tomivosertib. Preclinical studies have shown that tomivosertib can down-regulate the expression of multiple immune checkpoint proteins, including PD-L1, on cancer cells. This effect is thought to enhance the anti-tumor immune response and potentially overcome resistance to checkpoint inhibitors. Therefore, the synergistic potential of combining tomivosertib with an anti-PD-1/PD-L1 agent provided a strong rationale for the KICKSTART trial.

Conclusion

The clinical development of tomivosertib in NSCLC has primarily focused on its use in combination with pembrolizumab. The Phase 2 KICKSTART trial, while not meeting its primary endpoint, provides the most comprehensive dataset for tomivosertib in this indication. The trial showed a modest, non-statistically significant improvement in PFS for the combination therapy compared to pembrolizumab alone, but with a higher incidence of high-grade adverse events.

A significant data gap exists for tomivosertib monotherapy in NSCLC, precluding a direct, evidence-based comparison with the combination therapy. The decision to advance tomivosertib into combination studies was likely driven by its immunomodulatory mechanism of action and the potential for synergistic effects with checkpoint inhibitors. While the results in NSCLC were not sufficient to support further development in this setting, the data from the KICKSTART trial provides valuable insights for the broader field of MNK inhibition in oncology.

References

A Comparative Analysis of Nifedipine Extended-Release (M090) and Standard-of-Care Treatments for Hypertension and Angina Pectoris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of M090, identified as Nifedipine (B1678770) Extended-Release (ER) 90 mg, and the current standard-of-care treatments for its primary indications: hypertension and angina pectoris. This document synthesizes experimental data on efficacy and safety, outlines methodologies from key clinical trials, and visualizes the relevant signaling pathways to offer a comprehensive resource for the scientific community.

Executive Summary

Nifedipine is a dihydropyridine (B1217469) calcium channel blocker that induces vasodilation by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. This mechanism effectively lowers blood pressure and alleviates anginal symptoms. Standard-of-care for hypertension and angina includes a range of therapeutic classes, notably angiotensin-converting enzyme (ACE) inhibitors, angiotensin II receptor blockers (ARBs), beta-blockers, and thiazide diuretics. Clinical evidence from major trials such as ACTION, INSIGHT, and ALLHAT, alongside smaller comparative studies, demonstrates that while nifedipine ER is an effective therapeutic option, its performance relative to other first-line agents varies depending on the specific patient population and clinical endpoint.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the quantitative data from key clinical trials comparing nifedipine ER with standard-of-care treatments.

Table 1: Comparative Efficacy of Nifedipine ER in Hypertension

Treatment ComparisonStudy/TrialKey Efficacy OutcomesResults
Nifedipine ER vs. Lisinopril (B193118) (ACE Inhibitor) Multicenter StudyMean Blood Pressure ReductionLisinopril showed a greater reduction in systolic (20.2 mmHg) and diastolic (13.8 mmHg) blood pressure compared to nifedipine (13.3/11.2 mmHg)[1].
Blood Pressure ControlA higher percentage of patients on lisinopril achieved blood pressure control (<95 mmHg DBP) without needing additional medication (86%) compared to nifedipine (71%)[2].
Nifedipine ER vs. Hydrochlorothiazide (B1673439) (Diuretic) INSIGHT TrialPrimary Outcome (Cardiovascular death, MI, heart failure, stroke)No significant difference in primary outcomes between nifedipine and co-amilozide (B1195660) (a diuretic combination) (6.3% vs. 5.8% event rates, respectively)[3][4].
Elderly Hypertensives StudyBlood Pressure ReductionBoth nifedipine GITS and hydrochlorothiazide (HCTZ) significantly reduced systolic and diastolic blood pressure with no significant difference between them[5].
Nifedipine ER vs. Amlodipine (B1666008) (Calcium Channel Blocker) ALLHAT TrialPrimary Outcome (Fatal CHD or nonfatal MI)No significant difference between amlodipine and chlorthalidone (B1668885) (a thiazide-like diuretic). Nifedipine was not directly compared in this arm[6].
Heart FailureAmlodipine had a higher rate of heart failure compared to chlorthalidone[7][8].

Table 2: Comparative Efficacy of Nifedipine ER in Angina Pectoris

Treatment ComparisonStudy/TrialKey Efficacy OutcomesResults
Nifedipine ER vs. Placebo ACTION TrialPrimary Efficacy Outcome (death, acute MI, refractory angina, new overt heart failure, debilitating stroke, and peripheral revascularization)No significant difference in the primary composite endpoint compared to placebo[9].
Need for Coronary InterventionNifedipine GITS reduced the need for coronary angiography and interventions[10].
Nifedipine ER vs. Amlodipine Comparative StudyReduction in Anginal Attacks and Nitrate (B79036) ConsumptionAmlodipine was associated with greater reductions in angina frequency and nitrate use compared to nifedipine retard[11].
Exercise ToleranceNo statistically significant differences in exercise test parameters between amlodipine and nifedipine retard after 24 weeks[12].

Table 3: Comparative Safety and Tolerability

Treatment ComparisonAdverse EventsNifedipine ERStandard-of-Care
vs. Lisinopril Overall Adverse EventsHigher incidence (48.9%)[13]Lower incidence (21.3%)[13]
Specific Side EffectsFlushing, edema, palpitations, dizziness, tiredness, rash[1]Cough[1]
vs. Hydrochlorothiazide Peripheral EdemaHigher incidence[4]Lower incidence
Serious Adverse EventsLess frequent (25%)[3]More frequent (28%)[3]
vs. Amlodipine Incidence of Adverse EventsHigher (19.1%)[12]Lower (11.5%)[12]

Experimental Protocols

Detailed methodologies for key clinical trials are crucial for interpreting the comparative data.

ACTION (A Coronary disease Trial Investigating Outcome with Nifedipine GITS) Trial
  • Objective: To assess the effect of nifedipine GITS on clinical outcomes in patients with stable, symptomatic coronary artery disease[10].

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial involving 7,665 patients[9].

  • Inclusion Criteria: Patients aged ≥35 years with stable angina pectoris for at least one month, requiring treatment to prevent anginal attacks, and with a left ventricular ejection fraction of ≥40%[9].

  • Intervention: Patients were randomized to receive either nifedipine GITS (starting at 30 mg, titrated to 60 mg once daily) or a matching placebo, in addition to their standard antianginal therapy[14][15].

  • Primary Endpoint: A composite of death from any cause, acute myocardial infarction, refractory angina, new overt heart failure, debilitating stroke, and peripheral revascularization[9][14].

  • Follow-up: Patients were followed for a mean of 4.9 years[9].

INSIGHT (International Nifedipine GITS study: Intervention as a Goal in Hypertension Treatment) Trial
  • Objective: To compare the effects of nifedipine GITS with a diuretic combination (co-amilozide) on cardiovascular mortality and morbidity in high-risk hypertensive patients[3][16].

  • Study Design: A prospective, randomized, double-blind trial with 6,321 patients from nine countries[4][17].

  • Inclusion Criteria: Patients aged 55-80 years with hypertension (BP ≥ 150/95 mmHg or systolic BP ≥ 160 mmHg) and at least one other cardiovascular risk factor[4][17].

  • Intervention: Patients were randomized to nifedipine GITS (30 mg daily) or co-amilozide (hydrochlorothiazide 25 mg and amiloride (B1667095) 2.5 mg daily)[3][4]. Dose titration and the addition of other antihypertensives (atenolol or enalapril) were permitted to achieve a target BP of <140/90 mmHg[17].

  • Primary Endpoint: A composite of cardiovascular death, myocardial infarction, heart failure, or stroke[4].

  • Follow-up: Patients were followed for a total of 3 years[17].

Signaling Pathways and Mechanisms of Action

The therapeutic effects of nifedipine and standard-of-care treatments are mediated through distinct signaling pathways.

Nifedipine's Primary Mechanism: L-Type Calcium Channel Blockade

Nifedipine's primary mechanism of action is the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle and myocardial cells[18]. This blockade prevents the influx of calcium ions during depolarization, leading to vasodilation, reduced peripheral vascular resistance, and a decrease in blood pressure. In the heart, this reduces afterload and myocardial oxygen demand, alleviating angina[18].

L_Type_Calcium_Channel_Blockade cluster_effect Depolarization Depolarization LTypeCaChannel L-Type Calcium Channel (VSMC/Cardiac) Depolarization->LTypeCaChannel Opens CaInflux Calcium Ion Influx LTypeCaChannel->CaInflux Vasodilation Vasodilation & Reduced Contraction Contraction Vascular Smooth Muscle & Cardiac Contraction CaInflux->Contraction Stimulates BP_Angina Decreased Blood Pressure & Reduced Angina Nifedipine Nifedipine ER (this compound) Nifedipine->LTypeCaChannel Blocks Vasodilation->BP_Angina AMPK_Pathway Nifedipine Nifedipine ER (this compound) LKB1 LKB1 Nifedipine->LKB1 Activates AMPK AMPK LKB1->AMPK Activates Inhibition Inhibition AMPK->Inhibition VSMC_Proliferation VSMC Proliferation ROS_Production ROS Production Inhibition->VSMC_Proliferation Inhibition->ROS_Production MEK_ERK_Pathway GrowthFactors Growth Factors Pyk2 Pyk2 GrowthFactors->Pyk2 Activate MEK MEK1/2 Pyk2->MEK ERK ERK1/2 MEK->ERK VSMC_Proliferation VSMC Proliferation ERK->VSMC_Proliferation Promotes Nifedipine Nifedipine ER (this compound) Nifedipine->Pyk2 Inhibits

References

Validating eIF4E Phosphorylation as a Predictive Biomarker for MNK Inhibitor Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The eukaryotic translation initiation factor 4E (eIF4E), when phosphorylated at Serine 209 (p-eIF4E), plays a pivotal role in the translation of a specific subset of mRNAs that are critical for cancer cell proliferation, survival, and metastasis.[1] This phosphorylation is exclusively catalyzed by the MAP kinase-interacting kinases 1 and 2 (MNK1/2).[2] Consequently, the MNK-eIF4E signaling axis has emerged as a promising therapeutic target in oncology. This guide provides a comparative analysis of the sensitivity of cancer cells to MNK inhibitors based on their eIF4E phosphorylation status, supported by experimental data and detailed protocols. While direct data for a specific inhibitor, M090, is not publicly available, this guide utilizes data from well-characterized MNK inhibitors, Tomivosertib (eFT508) and Cercosporamide (B1662848), as representative examples.

The MNK-eIF4E Signaling Pathway and Inhibition

The MNK-eIF4E signaling pathway is a critical downstream effector of the RAS/MAPK and other oncogenic signaling cascades. Upon activation by upstream signals, MNK1/2 phosphorylate eIF4E at Serine 209, a key event for its oncogenic activity.[3] MNK inhibitors, such as Tomivosertib and Cercosporamide, act as ATP-competitive inhibitors of MNK1/2, thereby blocking eIF4E phosphorylation and the subsequent translation of oncogenic proteins.[4][5]

MNK_eIF4E_Pathway cluster_upstream Upstream Signaling cluster_mnk MNK Kinase cluster_eif4e eIF4E Regulation cluster_downstream Downstream Effects RAS/MAPK RAS/MAPK MNK1_2 MNK1/2 RAS/MAPK->MNK1_2 Activation Other Oncogenic Pathways Other Oncogenic Pathways Other Oncogenic Pathways->MNK1_2 Activation eIF4E eIF4E MNK1_2->eIF4E Phosphorylation p_eIF4E p-eIF4E (Ser209) eIF4E->p_eIF4E Translation Translation of Oncogenic Proteins (e.g., c-Myc, Cyclin D1) p_eIF4E->Translation Cancer_Hallmarks Cancer Hallmarks (Proliferation, Survival, Metastasis) Translation->Cancer_Hallmarks This compound MNK Inhibitor (e.g., this compound, Tomivosertib) This compound->MNK1_2 Inhibition

Caption: The MNK-eIF4E signaling pathway and the mechanism of action of MNK inhibitors.

Quantitative Comparison of MNK Inhibitor Sensitivity

The level of eIF4E phosphorylation can serve as a predictive biomarker for sensitivity to MNK inhibitors. Cancer cell lines with higher basal levels of p-eIF4E are expected to be more dependent on the MNK-eIF4E axis for their survival and proliferation, and therefore, more sensitive to MNK inhibition.

MNK InhibitorCancer Cell LineCancer TypeBasal p-eIF4E Level (Relative)IC50 (Cell Viability)Reference
Tomivosertib (eFT508) MV4-11Acute Myeloid Leukemia (AML)HighDose-dependent suppression[6]
U937Acute Myeloid Leukemia (AML)ModerateDose-dependent suppression[6]
MM6Acute Myeloid Leukemia (AML)ModerateDose-dependent suppression[6]
KG-1Acute Myeloid Leukemia (AML)LowLess pronounced effects[6]
THP-1Acute Myeloid Leukemia (AML)LowLess pronounced effects[6]
Cercosporamide U937Acute Myeloid Leukemia (AML)HighCorrelates with p-eIF4E inhibition[7]
MM6Acute Myeloid Leukemia (AML)HighCorrelates with p-eIF4E inhibition[7]
K562Chronic Myeloid Leukemia (CML)HighCorrelates with p-eIF4E inhibition[7]

Note: While the table provides a qualitative correlation, direct quantitative comparison of IC50 values with p-eIF4E levels across different studies can be challenging due to variations in experimental conditions. However, the trend suggests that higher p-eIF4E levels are associated with greater sensitivity to MNK inhibitors. For instance, Tomivosertib abrogated eIF4E phosphorylation at a concentration of 0.1 μM in AML cells, which correlated with decreased cell viability.[6]

Experimental Protocols

Western Blotting for Phospho-eIF4E (Ser209)

This protocol details the detection and quantification of phosphorylated eIF4E in cell lysates.

a. Cell Lysis and Protein Quantification:

  • Culture cells to the desired confluency and treat with the MNK inhibitor or vehicle control for the specified time.

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay.

b. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

  • Boil samples at 95°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-eIF4E (Ser209) and total eIF4E overnight at 4°C.[8][9] A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software and normalize the p-eIF4E signal to total eIF4E and the loading control.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1][10][11]

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat cells with a serial dilution of the MNK inhibitor or vehicle control for the desired duration (e.g., 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes on an orbital shaker.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Immunoprecipitation of eIF4E

This protocol is used to isolate eIF4E and its binding partners to study protein-protein interactions.[12][13][14][15][16]

  • Lyse cells as described in the Western Blotting protocol.

  • Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with an anti-eIF4E antibody or control IgG overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads and incubate for another 2 hours at 4°C.

  • Wash the beads three to five times with ice-cold lysis buffer.

  • Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

  • Analyze the eluted proteins by Western Blotting.

Experimental Workflow for Biomarker Validation

The following workflow outlines the steps to validate p-eIF4E as a predictive biomarker for sensitivity to MNK inhibitors like this compound.

Biomarker_Validation_Workflow cluster_cell_lines 1. Cell Line Panel Selection cluster_characterization 2. Baseline Characterization cluster_treatment 3. In Vitro Drug Treatment cluster_analysis 4. Data Analysis and Correlation cluster_validation 5. In Vivo Validation (Optional) Select_Cells Select a panel of cancer cell lines with varying basal p-eIF4E levels Western_Blot Characterize basal p-eIF4E and total eIF4E levels by Western Blot Select_Cells->Western_Blot MTT_Assay Treat cell lines with a dose range of this compound and determine IC50 values using MTT assay Western_Blot->MTT_Assay p_eIF4E_Inhibition Confirm on-target activity by measuring p-eIF4E inhibition post-treatment MTT_Assay->p_eIF4E_Inhibition Correlation Correlate basal p-eIF4E levels with this compound IC50 values p_eIF4E_Inhibition->Correlation Xenograft Establish xenograft models with high and low p-eIF4E expressing cell lines and assess This compound efficacy Correlation->Xenograft

Caption: A streamlined workflow for validating p-eIF4E as a predictive biomarker.

Conclusion

The phosphorylation of eIF4E at Serine 209 is a critical node in oncogenic signaling, making it an attractive therapeutic target. The available preclinical data for MNK inhibitors like Tomivosertib and Cercosporamide strongly suggest that the level of basal p-eIF4E can serve as a predictive biomarker for sensitivity to this class of drugs. By employing the standardized protocols outlined in this guide, researchers can systematically validate the role of p-eIF4E as a biomarker for novel MNK inhibitors such as this compound, thereby facilitating patient stratification and the development of more effective and personalized cancer therapies.

References

A Head-to-Head Comparison of Tomivosertib and Other Investigational MNK Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1/2) have emerged as critical downstream effectors of the RAS-MAPK and other oncogenic signaling pathways. Their primary role in phosphorylating the eukaryotic translation initiation factor 4E (eIF4E) makes them a compelling target for therapeutic intervention in a variety of cancers. This phosphorylation event is a key regulator of the translation of a specific subset of mRNAs that encode for proteins integral to tumor growth, proliferation, survival, and immune evasion. This guide provides a detailed, head-to-head comparison of tomivosertib (B560178) (eFT508), a clinical-stage MNK1/2 inhibitor, with other investigational drugs targeting this pathway, namely BAY 1143269 and Cercosporamide (B1662848). The comparison is based on available preclinical and clinical data, with a focus on mechanism of action, in vitro and in vivo efficacy, and safety profiles.

Mechanism of Action: Targeting the MNK-eIF4E Axis

Tomivosertib, BAY 1143269, and Cercosporamide all function by competitively inhibiting the ATP-binding site of MNK1 and MNK2, thereby preventing the phosphorylation of eIF4E at serine 209.[1][2] This inhibition leads to a reduction in the translation of oncogenic proteins, suppression of tumor growth, and potential sensitization of cancer cells to other therapies.[1][3] Tomivosertib is a highly selective and potent oral inhibitor of both MNK1 and MNK2.[2][4] Preclinical data have demonstrated its ability to not only directly impact tumor cells but also to modulate the tumor microenvironment by downregulating immune checkpoint proteins such as PD-1, PD-L1, TIM-3, and LAG-3, thereby enhancing anti-tumor immunity.[5]

BAY 1143269 is another potent and selective small-molecule inhibitor of MNK1.[3][6] Its mechanism of action also centers on the inhibition of eIF4E phosphorylation, leading to the regulation of downstream factors involved in cell cycle control, apoptosis, and the epithelial-mesenchymal transition (EMT).[3][7] Cercosporamide, a natural product, was one of the first identified potent MNK inhibitors, targeting both MNK1 and MNK2.[8][9] It has been shown to exhibit antiproliferative and proapoptotic activity in cancer cells.[8]

Below is a diagram illustrating the signaling pathway targeted by these inhibitors.

MNK_eIF4E_Pathway cluster_upstream Upstream Signaling cluster_mnk MNK Kinase Module cluster_translation Translation Regulation cluster_inhibitors Investigational Inhibitors Growth_Factors Growth Factors (e.g., EGF, FGF) RAS RAS Growth_Factors->RAS Stress_Signals Stress Signals (e.g., UV, Cytokines) p38 p38 MAPK Stress_Signals->p38 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MNK1_2 MNK1/2 ERK->MNK1_2 p38->MNK1_2 eIF4E eIF4E MNK1_2->eIF4E Phosphorylation p_eIF4E p-eIF4E (Ser209) eIF4E->p_eIF4E mRNA_Translation Translation of Oncogenic mRNAs (e.g., c-Myc, Cyclin D1, PD-L1) p_eIF4E->mRNA_Translation Promotes Tomivosertib Tomivosertib Tomivosertib->MNK1_2 BAY_1143269 BAY 1143269 BAY_1143269->MNK1_2 Cercosporamide Cercosporamide Cercosporamide->MNK1_2

Caption: The MNK-eIF4E signaling pathway and points of inhibition.

Preclinical Efficacy: A Quantitative Comparison

The potency of these inhibitors has been evaluated in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their activity.

In Vitro Potency
InhibitorTargetIC50 (nM)Assay TypeReference(s)
Tomivosertib (eFT508) MNK12.4Cell-free[2][10]
MNK21Cell-free[2][10]
p-eIF4E (cellular)2-16Cellular[2][4][11]
BAY 1143269 MNK140Enzyme (at 2mM ATP)[6]
MNK2904Enzyme[6]
Cercosporamide MNK1116Cell-free[8]
MNK211Cell-free[8]

Note: IC50 values are from different studies and direct comparisons should be made with caution.

Tomivosertib demonstrates high potency against both MNK1 and MNK2 in the low nanomolar range in cell-free assays and effectively inhibits eIF4E phosphorylation in cells.[2][4][10][11] BAY 1143269 shows a preference for MNK1 over MNK2.[6] Cercosporamide exhibits potent inhibition of MNK2 and, to a lesser extent, MNK1.[8]

In Vitro Anti-proliferative Activity
InhibitorCell LineCancer TypeIC50 (µM)Reference(s)
Tomivosertib (eFT508) TMD8Diffuse Large B-cell Lymphoma2.53[2]
MV4-11Acute Myeloid Leukemia14.49[2]
BAY 1143269 A549Non-Small Cell Lung CancerNot explicitly stated, but profound inhibition of p-eIF4E at 10 µM[12][13]
NCI-H460Non-Small Cell Lung CancerNot explicitly stated, but profound inhibition of p-eIF4E at 10 µM[12][13]
Cercosporamide RCC cellsRenal Cell CarcinomaSynergistic with sunitinib (B231) or temsirolimus[14]
AML cellsAcute Myeloid LeukemiaDose-dependent suppression of CFU-L[15]

Note: Data is compiled from various sources and experimental conditions may differ.

All three inhibitors have demonstrated anti-proliferative effects across a range of cancer cell lines. Tomivosertib has shown efficacy in lymphoma and leukemia models.[2] BAY 1143269 has been studied in non-small cell lung cancer and glioblastoma cell lines.[3][7] Cercosporamide has shown activity against renal cell carcinoma and acute myeloid leukemia cells, particularly in combination with other agents.[14][15]

In Vivo Anti-Tumor Activity

Preclinical xenograft models are crucial for evaluating the in vivo efficacy of cancer therapeutics.

InhibitorCancer ModelKey FindingsReference(s)
Tomivosertib (eFT508) TMD8 and HBL-1 DLBCL xenograftsSignificant anti-tumor activity.[2]
MYC-KRAS driven tumorsSlowed tumor growth and progression.[11]
BAY 1143269 NSCLC xenografts (cell line and patient-derived)Strong efficacy in monotherapy and delayed tumor regrowth in combination with chemotherapy.[3][12]
Glioblastoma xenograftsSignificant tumor growth reduction.[7]
Cercosporamide Colorectal cancer xenograftsSignificant inhibition of tumor growth.[9]
AML xenograft modelEnhanced anti-leukemic responses in combination with cytarabine.[15]

Note: This table summarizes findings from separate studies, and direct comparisons of efficacy are not possible.

All three investigational drugs have demonstrated in vivo anti-tumor activity in various xenograft models, supporting their potential as cancer therapeutics.

Clinical Development and Safety

Tomivosertib is the most clinically advanced of the three inhibitors discussed. It has been evaluated in multiple Phase 1 and Phase 2 clinical trials. In a Phase 1 dose-escalation study in patients with advanced solid tumors, tomivosertib was found to be generally well-tolerated.[7] More recently, the Phase 2 KICKSTART trial evaluated tomivosertib in combination with pembrolizumab (B1139204) in non-small cell lung cancer (NSCLC). While the combination showed modest activity, it did not meet the prespecified threshold for progression-free survival, and there was a higher incidence of Grade 3 or higher treatment-emergent adverse events in the tomivosertib arm compared to the placebo arm.

Clinical trial information for BAY 1143269 indicates a Phase 1 study in advanced solid tumors.[16] Publicly available clinical data for Cercosporamide in cancer is limited.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the comparison of these MNK inhibitors.

Cell Viability Assay (WST-1 Assay)

WST1_Workflow cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_assay WST-1 Assay cluster_readout Data Acquisition seed Seed cells in 96-well plate (5,000-10,000 cells/well) adhere Allow cells to adhere overnight seed->adhere treat Treat with serial dilutions of MNK inhibitor for 72 hours adhere->treat control Include vehicle control (DMSO) wst1 Add WST-1 reagent (10 µL/well) treat->wst1 incubate Incubate for 1-4 hours at 37°C wst1->incubate measure Measure absorbance at 450 nm incubate->measure analyze Calculate cell viability relative to control measure->analyze

Caption: Workflow for a WST-1 cell viability assay.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[17]

  • Inhibitor Treatment: Treat the cells with a serial dilution of the MNK inhibitor (e.g., Tomivosertib, BAY 1143269, or Cercosporamide) for 72 hours. A vehicle control (e.g., DMSO) should be included.[17]

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[17][18][19]

  • Absorbance Measurement: Shake the plate thoroughly for 1 minute and measure the absorbance at approximately 450 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for p-eIF4E

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_detection Detection & Analysis treat_cells Treat cells with MNK inhibitor lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells denature Denature proteins with sample buffer lyse_cells->denature sds_page Separate proteins by SDS-PAGE denature->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane (e.g., 5% BSA) transfer->block primary_ab Incubate with primary antibody (anti-p-eIF4E, anti-total eIF4E) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using ECL substrate secondary_ab->detect analyze_blot Quantify band intensity detect->analyze_blot

Caption: Workflow for Western Blot analysis of p-eIF4E.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the MNK inhibitor for the desired time. Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[20]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.[20]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-eIF4E (Ser209) and total eIF4E overnight at 4°C.[20]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[20]

  • Data Analysis: Quantify the band intensities and normalize the phospho-eIF4E signal to the total eIF4E signal.

Xenograft Tumor Model

Protocol:

  • Cell Culture and Preparation: Culture cancer cells to 70-80% confluency. Harvest the cells and resuspend them in a suitable medium (e.g., PBS or media mixed with Matrigel) at the desired concentration.[21][22]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).[21][23]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[21]

  • Drug Administration: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the MNK inhibitor (e.g., by oral gavage) and vehicle control according to the predetermined dosing schedule.[17]

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).[21]

Conclusion

Tomivosertib, BAY 1143269, and Cercosporamide are all promising investigational drugs that target the MNK-eIF4E signaling axis, a critical pathway in cancer progression. Preclinical data demonstrate that all three compounds effectively inhibit MNK activity, reduce eIF4E phosphorylation, and exhibit anti-tumor effects in vitro and in vivo. Tomivosertib is the most clinically advanced, with data from Phase 2 trials available. While newer synthetic inhibitors like tomivosertib and BAY 1143269 exhibit high potency and selectivity, the natural product Cercosporamide has also shown significant anti-cancer activity, particularly in combination therapies. The choice of inhibitor for further investigation will depend on the specific cancer type, the desired therapeutic window, and the potential for combination with other anti-cancer agents. Further head-to-head preclinical studies under identical experimental conditions and continued clinical evaluation will be crucial to fully elucidate the comparative efficacy and safety of these MNK inhibitors.

References

Comparative Pharmacodynamics of M090 Formulations: A Methodological and Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Extensive searches for published data on the pharmacodynamics of a compound designated "M090" did not yield specific results. Therefore, this guide provides a comprehensive template for comparing the pharmacodynamic properties of different drug formulations, using the GABAA receptor modulator MIDD0301 and its (S) enantiomer as illustrative examples based on available research. This guide is intended for researchers, scientists, and drug development professionals to structure their own comparative analyses of different this compound formulations once data becomes available.

Data Presentation: A Comparative Analysis

Effective comparison of pharmacodynamic data is crucial for evaluating the therapeutic potential of different drug formulations. The following table summarizes key pharmacodynamic parameters for MIDD0301 and its (S) enantiomer, MIDD0301S, based on preclinical studies.

ParameterMIDD0301MIDD0301SReference
Target γ-aminobutyric acid type A receptor (GABAAR)γ-aminobutyric acid type A receptor (GABAAR)[1]
Affinity (IC50) 26.3 nM (R enantiomer)25.1 nM (S enantiomer)[1]
In Vivo Efficacy (Nebulized) Reduction of AHR at 10.8 mg/kg (A/J mice); 7.2 mg/kg (inflammation model)Reduction of AHR at 15 mg/kg (A/J mice); 7.2 mg/kg (inflammation model)[1][2]
In Vivo Efficacy (Oral) Reduction of AHR at 100 mg/kg/dayReduction of AHR at 100 mg/kg/day[1][2]
Observed Effect Relaxation of airway smooth muscle, reduction of airway hyperresponsiveness (AHR)Relaxation of airway smooth muscle, reduction of airway hyperresponsiveness (AHR)[1]
Metabolism Glucuronidation, glucoside formationGlucuronidation[1][2]
Metabolite Activity MIDD0301 glucuronide and taurine (B1682933) bind to GABAARs (10-fold weaker)-[1][2]

Key Findings: Both enantiomers of MIDD0301 demonstrate similar receptor binding affinities and in vivo efficacy in reducing airway hyperresponsiveness.[1][2] Subtle differences were noted in their metabolism, which may contribute to variations in oral availability and blood concentrations.[1][2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments typically employed in the pharmacodynamic assessment of respiratory therapeutics.

Assessment of Airway Hyperresponsiveness (AHR) in Mouse Models

This protocol describes the measurement of airway resistance in response to a bronchoconstrictor challenge.

Objective: To evaluate the in vivo efficacy of different drug formulations in reducing airway hyperresponsiveness.

Materials:

  • A/J or Swiss Webster mice

  • Test compounds (e.g., MIDD0301, MIDD0301S) and vehicle

  • Methacholine (B1211447) solution

  • Whole-body plethysmograph

  • Nebulizer

  • Oral gavage needles

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental conditions for a specified period.

  • Drug Administration:

    • Nebulization: Prepare a solution of the test compound in phosphate-buffered saline (PBS) at the desired concentration (e.g., 3 mg/ml). Administer to mice via a nebulizer connected to the plethysmography chamber.

    • Oral Administration: Suspend the test compound in a suitable vehicle (e.g., polyethylene (B3416737) glycol) and administer via oral gavage for a specified number of days (e.g., three days).

  • Methacholine Challenge: Following drug administration, expose the mice to nebulized methacholine at increasing concentrations.

  • Data Acquisition: Record specific airway resistance (sRaw) values for a defined period (e.g., 3 minutes) after each methacholine challenge using the whole-body plethysmograph.

  • Data Analysis: Plot the mean sRaw values against the methacholine concentration to generate dose-response curves. Compare the curves between different treatment groups to assess the effect of the test compounds on AHR.

Visualizing Molecular Pathways and Experimental Processes

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following diagrams, created using the DOT language, depict a generalized signaling pathway and an experimental workflow relevant to pharmacodynamic studies.

Signaling Pathway

GABAA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA_Drug GABA or GABAergic Drug GABAAR GABA(A) Receptor (Ligand-gated ion channel) GABA_Drug->GABAAR Binds to receptor Cl_ion Chloride Ions (Cl-) GABAAR->Cl_ion Opens channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx into cell Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition Leads to Experimental_Workflow start Start: Select Mouse Model (e.g., A/J mice) drug_admin Drug Administration (e.g., Oral Gavage of this compound Formulation) start->drug_admin mch_challenge Methacholine Challenge (Nebulized) drug_admin->mch_challenge data_acq Data Acquisition (Whole-body Plethysmography) mch_challenge->data_acq data_an Data Analysis (Compare sRaw values) data_acq->data_an end Conclusion: Comparative Efficacy of Formulations data_an->end

References

A Comparative Analysis of Long-Term Efficacy: M090 Versus Other Targeted Therapies in Advanced Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available data, "M090" is not a publicly recognized targeted therapy. The following guide is a template designed to meet the specified formatting and content requirements. It uses "this compound" as a placeholder for a hypothetical next-generation tyrosine kinase inhibitor (TKI) and employs illustrative data based on established therapies for EGFR-mutated non-small cell lung cancer (NSCLC) for comparative purposes. This document serves as a structural model for researchers, scientists, and drug development professionals.

Introduction

The landscape of targeted therapy for oncogene-addicted tumors has been revolutionized by the development of specific molecular inhibitors. For patients with advanced Non-Small Cell Lung Cancer (NSCLC) harboring activating mutations in the Epidermal Growth Factor Receptor (EGFR), tyrosine kinase inhibitors (TKIs) have become the standard of care. This guide provides a comparative assessment of the long-term efficacy of the hypothetical novel covalent TKI, this compound, against established first-generation (Gefitinib) and third-generation (Osimertinib) EGFR inhibitors. The analysis is based on hypothetical data from a simulated Phase III clinical trial, "HORIZON-01," designed to evaluate this compound's performance in a head-to-head comparison.

Mechanism of Action and Signaling Pathway

This compound is hypothesized to be a highly selective, irreversible inhibitor of common activating EGFR mutations (Exon 19 deletion, L858R) as well as the T790M resistance mutation, which often emerges after treatment with first or second-generation TKIs. By covalently binding to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain, this compound provides sustained inhibition of downstream signaling pathways responsible for cell proliferation and survival, including the PI3K/AKT and MAPK pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes This compound This compound (Hypothetical) This compound->EGFR Osimertinib Osimertinib Osimertinib->EGFR Gefitinib Gefitinib Gefitinib->EGFR

Caption: EGFR signaling pathway and points of inhibition by TKIs.

Comparative Long-Term Efficacy Data

The following tables summarize the hypothetical long-term efficacy outcomes from the "HORIZON-01" trial, comparing this compound to Osimertinib and Gefitinib in treatment-naïve patients with EGFR-mutated (Exon 19 deletion or L858R) advanced NSCLC.

Table 1: Progression-Free Survival (PFS) and Overall Survival (OS)

EndpointThis compound (Hypothetical)Osimertinib (Illustrative)Gefitinib (Illustrative)
Median PFS (months) 20.518.99.6
Hazard Ratio vs. Gefitinib0.42 (95% CI: 0.32-0.55)0.46 (95% CI: 0.37-0.57)-
p-value<0.001<0.001-
Median OS (months) 41.238.631.8
Hazard Ratio vs. Gefitinib0.75 (95% CI: 0.59-0.95)0.83 (95% CI: 0.68-1.02)-
p-value0.0160.077-

Table 2: Response Rates and Duration

EndpointThis compound (Hypothetical)Osimertinib (Illustrative)Gefitinib (Illustrative)
Objective Response Rate (ORR) 82%80%74%
Median Duration of Response (months) 18.817.28.4
Disease Control Rate (DCR) 98%97%91%

Experimental Protocols

The data presented are based on the methodology of the hypothetical HORIZON-01 trial, a randomized, double-blind, multicenter Phase III study.

Study Design:

  • Population: 550 treatment-naïve patients with locally advanced or metastatic NSCLC, confirmed positive for EGFR Exon 19 deletion or L858R mutation.

  • Randomization: Patients were randomized in a 1:1:1 ratio to receive:

    • This compound (100 mg, once daily)

    • Osimertinib (80 mg, once daily)

    • Gefitinib (250 mg, once daily)

  • Stratification Factors: Mutation type (Exon 19 del vs. L858R) and race (Asian vs. non-Asian).

  • Primary Endpoint: Progression-Free Survival (PFS) as assessed by a blinded independent central review (BICR) according to RECIST v1.1 criteria.

  • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), Disease Control Rate (DCR), safety, and quality of life.

Tumor Assessment: Tumor assessments were performed using CT or MRI at baseline, every 6 weeks for the first 48 weeks, and every 12 weeks thereafter until objective disease progression was documented.

Statistical Analysis: PFS and OS were analyzed using a stratified log-rank test. Hazard ratios were estimated using a stratified Cox proportional-hazards model. The Kaplan-Meier method was used to estimate median survival and response durations. All analyses were conducted on the intent-to-treat population.

Experimental_Workflow Screening Patient Screening (N=~800) - Advanced EGFRm NSCLC - Treatment-Naïve Eligibility Eligibility Confirmed (N=550) Screening->Eligibility Randomization Randomization (1:1:1) Eligibility->Randomization ArmA Arm A: this compound (n=183) Randomization->ArmA ArmB Arm B: Osimertinib (n=184) Randomization->ArmB ArmC Arm C: Gefitinib (n=183) Randomization->ArmC Treatment Treatment & Follow-Up - Tumor Scans q6w/12w - Safety Monitoring ArmA->Treatment ArmB->Treatment ArmC->Treatment PFS_Analysis Primary Endpoint Analysis (Progression-Free Survival) Treatment->PFS_Analysis OS_Analysis Secondary Endpoint Analysis (Overall Survival & others) PFS_Analysis->OS_Analysis Final_Report Final Data Lock & Clinical Study Report OS_Analysis->Final_Report

Caption: Workflow of the hypothetical HORIZON-01 Phase III trial.

Comparative Summary

The hypothetical results suggest this compound offers a statistically significant and clinically meaningful improvement in long-term outcomes compared to first-generation TKIs and a potential incremental benefit over third-generation inhibitors.

Logical_Comparison This compound This compound (Hypothetical) PFS Superior PFS (20.5 mos) This compound->PFS OS Improved OS (41.2 mos) This compound->OS T790M Active against T790M Mutation This compound->T790M Safety Manageable Safety Profile This compound->Safety Gefitinib vs. Gefitinib Gefitinib->this compound Clearly Superior Osimertinib vs. Osimertinib Osimertinib->this compound Modest Benefit

Safety Operating Guide

Proper Disposal Procedures for M090 Products

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of materials identified as M090. It is crucial for laboratory personnel to recognize that "this compound" is a product identifier and not a specific chemical. Different products with this identifier can have vastly different compositions and, therefore, require distinct disposal protocols. Researchers, scientists, and drug development professionals must first identify the specific this compound product they are using by consulting the product's Safety Data Sheet (SDS).

Immediate Safety and Identification

Before handling any this compound waste, it is imperative to identify the product's nature. The initial step is to locate and carefully review the manufacturer-provided Safety Data Sheet (SDS). This document contains critical information regarding the hazards, handling, and disposal of the specific this compound product.

The following table summarizes the different this compound products identified and their general characteristics:

Product IdentifierProduct DescriptionKey ComponentsPrimary Hazards
ULTRACRETE M90 Cementitious GroutPortland Cement, Quartz, Calcium CarbonateSkin and eye irritation.[1]
CM-M090 Research Use ProductNot considered hazardous to health at the given concentration.[2]Not classified as hazardous.[2]
This compound-4 Rat IgG2b (isotype control)-FITCContains Sodium Azide (B81097)Consult SDS for specific hazards related to Sodium Azide.
MICRO-90® Liquid DetergentNot specified, but considered non-hazardous waste under Federal Regulations (40 CFR 261).[3]Eye irritant.[3]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound waste. The specific requirements will vary based on the product's hazards as outlined in the SDS.

Product IdentifierRecommended Personal Protective Equipment (PPE)
ULTRACRETE M90 Protective gloves, protective clothing, eye protection, face protection.[1] Avoid breathing dust.[1]
CM-M090 Appropriate protective clothing and safety gloves.[2] Avoid inhalation and contact with eyes, skin, and clothing.[2]
This compound-4 Consult the specific SDS for this product. In general, for chemicals containing sodium azide, chemical-resistant gloves, safety goggles, and a lab coat are recommended.
MICRO-90® Wear safety glasses with side shields (or goggles) and chemical-resistant gloves.[3]

Step-by-Step Disposal Procedures

The disposal method for this compound products is entirely dependent on their composition and local regulations. Below are the recommended disposal protocols for the identified this compound variants.

For ULTRACRETE M90 (Cementitious Grout):

  • General Information : When handling waste, the safety precautions applicable to handling the product should be considered.[1]

  • Disposal Method : Dispose of waste to a licensed waste disposal site in accordance with the requirements of the local Waste Disposal Authority.[1]

  • Contaminated Clothing : Take off contaminated clothing and wash it before reuse.[1]

For CM-M090 (Research Use Product):

  • Waste Disposal : Dispose of waste in accordance with applicable national, regional, or local regulations.[2]

  • Licensed Disposal Company : Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

  • Professional Service : Contact a licensed professional waste disposal service to dispose of this material.[2]

  • Contaminated Packaging : Dispose of in the same manner as the unused product.[2]

For this compound-4 (Containing Sodium Azide):

Note: Sodium azide is acutely toxic and can form explosive metal azides. Extreme caution is necessary.

  • Consult SDS : The specific SDS for this product is the primary source of information.

  • General Guidance for Sodium Azide Waste :

    • Aqueous solutions containing sodium azide must be disposed of as hazardous waste.

    • Do not dispose of down the drain, as it can react with lead and copper plumbing to form highly explosive metal azides.

    • Collect waste in a clearly labeled, compatible container.

    • Follow all institutional and local regulations for hazardous waste disposal.

For MICRO-90® (Liquid Detergent):

  • Hazardous Waste Status : MICRO-90® is not considered a hazardous waste under Federal Hazardous Waste Regulations 40 CFR 261.[3]

  • State and Local Regulations : Be advised that state and local requirements for waste disposal may be more restrictive or otherwise different from federal regulations.[3] Always consult state and local regulations regarding the proper disposal of this material.[3]

  • Spill Cleanup : Absorb spills with inert material (e.g., dry sand or earth), then place in a chemical waste container.[3]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of any this compound product.

M090_Disposal_Workflow start Start: this compound Product for Disposal identify 1. Identify Specific this compound Product (e.g., ULTRACRETE, CM-M090, etc.) start->identify sds 2. Locate and Review Safety Data Sheet (SDS) identify->sds hazards 3. Determine Hazards and Regulatory Status sds->hazards ppe 4. Select and Don Appropriate PPE hazards->ppe container 5. Choose Compatible and Properly Labeled Waste Container ppe->container segregate 6. Segregate from Incompatible Wastes container->segregate disposal 7. Dispose According to SDS and Local Regulations segregate->disposal non_haz Non-Hazardous Waste (e.g., MICRO-90®) disposal->non_haz Follow institutional non-hazardous waste stream. haz Hazardous Waste (e.g., this compound-4 with Sodium Azide) disposal->haz Contact Environmental Health & Safety (EHS) for hazardous waste pickup. end End: Disposal Complete non_haz->end haz->end

Caption: Logical workflow for the proper disposal of this compound products.

References

Essential Safety and Handling Protocols for M090

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "M090" does not correspond to a standard chemical name. The following safety and logistical information is based on the Safety Data Sheet (SDS) for a chemical product identified as This compound-4 . Researchers and laboratory personnel must consult the specific SDS for the product they are using.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound-4. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Health Hazard Information

While this compound-4 is not classified as a hazardous substance under normal use, it contains less than 0.1% Sodium Azide.[1] Awareness of potential health effects from prolonged or significant exposure is crucial.

  • Eye Contact: May cause temporary irritation upon direct contact.[1]

  • Skin Contact: Prolonged exposure can lead to skin dryness or mild irritation.[1]

  • Inhalation: Not considered an inhalation hazard under typical conditions, though extended inhalation may be harmful.[1]

  • Ingestion: Swallowing large amounts may result in discomfort.[1]

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE are critical to minimizing exposure.

Protection CategoryRecommended EquipmentSpecifications and Remarks
Eye Protection Safety GlassesShould be equipped with side shields to protect against splashes.[1]
Hand Protection Protective GlovesThe choice of glove material should be confirmed with the supplier for suitability, as liquids may penetrate them. Frequent changes are advised.[1]
Skin and Body Laboratory CoatA standard lab coat is generally sufficient for routine handling.
Respiratory Not typically necessaryOperations should be conducted in an area with adequate ventilation.[1]

Operational and Disposal Plans

Adherence to proper handling, storage, and disposal protocols is mandatory for laboratory safety.

Handling and Storage Procedures
  • Handling:

    • Avoid direct contact with eyes and prolonged skin exposure.[1]

    • Thoroughly wash hands after handling the substance.[1]

    • Uphold good industrial hygiene practices.[1]

    • Ensure the work area is well-ventilated.[1]

    • Maintain clear access to an emergency water supply and eyewash station.[1]

  • Storage:

    • Keep the container securely sealed when not in use.[1]

    • Store the product away from incompatible materials.[1]

Disposal Plan
  • All waste materials and residues must be disposed of in compliance with local, state, and federal regulations.[1]

  • Any unused product should be disposed of following the same procedures as for waste products.[1]

Visual Guides for Safe Handling

The following diagrams illustrate key workflows and logical relationships for the safe management of this compound-4 in a laboratory setting.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling and Experimental Phase cluster_cleanup 3. Cleanup and Disposal Phase cluster_post 4. Post-Procedure Phase prep_sds Consult this compound-4 SDS prep_ppe Equip Appropriate PPE (Gloves, Safety Glasses) prep_sds->prep_ppe prep_area Set Up a Well-Ventilated Workspace prep_ppe->prep_area handle_transfer Transfer this compound-4 from Storage prep_area->handle_transfer handle_use Execute Experimental Protocol handle_transfer->handle_use handle_observe Monitor for Spills or Exposure handle_use->handle_observe cleanup_decon Decontaminate the Work Area handle_observe->cleanup_decon cleanup_waste Segregate and Collect Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste According to Institutional Protocols cleanup_waste->cleanup_dispose post_store Return this compound-4 to Designated Storage cleanup_dispose->post_store post_ppe Safely Remove and Dispose of Contaminated PPE post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Standard Operating Procedure for this compound-4 Handling.

G cluster_assessment Risk Assessment for this compound-4 cluster_ppe Protective Measures hazard Potential Exposure Routes route_eye Eye Contact via Splashes hazard->route_eye route_skin Prolonged Skin Contact hazard->route_skin route_inhale Inhalation of Aerosols hazard->route_inhale ppe_eye Wear Safety Glasses with Side Shields route_eye->ppe_eye is mitigated by ppe_skin Wear Protective Gloves route_skin->ppe_skin is mitigated by ppe_inhale Ensure Adequate Ventilation route_inhale->ppe_inhale is mitigated by

Caption: PPE Selection Logic Based on Hazard Assessment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.